2,2,2-Trifluoroethyl indoline-1-carboxylate
Description
Properties
CAS No. |
1087788-61-1 |
|---|---|
Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)7-17-10(16)15-6-5-8-3-1-2-4-9(8)15/h1-4H,5-7H2 |
InChI Key |
CJGSHZBUKLAXDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2-Trifluoroethyl indoline-1-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl indoline-1-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure in numerous biologically active molecules, and the incorporation of a trifluoroethyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide details the chemical structure, proposed synthesis, and expected analytical characteristics of the title compound. Furthermore, it explores the rationale behind its design and its potential applications as a key building block in the development of novel therapeutics.
Introduction: The Strategic Combination of Indoline and Trifluoroethyl Moieties
The indoline nucleus, a dihydrogenated derivative of indole, is a cornerstone in the architecture of many natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. The nitrogen atom of the indoline ring offers a convenient handle for chemical modification, allowing for the introduction of diverse substituents to modulate biological activity.
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern medicinal chemistry. The trifluoroethyl group, in particular, offers a unique combination of properties. Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. Moreover, the trifluoroethyl moiety is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability.[2][3][4][5][6]
The title compound, this compound, marries the structural advantages of the indoline scaffold with the beneficial physicochemical properties of the trifluoroethyl group. This makes it a highly attractive building block for the synthesis of novel drug candidates with potentially improved efficacy, safety, and pharmacokinetic profiles.
Chemical Structure and Properties
2.1. Chemical Structure
This compound possesses a core indoline structure where the nitrogen atom is functionalized with a 2,2,2-trifluoroethyl carboxylate group.
Caption: Chemical structure of this compound.
2.2. Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₀F₃NO₂ | Based on atom count |
| Molecular Weight | 245.20 g/mol | Sum of atomic weights |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for similar N-acylated indolines |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, etc.). Insoluble in water. | The presence of the aromatic ring and the trifluoroethyl group suggests good solubility in organic media. |
| Lipophilicity (LogP) | ~2.5 - 3.5 | The trifluoroethyl group significantly increases lipophilicity compared to a non-fluorinated analogue. |
| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling point is expected due to the molecular weight and polar carboxylate group. |
Synthesis and Purification
A robust and high-yielding synthesis of this compound can be achieved through the N-acylation of indoline with a suitable 2,2,2-trifluoroethyl-containing electrophile. The most direct and commonly employed method for such transformations is the reaction with 2,2,2-trifluoroethyl chloroformate.
Caption: Synthetic workflow for this compound.
3.1. Experimental Protocol: Synthesis via N-Acylation
This protocol describes a general procedure for the synthesis of this compound. The causality behind the experimental choices is to ensure complete reaction, facilitate purification, and maximize yield.
Materials:
-
Indoline
-
2,2,2-Trifluoroethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. The use of anhydrous solvent and an inert atmosphere is crucial to prevent hydrolysis of the highly reactive chloroformate.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution. The base is essential to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
Addition of Chloroformate: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C. The slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to aid in the separation of the aqueous and organic layers).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The choice of eluent polarity should be determined by TLC analysis to ensure good separation of the product from any unreacted starting materials or byproducts.
Analytical Characterization (Predicted)
The following table summarizes the expected spectroscopic data for this compound. These predictions are based on the known chemical shifts and fragmentation patterns of the indoline and trifluoroethyl moieties.
| Technique | Expected Data | Interpretation |
| ¹H NMR | δ 7.2-7.5 (m, 4H, Ar-H), 4.6-4.8 (q, 2H, -OCH₂CF₃), 4.1-4.3 (t, 2H, N-CH₂), 3.1-3.3 (t, 2H, Ar-CH₂) | The aromatic protons will appear in the downfield region. The quartet for the methylene group adjacent to the trifluoromethyl group is characteristic due to coupling with the fluorine atoms. The two triplets correspond to the methylene groups of the indoline ring. |
| ¹³C NMR | δ ~153 (C=O), ~124 (q, J ≈ 277 Hz, CF₃), ~142, ~130, ~127, ~125, ~124, ~116 (Ar-C), ~62 (q, J ≈ 35 Hz, -OCH₂CF₃), ~48 (N-CH₂), ~28 (Ar-CH₂) | The carbonyl carbon will be significantly downfield. The carbon of the CF₃ group will appear as a quartet with a large coupling constant. The carbon of the -OCH₂- group will also show a quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | δ ~-74 (t, 3F) | A triplet is expected for the three equivalent fluorine atoms due to coupling with the adjacent methylene protons. |
| Mass Spectrometry (EI) | m/z (%): 245 (M⁺), 146 ([M-CF₃CH₂O]⁺), 118 ([M-CO₂CH₂CF₃]⁺) | The molecular ion peak should be observed. Common fragmentation patterns would involve the loss of the trifluoroethoxyl group or the entire carboxylate moiety. |
| Infrared (IR) | ν (cm⁻¹): ~1710 (C=O stretch), ~1600 (C=C aromatic stretch), ~1280, ~1160 (C-F stretch) | A strong absorption band for the carbonyl group is expected. Strong bands corresponding to the C-F bonds will also be prominent. |
Applications in Drug Discovery and Development
This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The indoline nitrogen, once protected as the trifluoroethyl carbamate, allows for selective functionalization at other positions of the indoline ring, such as the C5 or C7 positions, which are often key for modulating biological activity.
The trifluoroethyl carbamate itself can serve as a stable protecting group that can be removed under specific conditions if necessary. More importantly, this moiety can be retained in the final drug candidate to leverage its beneficial effects on metabolic stability and lipophilicity.
Potential therapeutic areas where derivatives of this compound could be explored include:
-
Oncology: The indoline scaffold is present in several kinase inhibitors.
-
Neuroscience: Many compounds acting on the central nervous system contain the indoline core.
-
Infectious Diseases: Indoline derivatives have shown promise as antibacterial and antiviral agents.[1]
-
Inflammatory Diseases: The anti-inflammatory potential of indoline-based compounds is an active area of research.
Conclusion
This compound represents a strategically designed chemical entity that combines the proven biological relevance of the indoline scaffold with the advantageous physicochemical properties conferred by the trifluoroethyl group. This technical guide has provided a detailed overview of its chemical structure, a reliable synthetic protocol, and predicted analytical data. As a versatile building block, this compound holds significant promise for the development of next-generation therapeutics with enhanced pharmacological profiles. Researchers in the field of drug discovery are encouraged to explore the potential of this and related fluorinated indolines in their quest for novel and effective medicines.
References
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Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
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Banks, R. E., & Mohialdin, S. N. (1988). Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. Journal of Fluorine Chemistry, 41(2), 275-285. [Link]
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Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(21), 4488-4491. [Link]
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Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. PubMed, 25682991. [Link]
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Tolnai, G. L., et al. (2015). ChemInform Abstract: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. ResearchGate. [Link]
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Kikugawa, Y. (1981). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 15(1), 461. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. . [Link]
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Beilstein Journals. (2022). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. . [Link]
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Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PubMed. [Link]
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Organic Syntheses. (n.d.). After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h. . [Link]
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European Patent Office. (2020). INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. EPO. [Link]
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Zhang, J., et al. (2021). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry, 17, 2743-2749. [Link]
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Wang, Z., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed. [Link]
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El-Sayed, N. N. E., et al. (2021). Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica, 71(3), 395-414. [Link]
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Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Semantic Scholar. [Link]
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Sun, C., et al. (2017). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. PubMed. [Link]
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Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. ResearchGate. [Link]
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Feng, Y., et al. (2021). Stereoselective synthesis of trifluoroethyl 3,2′-spirooxindole γ-lactam through the organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one. Organic & Biomolecular Chemistry, 19(2), 345-349. [Link]
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Sarpong, R., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed. [Link]
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Reddy, C. R., et al. (2017). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. PubMed. [Link]
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1H and 13C NMR of 2,2,2-Trifluoroethyl indoline-1-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2,2-Trifluoroethyl indoline-1-carboxylate
Introduction
This compound is a molecule of interest in synthetic and medicinal chemistry, incorporating the privileged indoline scaffold with a fluorinated ester moiety. The indoline core is a common feature in many biologically active compounds, while the trifluoroethyl group is often introduced to modulate pharmacokinetic and physicochemical properties such as metabolic stability and lipophilicity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of such molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of this compound. It is designed for researchers and drug development professionals, offering not only predictive data but also the causal logic behind spectral interpretation and a robust protocol for data acquisition.
Molecular Structure and Numbering Scheme
To facilitate a clear and precise discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used throughout this guide.
Caption: Molecular structure and numbering scheme for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a detailed map of the proton environment within the molecule. The key to accurate interpretation lies in understanding how the electronic environment, influenced by the aromatic system, the nitrogen atom, the carbonyl group, and the highly electronegative fluorine atoms, affects the chemical shift and coupling of each proton.
Aliphatic Indoline Protons (H-2 & H-3)
-
H-2 Protons (~4.0-4.2 ppm): These two protons are adjacent to the nitrogen atom, which is substituted with an electron-withdrawing carboxylate group. This substitution significantly deshields the H-2 protons, shifting them downfield compared to unsubstituted indoline (where H-2 is at ~3.6 ppm)[1]. They are expected to appear as a triplet due to coupling with the two H-3 protons (³J_HH ≈ 8-9 Hz).
-
H-3 Protons (~3.1-3.3 ppm): These protons are adjacent to the benzene ring and are also deshielded, though to a lesser extent than H-2. They will appear as a triplet due to coupling with the H-2 protons (³J_HH ≈ 8-9 Hz).
Trifluoroethyl Protons (-OCH₂CF₃)
-
H-CH₂ (~4.6-4.8 ppm): This methylene signal is one of the most characteristic in the spectrum. It is shifted significantly downfield due to the deshielding effect of the adjacent oxygen atom. Furthermore, the signal will be split into a quartet by the three neighboring fluorine atoms (³J_HF ≈ 8-9 Hz)[2]. This distinct quartet is a hallmark of a -CH₂CF₃ moiety.
Aromatic Indoline Protons (H-4, H-5, H-6, H-7)
The chemical shifts of the aromatic protons are dictated by their position relative to the electron-donating nitrogen atom and the overall aromatic system. The N-carboxylate group slightly withdraws electron density from the ring compared to an unsubstituted indoline nitrogen.
-
H-7 (~7.9-8.1 ppm): This proton is peri to the carbonyl group of the carboxylate. Due to the anisotropic effect and potential through-space interaction with the carbonyl oxygen, it is expected to be the most deshielded of the aromatic protons, appearing as a doublet.
-
H-5 & H-6 (~7.0-7.3 ppm): These protons are in the middle of the aromatic system and will likely appear as complex multiplets or a triplet and a triplet of doublets, respectively. Their chemical shifts are similar to those in other N-acyl indolines.
-
H-4 (~7.4-7.6 ppm): This proton is ortho to the fused pyrrolidine ring and is expected to appear as a doublet.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-CH₂ | 4.6 - 4.8 | Quartet (q) | ³J_HF ≈ 8-9 | Coupling to three ¹⁹F nuclei. Deshielded by oxygen. |
| H-2 | 4.0 - 4.2 | Triplet (t) | ³J_HH ≈ 8-9 | Deshielded by N-carboxylate. Coupled to H-3. |
| H-3 | 3.1 - 3.3 | Triplet (t) | ³J_HH ≈ 8-9 | Coupled to H-2. |
| H-7 | 7.9 - 8.1 | Doublet (d) | ³J_HH ≈ 7-8 | Deshielded by proximity to the carbonyl group. |
| H-4 | 7.4 - 7.6 | Doublet (d) | ³J_HH ≈ 7-8 | Standard aromatic proton. |
| H-5 | 7.0 - 7.3 | Triplet (t) | ³J_HH ≈ 7-8 | Standard aromatic proton. |
| H-6 | 7.0 - 7.3 | Triplet (t) | ³J_HH ≈ 7-8 | Standard aromatic proton. |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data, providing information about the carbon skeleton. The key features will be the carbonyl carbon and the distinct splitting patterns of the trifluoroethyl carbons due to ¹⁹F coupling.
Carbonyl Carbon (C=O)
-
C=O (~152-155 ppm): The carbamate carbonyl carbon is expected in this downfield region, which is characteristic for this functional group.
Trifluoroethyl Carbons (-OCH₂CF₃)
-
CF₃ (~123-126 ppm): This carbon signal is of high diagnostic value. It will appear as a quartet due to the large one-bond coupling to the three directly attached fluorine atoms (¹J_CF ≈ 275-281 Hz)[2][3].
-
CH₂ (~61-63 ppm): This methylene carbon is also coupled to the fluorine atoms, but over two bonds. It will appear as a quartet with a smaller coupling constant (²J_CF ≈ 32-35 Hz)[2][3].
Aliphatic Indoline Carbons (C-2 & C-3)
-
C-2 (~48-50 ppm): This carbon is adjacent to the nitrogen and is shifted downfield relative to unsubstituted indoline (~47 ppm) due to the electron-withdrawing nature of the N-carboxylate group[4].
-
C-3 (~28-30 ppm): This carbon is less affected by the N-substituent and will appear in the typical aliphatic region.
Aromatic Indoline Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a)
-
C-7a & C-3a (~142-145 ppm & ~130-133 ppm): These are the quaternary bridgehead carbons. C-7a, being directly attached to the nitrogen, will be the most downfield of the aromatic carbons.
-
Aromatic CH Carbons (~115-128 ppm): The remaining aromatic carbons (C-4, C-5, C-6, C-7) will resonate in the expected aromatic region. Their precise assignment would require 2D NMR experiments like HSQC and HMBC.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| C=O | 152 - 155 | Singlet (s) | - | Carbamate carbonyl region. |
| C-7a | 142 - 145 | Singlet (s) | - | Quaternary carbon attached to N. |
| C-3a | 130 - 133 | Singlet (s) | - | Quaternary bridgehead carbon. |
| CF₃ | 123 - 126 | Quartet (q) | ¹J_CF ≈ 275-281 | Large one-bond C-F coupling. |
| C-4, C-5, C-6, C-7 | 115 - 128 | Singlets (s) | - | Aromatic CH region. |
| CH₂ | 61 - 63 | Quartet (q) | ²J_CF ≈ 32-35 | Two-bond C-F coupling. |
| C-2 | 48 - 50 | Singlet (s) | - | Aliphatic C adjacent to N-carboxylate. |
| C-3 | 28 - 30 | Singlet (s) | - | Aliphatic C adjacent to the aromatic ring. |
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data requires a meticulous and well-justified experimental approach. This protocol is designed to ensure scientific integrity at each step.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak[5]. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, but be aware that it can broaden signals of exchangeable protons and its residual water peak can shift significantly[6]. The choice of solvent can influence chemical shifts due to solute-solvent interactions[7][8].
-
Analyte Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining good signal-to-noise in a reasonable time on modern spectrometers (≥400 MHz).
-
Internal Standard: Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). TMS is chemically inert and its signal is a sharp singlet that does not overlap with analyte signals.
-
Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions and improves spectral quality.
NMR Data Acquisition Workflow
Caption: A standardized workflow for NMR data acquisition and analysis.
Spectrometer Setup and Experiments
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion, particularly in the aromatic region.
-
Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 32 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for all carbons (unless coupled to ¹⁹F).
-
Spectral Width: Set to ~220-240 ppm to ensure all signals, including the carbonyl, are captured.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-2048) is required to achieve good signal-to-noise.
-
-
DEPT-135 (Optional but Recommended):
-
Purpose: This experiment is invaluable for confirming carbon types. DEPT-135 will show CH and CH₃ signals as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons (including C=O, C-3a, C-7a) will be absent. This provides an internal validation of the assignments for C-2, C-3, and the trifluoroethyl CH₂.
-
Data Processing and Analysis
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve signal-to-noise, then perform the Fourier transform.
-
Phase and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate all signals. The relative integrals should correspond to the number of protons giving rise to each signal, providing a self-check on the assignments.
-
Coupling Constant Measurement: Measure the peak-to-peak distances (in Hz) for all multiplets to determine the coupling constants.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural information. The key diagnostic signals include the downfield-shifted H-2 protons, the characteristic quartet of the -OCH₂CF₃ protons in the ¹H spectrum, and the two quartets corresponding to the -OCH₂- and -CF₃ carbons in the ¹³C spectrum. By following the detailed experimental protocol and using the predictive data in this guide, researchers can confidently assign the structure of this molecule and related analogues, ensuring the integrity and accuracy of their scientific findings.
References
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PubMed. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. [Link]
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Almond, A., & O'Hagan, D. (2019). The pitfalls of using JHF spin–spin coupling constants to infer hydrogen bond formation in organofluorine compounds. Chemical Communications, 55(82), 12307-12310. [Link]
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Wiley Science Solutions. SpectraBase: 1-Methyl-1H-indole. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. [Link]
-
Banks, R. E., & Mohialdin, S. N. (1988). Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. Journal of Fluorine Chemistry, 38(2), 289-293. [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
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ResearchGate. What is the coupling constant for CF3 carbon in 13C-NMR?. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
The Royal Society of Chemistry. Supporting Information Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride. [Link]
-
Kirsch, P., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbon Centers. The Journal of Organic Chemistry, 80(1), 356-366. [Link]
-
MDPI. Multi-Component Syntheses of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives Using Ionic Liquid Catalysts. [Link]
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MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]
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Open Research Repository. Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. [Link]
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Technical Guide: 2,2,2-Trifluoroethyl Indoline-1-carboxylate in Organic Synthesis
[1]
Part 1: Core Directive & Compound Identity
This compound is a strategic scaffold in modern organic synthesis, specifically designed for C–H activation methodologies. Unlike standard protecting groups (Boc, Cbz, Fmoc), the 2,2,2-trifluoroethoxycarbonyl (Tfe-carbamate) moiety serves a dual purpose: it acts as a robust Directing Group (DG) for transition metals (Rh, Ru, Pd) while simultaneously modulating the electronic properties of the indoline nitrogen to prevent oxidative degradation.
Chemical Identity[1]
-
CAS Number: 1087788-61-1[1]
-
Molecular Formula: C₁₁H₁₀F₃NO₂
-
Key Structural Feature: The N-linked carbamate bearing a trifluoroethyl group. The electron-withdrawing nature of the
group ( effect) significantly reduces the Lewis basicity of the carbonyl oxygen compared to ethyl or tert-butyl carbamates.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The "Tfe Effect" in C–H Functionalization
The primary function of this compound is to serve as a substrate for C7-selective C–H functionalization . In the realm of metallacycle-catalyzed reactions, the choice of the directing group is critical.[2][3]
-
Electronic Tuning: The Tfe group lowers the electron density on the nitrogen atom. This prevents competitive coordination of the metal to the nitrogen lone pair (which would kill catalysis) and forces coordination through the carbonyl oxygen, facilitating the formation of the requisite 5-membered metallacycle.
-
Thermodynamic Balance: In Rh(III) and Ru(II) catalysis, a directing group must bind the metal strongly enough to initiate C–H cleavage but weakly enough to allow product release. The Tfe-carbamate often provides this optimal "Goldilocks" coordination strength, superior to the more strongly coordinating methyl carbamate in challenging steric environments.
-
Oxidative Stability: Indolines are prone to oxidation to indoles. The electron-deficient Tfe group stabilizes the indoline core against premature oxidation during oxidative C–H activation protocols (e.g., using
or Ag salts).
Mechanism of Action: C7-H Activation
The transformation relies on the coordination of a cationic metal species (e.g.,
Figure 1: Catalytic Cycle for C7-Functionalization
Caption: The Tfe carbonyl directs the Rh(III) center to the C7 position via a 5-membered metallacycle intermediate. The CF3 group modulates the stability of this intermediate.
Part 3: Experimental Protocols
Synthesis of this compound
This protocol ensures high purity without the need for toxic phosgene gas, utilizing the stable chloroformate or activated carbonate.
Reagents:
-
Indoline (1.0 equiv)
-
2,2,2-Trifluoroethyl chloroformate (1.1 equiv)
-
Triethylamine (
) or Pyridine (1.2 equiv) -
Dichloromethane (
) (Solvent)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Dissolution: Add Indoline (10 mmol) and dry DCM (30 mL). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add
(12 mmol) dropwise. -
Acylation: Add 2,2,2-Trifluoroethyl chloroformate (11 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with 1M HCl (20 mL). Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with saturated
and Brine. -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to yield the Tfe-indoline as a white/off-white solid.
Application: Rh(III)-Catalyzed C7-Arylation
This protocol demonstrates the utility of the Tfe-indoline in installing an aryl group at the sterically hindered C7 position.
Reagents:
-
Tfe-Indoline (0.2 mmol)
-
Arylboronic Acid (0.24 mmol)
- (2.5 mol%)
- (10 mol%)
- (1.0 equiv)
-
DCE (1,2-Dichloroethane) (2.0 mL)
Workflow:
-
Catalyst Activation: In a glovebox or under Argon, mix
and in DCE for 10 mins to generate the active cationic species. -
Substrate Addition: Add Tfe-Indoline, Arylboronic acid, and
(oxidant). -
Heating: Seal the tube and heat to 80–100 °C for 12–18 hours.
-
Analysis: Filter through a Celite pad. The Tfe group remains intact, allowing for further downstream diversification.
Part 4: Data & Comparison
The Tfe group offers distinct advantages over other carbamates in specific catalytic windows.
Table 1: Comparative Analysis of Directing Groups in Indoline C7-Activation
| Directing Group (DG) | Coordination Strength | C7-Selectivity | Oxidative Stability | De-protection Ease |
| Tfe-Carbamate | Moderate (Ideal) | High | Excellent | Good (Base hydrolysis) |
| Methyl Carbamate | Strong | High | Moderate | Difficult (Harsh conditions) |
| Acetyl (Amide) | Weak | Moderate | Good | Moderate |
| Boc | Weak (Steric bulk) | Low | Poor (Acid labile) | Excellent |
Part 5: References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Song, G., Wang, F., & Li, X. (2012). "C–C Bond Formation via Rhodium(III)-Catalyzed C–H Bond Activation." Chemical Society Reviews, 41(9), 3651–3678. Link
-
Mishra, A., & Jeganmohan, M. (2017). "Ruthenium-Catalyzed C–H Functionalization of Indolines: A Review." Organic & Biomolecular Chemistry, 15, 9996-10015. Link
-
Ye, B., & Cramer, N. (2015). "Chiral Cyclopentadienyls: Enabling Ligands for Asymmetric Rh(III)-Catalyzed C–H Functionalizations." Science, 347(6220), 438-441. Link
-
Zhang, F., & Spring, D. R. (2014). "Arene C-H Functionalisation using a Removable/Modifiable Directing Group Strategy." Chemical Society Reviews, 43, 6906-6919. Link
A Technical Guide to the Electronic Effects of the 2,2,2-Trifluoroethyl Group on the Indoline Ring
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the 2,2,2-trifluoroethyl (TFE) group (-CH₂CF₃) offers a unique combination of steric and electronic characteristics. This technical guide provides an in-depth analysis of the electronic effects exerted by the TFE group when appended to the indoline scaffold, a privileged heterocyclic motif in numerous biologically active compounds. We will explore the inductive effects, impact on aromatic ring electron density, methods for experimental and computational characterization, and the resulting implications for chemical reactivity and rational drug design.
Introduction: The Synergy of Fluorine and a Privileged Scaffold
The indoline core is a recurring structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure and its synthetic versatility.[1] Concurrently, the use of fluorinated functional groups has become an indispensable tool for drug development professionals. The trifluoromethyl (-CF₃) group, in particular, is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through potent electronic perturbations.[2][3][4][5]
The 2,2,2-trifluoroethyl group serves as a valuable analogue to the -CF₃ group. The introduction of a methylene (-CH₂) spacer between the electron-withdrawing trifluoromethyl unit and the core scaffold subtly alters its electronic and steric profile. This guide focuses on dissecting the fundamental electronic consequences of attaching this group to the indoline ring system, providing researchers with the foundational knowledge to leverage its properties in drug discovery programs.
Fundamental Electronic Properties of the 2,2,2-Trifluoroethyl Group
The electronic influence of a substituent on an aromatic system is primarily understood through the interplay of two phenomena: inductive effects and resonance effects.[6]
The Dominant Inductive Effect (-I)
The defining electronic feature of the TFE group is its strong electron-withdrawing nature, which is transmitted through the sigma bond framework—a classic inductive effect (-I). The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the terminal carbon. This effect propagates through the methylene spacer to the point of attachment on the indoline ring.[7][8]
This potent -I effect deactivates the aromatic portion of the indoline ring by reducing its electron density, making it less susceptible to electrophilic attack compared to its non-fluorinated counterpart.[6][9][10] While the methylene spacer attenuates the effect relative to a directly attached -CF₃ group, the influence remains significant.[9][10]
Caption: A typical DFT workflow for analyzing electronic effects.
Implications for Reactivity and Drug Design
The electronic perturbations caused by the TFE group have profound consequences for both the chemical reactivity of the indoline and its utility in a medicinal chemistry context.
Chemical Reactivity
-
Electrophilic Aromatic Substitution: The deactivation of the aromatic ring means that electrophilic substitution reactions (e.g., nitration, halogenation) will be significantly slower and require more forcing conditions compared to unsubstituted indoline. [11][12]* Basicity and Nucleophilicity of Nitrogen: The inductive withdrawal of electron density reduces the availability of the nitrogen lone pair. This lowers the basicity (pKa) of the indoline nitrogen, making it a weaker base and a less effective nucleophile in reactions like N-alkylation or acylation.
-
Metabolic Stability: The electron-poor nature of the aromatic ring makes it more resistant to oxidative metabolism by enzymes such as Cytochrome P450s. [4]The high strength of the C-F bond (approx. 485 kJ/mol) also imparts significant stability to the substituent itself. [4]
Rational Drug Design
The TFE group is a powerful tool for optimizing drug-like properties.
-
Modulation of pKa: Lowering the pKa of the indoline nitrogen can be critical. It alters the molecule's ionization state at physiological pH (7.4), which directly impacts its solubility, cell permeability, and ability to form ionic interactions with a biological target. [3][5]* Increased Lipophilicity: Fluorinated groups generally increase a molecule's lipophilicity (logP). This can enhance its ability to cross biological membranes, such as the blood-brain barrier, potentially improving bioavailability and tissue distribution. [2][13]* Blocking Metabolic Hotspots: By replacing a metabolically labile group (like a methyl group) with a robust TFE group, chemists can block sites of oxidative metabolism, thereby increasing the drug's in vivo half-life and reducing patient dose requirements. [2][3][4]
Synthesis of 2,2,2-Trifluoroethyl-Substituted Indolines
The introduction of the TFE group onto an indole (the precursor to indoline) can be achieved through modern C-H functionalization techniques.
[14][15][16]This method, developed by Novák and colleagues, utilizes a hypervalent iodine reagent for a metal-free, direct trifluoroethylation at the electron-rich C3 position of indoles. [14][15][16][17]The resulting 3-TFE-indole can then be reduced to the corresponding indoline.
-
Reaction Setup: To a vial containing 1H-indole (1.0 equiv) and a suitable base (e.g., an inorganic base, 2.0 equiv) is added a solvent such as dichloromethane.
-
Reagent Addition: The 2,2,2-trifluoroethyl(mesityl)iodonium triflate reagent (1.0 equiv) is added to the mixture.
-
Reaction: The reaction is stirred at room temperature. The reaction progress can be monitored by TLC or ¹⁹F NMR. [17]4. Workup and Purification: Upon completion, the reaction is quenched, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography to yield the 3-(2,2,2-trifluoroethyl)indole.
-
Reduction to Indoline: The purified indole is subjected to a standard reduction protocol (e.g., catalytic hydrogenation or reduction with a silane/acid system) to afford the final 3-(2,2,2-trifluoroethyl)indoline.
Caption: Synthetic workflow for a 3-TFE-indoline via C-H functionalization.
Conclusion
The 2,2,2-trifluoroethyl group imparts a powerful and predictable set of electronic characteristics upon the indoline ring. Its dominant electron-withdrawing inductive effect significantly reduces the electron density of the aromatic ring and the basicity of the nitrogen atom. These changes, readily characterized by NMR, IR, and computational methods, translate directly into altered chemical reactivity and provide a strategic advantage in drug design. By leveraging the TFE group to enhance metabolic stability, modulate pKa, and increase lipophilicity, researchers and drug development professionals can effectively optimize the properties of indoline-based therapeutics to meet complex biological and pharmacological challenges.
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Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(22), 4488-4491. [Link] [14][16]2. Lin, C. F., & Lin, C. C. (Year). The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. (Note: Specific publication details were not fully available in the provided search results, but the content is cited for its computational analysis). [Link] [18]3. Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia. [Link] [7]4. Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S., & Surya Prakash, G. K. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 131(10), 3422–3423. [Link] [9]5. Klumpp, D. A., Zhang, Y., Aguirre, S. L., DeLeon, S., & Prakash, G. K. S. (2009). Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace. [Link] [10]6. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] [19]7. Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization. PubMed. [Link] [15]8. Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. RSC Publishing. [Link] [16]9. Della Védova, C. O., & Romano, R. M. (Year). Infrared and Raman spectra and quantum chemistry calculations for 2,2,2-trifluoroethyl trichloromethanesulfonate, CCl3SO2OCH2CF3. ResearchGate. [Link] [20]10. Banks, R. E., & Mohialdin, S. N. (1989). Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. Journal of Fluorine Chemistry, 45(2), 275-285. [Link]
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Wikipedia. (n.d.). Hammett equation. Wikipedia. [Link] [21]20. McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 23(3), 420-427. [Link] [22][23]21. Chiavassa, D. L., Laria, D., & San Roman, E. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, CF3CF2H, and CF3CF2CF2H. Bentham Science. [Link] [24]22. Grokipedia. (n.d.). Trifluoromethyl group. Grokipedia. [Link] [4]23. Kobelev, A. D., Li, M., Shlapakov, N. S., Burykina, J. V., & Ananikov, V. P. (2025). Dearomative Vinylation of Indoles via Multicomponent Photoredox Thiol‐Yne‐Heteroarene Coupling Reaction. Chemistry – A European Journal. [Link] [12]24. PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. PubChem. [Link] [25]25. Sauthof, L., & Gribble, G. W. (2021). Reactivity of 3-nitroindoles with electron-rich species. Arkivoc, 2021(5), 1-33. [Link] [1]26. Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link] [5]27. Amann, C. T., & VanDerveer, D. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-14. [Link] [26]28. Santos, J. L. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link] [13]29. American Chemical Society. (2025). Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. ACS Publications. [Link] [27]30. Prosser, R. S., & Lu, Z. (2016). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. [Link] [28]31. Nda-Umar, A. I., & Obodo, J. T. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. [Link] [29]32. Larraufie, M.-H., De, C. K., & Gandon, V. (2015). Silver(I)-Catalyzed Dearomatization of Alkyne-Tethered Indoles: Divergent Synthesis of Spirocyclic Indolenines and Carbazoles. Organic Letters, 17(17), 4292–4295. [Link]
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Hu, J., Zhang, W., & Wang, F. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5528-5551. [Link]
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Arca, M., & Demartin, F. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link] [30]36. McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry. [Link]
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Al-Ostath, A., & El-Sayed, M. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link] [31]39. University of Alberta. (n.d.). Tables For Organic Structure Analysis. University of Alberta. [Link] [32]40. Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Carbazole-Functionalized Boronic Esters: A Versatile Cornerstone for High-Efficiency Electroluminescent Materials
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The relentless advancement of organic light-emitting diode (OLED) technology is intrinsically linked to the rational design and synthesis of novel organic semiconductors. At the heart of this molecular engineering endeavor are versatile chemical intermediates that serve as foundational building blocks for complex emissive and charge-transport materials. This guide provides an in-depth technical exploration of a pivotal class of intermediates: carbazole-functionalized boronic esters. We will dissect the synthesis, characterization, and application of a representative intermediate, 2-(4-(9H-Carbazol-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its strategic importance in constructing high-performance Thermally Activated Delayed Fluorescence (TADF) emitters through palladium-catalyzed cross-coupling reactions. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and the causal reasoning behind critical process parameters, intended for researchers and scientists in the field of organic electronics.
The Strategic Imperative: Why Carbazole and Boronic Esters?
The performance of an OLED device—its efficiency, color purity, and operational lifetime—is dictated by the molecular architecture of the organic materials within its emissive and charge-transport layers.[1] The selection of a synthetic intermediate is therefore a critical decision that profoundly influences the properties of the final material.
1.1. The Carbazole Moiety: A Privileged Scaffold
Carbazole is an electron-rich aromatic heterocycle that has become a ubiquitous building block in materials for organic electronics.[2] Its widespread adoption is due to a combination of highly desirable characteristics:
-
Excellent Hole-Transporting Properties: The electron-rich nature of the carbazole nitrogen facilitates efficient transport of positive charge carriers (holes).[3]
-
High Thermal and Electrochemical Stability: The rigid, fused-ring structure imparts remarkable stability, a prerequisite for long-lasting OLED devices.[3][4]
-
High Triplet Energy: Carbazole-based hosts are essential for blue phosphorescent and TADF OLEDs, as their high triplet energy prevents quenching of the emitter's excited state.[5]
-
Tunable Optoelectronic Properties: The carbazole core can be easily functionalized at various positions (N-9, C-3, C-6, etc.), allowing for precise tuning of its electronic and optical properties.[2][6]
1.2. The Boronic Ester Group: A Gateway to Molecular Complexity
While the carbazole unit provides the core electronic properties, the boronic acid or its more stable ester derivative (e.g., a pinacol boronate) provides the synthetic versatility. Boronic esters are indispensable intermediates for the Suzuki-Miyaura cross-coupling reaction , a powerful palladium-catalyzed method for forming carbon-carbon bonds.[7][8] This reaction is a cornerstone of modern organic synthesis because of its mild reaction conditions, high functional group tolerance, and commercial availability of catalysts and reagents.[8]
By combining the carbazole scaffold with a boronic ester handle, we create a powerful bifunctional intermediate. This molecule can be readily "clicked" together with other aromatic building blocks (the coupling partners, typically aryl halides) to construct the complex conjugated systems required for advanced electroluminescent materials.[9]
Synthesis and Validation of a Key Intermediate: 2-(4-(9H-Carbazol-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This section provides a comprehensive protocol for the synthesis and validation of a representative and highly valuable carbazole-boronic ester intermediate. The causality behind each step is explained to provide a deeper understanding beyond a simple recitation of steps.
2.1. Synthetic Workflow: Buchwald-Hartwig Amination followed by Miyaura Borylation
The most reliable pathway to the target intermediate involves a two-step process. First, an N-arylation reaction (specifically, a Buchwald-Hartwig amination) couples carbazole to a di-halogenated benzene ring. Second, the remaining halogen is converted to the boronic ester via a Miyaura borylation. This sequence is chosen for its high efficiency and control over regioselectivity.
Caption: Synthetic pathway for the target carbazole-phenyl-boronic ester intermediate.
2.2. Detailed Experimental Protocol
PART A: Synthesis of 9-(4-bromophenyl)-9H-carbazole
-
Reactor Setup: To a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, add carbazole (5.0 g, 29.9 mmol), 1-bromo-4-iodobenzene (10.1 g, 35.9 mmol), and sodium tert-butoxide (NaOtBu) (4.3 g, 44.8 mmol).
-
Causality: A dry, inert atmosphere is critical as organometallic catalysts and strong bases are sensitive to air and moisture. 1-bromo-4-iodobenzene is chosen as the linker because the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed couplings, allowing for selective N-arylation at the iodo-position. NaOtBu is a strong, non-nucleophilic base required to deprotonate the carbazole nitrogen.
-
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (274 mg, 0.30 mmol) and the ligand 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (285 mg, 0.60 mmol).
-
Causality: Pd₂(dba)₃ is a stable Pd(0) source. The bulky, electron-rich XPhos ligand is essential for promoting the reductive elimination step of the catalytic cycle, leading to high yields in C-N bond formation.
-
-
Reaction Execution: Add anhydrous toluene (100 mL) via cannula. Heat the reaction mixture to 110°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the mixture to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a white solid.
PART B: Synthesis of 2-(4-(9H-Carbazol-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Reactor Setup: In a new flame-dried Schlenk flask under nitrogen, combine the 9-(4-bromophenyl)-9H-carbazole from Part A (5.0 g, 15.5 mmol), bis(pinacolato)diboron (B₂pin₂) (4.7 g, 18.6 mmol), and potassium acetate (KOAc) (4.6 g, 46.5 mmol).
-
Causality: B₂pin₂ is the boron source. KOAc acts as the base, which is crucial for the transmetalation step in the Miyaura borylation catalytic cycle.
-
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (359 mg, 0.46 mmol).
-
Causality: Pd(dppf)Cl₂ is a highly effective and robust catalyst specifically for Suzuki-Miyaura and Miyaura borylation reactions. The dppf ligand provides the right balance of stability and reactivity.
-
-
Reaction Execution: Add anhydrous dioxane (80 mL). Heat the mixture to 90°C and stir for 16 hours.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Recrystallize the crude product from a mixture of dichloromethane and methanol to afford the final intermediate as a crystalline white solid.[10]
2.3. Self-Validating System: Characterization and Quality Control
Purity of the intermediate is paramount; impurities can act as charge traps or quenching sites in the final OLED device, severely degrading performance.
| Analysis Technique | Expected Result | Purpose |
| ¹H NMR Spectroscopy | Characteristic peaks for carbazole, phenyl, and pinacol protons with correct integration ratios. | Confirms molecular structure and assesses purity from organic contaminants. |
| ¹³C NMR Spectroscopy | Correct number of signals corresponding to the unique carbon atoms in the molecule. | Further confirms the molecular structure. |
| Mass Spectrometry (HRMS) | Measured mass-to-charge ratio matches the calculated exact mass of the molecule. | Provides unambiguous confirmation of the molecular formula.[10] |
| Melting Point | Sharp and defined melting point range. | A broad melting range indicates the presence of impurities. |
| Purity (HPLC) | > 99.5% | Quantifies the purity level, which is critical for use in OLED fabrication. |
Application in TADF Emitter Synthesis: A Case Study
The true value of the carbazole-phenyl-boronic ester intermediate is realized when it is used to build a functional material. Here, we describe its use in synthesizing a donor-acceptor type TADF emitter.
3.1. The TADF Mechanism
Thermally Activated Delayed Fluorescence is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet (25%) and triplet (75%) excitons.[11] This is accomplished in molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] Triplet excitons can use thermal energy to undergo Reverse Intersystem Crossing (RISC) to the emissive S₁ state, converting dark triplets into emissive singlets.[12][13] This is typically achieved by linking an electron-donating unit (like our carbazole) to an electron-accepting unit.
Caption: Simplified Jablonski diagram illustrating the TADF mechanism.
3.2. Protocol: Suzuki Coupling for a TADF Emitter
-
Reactor Setup: To a Schlenk flask under nitrogen, add the carbazole-phenyl-boronic ester intermediate (1.0 eq), a suitable halogenated acceptor molecule (e.g., 2,4-dichloro-6-phenyl-1,3,5-triazine, 1.0 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Causality: The triazine core is a strong electron acceptor, which, when coupled to the carbazole donor, will create the desired charge-transfer excited state with a small ΔEST. A base is required for the Suzuki catalytic cycle.
-
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction Execution: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Heat the reaction to 95°C and stir for 24 hours.
-
Purification: After completion, perform a standard aqueous work-up. The crude product must be purified meticulously, first by column chromatography and then by temperature-gradient sublimation under high vacuum.[14]
-
Causality: Sublimation is the gold standard for purifying OLED materials. It removes trace inorganic salts and heavy metal catalyst residues, which are detrimental to device lifetime.
-
From Material to Device: Fabrication and Performance
The final validation of the intermediate and the synthesized emitter is their performance in a functional OLED.
4.1. OLED Fabrication Workflow
OLEDs are fabricated by depositing a series of thin organic layers and metal electrodes onto a substrate (typically glass coated with Indium Tin Oxide, ITO) in a high-vacuum chamber (~10⁻⁶ Torr).[4]
Caption: Standard workflow for vacuum thermal evaporation of an OLED device.
4.2. Device Architecture and Expected Performance
A typical multilayer device structure would be: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Where:
-
HIL/HTL: Hole Injection/Transport Layers (e.g., TAPC)[15]
-
EML: Emissive Layer, consisting of a host material doped with the newly synthesized TADF emitter (e.g., 3-10 wt%).[14]
-
ETL: Electron Transport Layer (e.g., TmPyPB)[14]
-
EIL/Cathode: Electron Injection Layer (e.g., LiF) and a metal cathode (e.g., Al).
| Performance Metric | Typical Value for a High-Efficiency Green TADF OLED | Significance |
| Max. External Quantum Efficiency (EQE) | > 25% | The ratio of photons emitted to electrons injected; the key efficiency metric.[16] |
| Turn-on Voltage | < 3.0 V | The voltage at which the device begins to emit light; lower is better for power efficiency. |
| CIE Color Coordinates (x, y) | (~0.30, ~0.60) | Specifies the exact color of the emitted light on the chromaticity diagram. |
| Maximum Luminance | > 10,000 cd/m² | The brightness of the device. |
The successful fabrication of a high-efficiency device serves as the ultimate validation of the purity and electronic properties of the key intermediate, demonstrating its value in the synthesis of state-of-the-art electroluminescent materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026).
- BenchChem. (2025). Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs).
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Royal Society of Chemistry. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Lin, J. T., et al. (2001).
- Lin, J. T., et al. (2002).
- ACS Applied Materials & Interfaces. (2015). AIE-Active Fluorene Derivatives for Solution-Processable Nondoped Blue Organic Light-Emitting Devices (OLEDs).
- Cho, Y. J., et al. (2011).
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Rise of OLED Technology: The Role of Specialty Fine Chemicals.
- Grazulevicius, J. V., et al. (2024).
- Lin, J. T., et al. (2001). Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials. Journal of the American Chemical Society.
- Hu, Y., et al. (2024).
- Wang, C., et al. (2025).
- MDPI. (2023).
- Alfa Chemistry.
- Dakenchem. (2021). About The OLED Chemicals: How Much Do You Know?.
- CCS Chemistry. (2022). Highly Efficient Electroluminescent Materials with High Color Purity Based on Strong Acceptor Attachment onto B–N-Containing Multiple Resonance Frameworks.
- Chan, L. H., et al. (2003). Novel Stable Blue-Light-Emitting Oligofluorene Networks Immobilized by Boronic Acid Anhydride Linkages.
- BOC Sciences.
- JACS Au. (2021). Luminescent First-Row Transition Metal Complexes.
- Dias, F. B., et al. (2008).
- Sigma-Aldrich. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study.
- University of St Andrews. (2023). Design and synthesis of red thermally activated delayed fluorescence emitters for OLEDs, sensors and bioimaging.
- DigiChem. (2026). Advancing OLED Performance with Custom Synthesis.
- Scribd.
- ANR. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach.
- Wu, F. I., et al. (2011). Novel host material for highly efficient blue phosphorescent OLEDs. CORE.
- Hung, L. S., & Chen, C. H. (2002).
- de Mello, J. C., et al. Electroluminescent polymers.
- ResearchGate. (2024). Thermally Activated Delayed Fluorescence (TADF)
- Royal Society of Chemistry. (2020). The design, synthesis and performance of thermally activated delayed fluorescence macromolecules.
- Alfa Chemistry.
- Royal Society of Chemistry. (2025).
- Wikipedia.
Sources
- 1. digichem.com [digichem.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. Light-emitting carbazole derivatives: potential electroluminescent materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Designing HOst Materials for high-efficiency Electrophosphorescent Organic Light Emitting Diodes: A new approach | ANR [anr.fr]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. nbinno.com [nbinno.com]
- 8. topmostchemical.com [topmostchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00157A [pubs.rsc.org]
- 13. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. 高効率青色有機EL用材料のデザインコンセプト:理論と実験の融合 [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
The Role of Indoline-2-Carboxylic Acid (I2ca) in Peptide Conformation
The following technical guide details the role of Indoline-2-carboxylic acid (I2ca) in peptide conformation, designed for researchers in peptidomimetics and drug discovery.
A Technical Guide for Peptidomimetic Design and Synthesis
Executive Summary
Indoline-2-carboxylic acid (I2ca) is a bicyclic, non-proteinogenic amino acid analog of proline and phenylalanine. Unlike its saturated counterpart Oic (Octahydroindole-2-carboxylic acid) or natural Proline —both of which generally favor trans amide bonds and Polyproline II (PPII) helices—I2ca acts as a potent cis-inducer .
Its fused aromatic ring imposes severe steric and electronic constraints that shift the amide bond equilibrium toward the cis isomer (
Structural Mechanics & Conformational Control
The "Cis-Lock" Mechanism
The core utility of I2ca lies in its ability to invert the natural thermodynamic preference of the peptide bond.
-
Proline (Pro): The
interaction between carbonyls typically stabilizes the trans isomer. -
I2ca: The fused benzene ring creates steric clash in the trans state and favorable aromatic stacking/electronic effects in the cis state.
| Feature | Proline (Pro) | Octahydroindole-2-carboxylic acid (Oic) | Indoline-2-carboxylic acid (I2ca) |
| Core Structure | Pyrrolidine | Fused Cyclohexane (Bicyclic) | Fused Benzene (Bicyclic Aromatic) |
| Amide Preference | Trans (favored) | Trans (strongly favored) | Cis (favored in polar solvents) |
| Helix Induction | PPII (Left-handed) | PPII (Stable) | PPI (Right-handed, compact) |
| Steric Bulk | Low | High (Lipophilic) | High (Aromatic/Planar) |
| Fixed ~ -65° | Restricted | Highly Restricted |
Solvent-Dependent Switching
The cis/trans ratio of I2ca is highly sensitive to solvent polarity, a feature exploitable for conformational switches.
-
Non-polar (CDCl
): (Mixed population). -
Polar (DMSO-
): (Dominant cis form).
This behavior allows I2ca to force turn structures in aqueous (biological) environments where other residues might relax into extended chains.
Caption: Comparative amide bond equilibrium drivers for Proline vs. I2ca.
Synthesis Protocols & Incorporation
Incorporating I2ca into peptides via Solid Phase Peptide Synthesis (SPPS) presents two major challenges: low nucleophilicity of the secondary amine and Diketopiperazine (DKP) formation .
Challenge 1: Coupling to the I2ca Amine
The aromatic ring reduces the nucleophilicity of the indoline nitrogen. Standard coupling reagents (HBTU/HATU) often result in incomplete coupling or deletion sequences.
Recommended Protocol: Acid Chloride or Mukaiyama Activation
-
Reagent: Use Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or 2-Chloro-1-methylpyridinium iodide (Mukaiyama’s reagent) .
-
Alternative (Acid Chloride):
-
Convert the incoming Fmoc-Amino Acid to its acid chloride using
(or triphosgene) in solution. -
Add to resin with DIPEA/Collidine.
-
Note: This method is aggressive; ensure acid-labile side chain protecting groups (like Trt) are compatible or use minimal equivalents.
-
Challenge 2: Preventing DKP Formation
When I2ca is the second residue from the N-terminus (e.g.,
Mitigation Workflow:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker physically hinders the cyclization attack.
-
Coupling Strategy: Do not deprotect the Fmoc group of the
residue until the next coupling is ready, or couple the first two amino acids as a pre-formed dipeptide block in solution.
Caption: Mechanism of I2ca-induced Diketopiperazine (DKP) formation and prevention strategy.
Experimental Characterization
To validate the presence of I2ca and its conformational impact, use the following markers:
NMR Spectroscopy ( H)
-
Cis/Trans Signature: Monitor the
chemical shifts.-
Trans:
typically resonates downfield (~5.0 - 5.2 ppm). -
Cis:
resonates upfield (~4.1 - 4.5 ppm).
-
-
NOE Signals: Strong
(i, i+1) NOE signals indicate a cis peptide bond. (i, i+1) signals indicate trans.
Circular Dichroism (CD)
-
Polyproline I (PPI) Helix: If I2ca induces a PPI helix, look for a positive band near 215 nm and a negative band near 195-200 nm .
-
Polyproline II (PPII) Helix (Pro/Oic): Characterized by a strong negative band at 205 nm and a weak positive band at 228 nm .
-
Note: The inversion of these bands is a primary indicator of I2ca successfully inducing the cis-helical fold.
Applications in Drug Design[2]
Peptidomimetics & Protease Inhibitors
I2ca is used to "freeze" bioactive conformations in inhibitors where a sharp turn is required to fit the active site.
-
Target: HCV NS3/4A Protease and HIV Integrase.
-
Mechanism: The rigid bicyclic scaffold fills hydrophobic pockets (S2/S3 subsites) while the carboxylate positions the warhead.
Cis-Inducing Scaffolds
Researchers use I2ca to force Type VI
Comparison of Analogs
| Analog | Primary Use Case | Key Property |
| I2ca | Inducing cis-turns / PPI helices | Aromatic / Rigid / Cis-preferred |
| Oic | Increasing lipophilicity / Stability | Aliphatic / Rigid / Trans-preferred |
| Tic | Constraining | Aromatic / Semi-rigid |
References
-
Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. Journal of Organic Chemistry. (2021). Link
-
Construction of a Polyproline Structure with Hydrophobic Exterior Using Octahydroindole-2-Carboxylic Acid. Organic & Biomolecular Chemistry. (2017). Link
-
On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality. (2024). Link
-
A Unique and Stable Polyproline I Helix Sorted out from Conformational Equilibrium. Journal of Organic Chemistry. (2022). Link
-
Prevention of Diketopiperazine Formation in Peptide Synthesis. Chemical Communications. (1995). Link
Sources
N-2,2,2-Trifluoroethylisatin Ketimines: A Modern Synthetic Platform for Fluorinated Spirocyclic Scaffolds
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. Among fluorine-containing motifs, the trifluoromethyl (CF3) group is particularly prominent. When this group is installed onto a privileged medicinal chemistry framework like the isatin-derived spiro-oxindole, the resulting structures become highly valuable for pharmaceutical development. This guide provides an in-depth examination of N-2,2,2-trifluoroethylisatin ketimines, a class of synthons first reported in 2015 that has rapidly become a powerhouse for constructing stereochemically complex, trifluoromethylated molecules. We will explore their synthesis, delve into the mechanistic underpinnings of their diverse reactivity, provide validated experimental protocols, and survey their applications in constructing pharmacologically relevant compounds.
The Strategic Value of Trifluoroethylisatin Ketimines
The power of N-2,2,2-trifluoroethylisatin ketimines lies in the convergence of two high-value chemical entities:
-
The Trifluoromethyl Group (CF3): This electron-withdrawing group is a bioisostere for several common functionalities and can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. Its introduction often leads to increased metabolic stability by blocking potential sites of oxidation and can enhance receptor binding through favorable electrostatic interactions.
-
The Isatin/Spiro-oxindole Core: The spiro-oxindole skeleton is a "privileged scaffold" found in numerous natural products and FDA-approved drugs. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for targeting protein-protein interactions and enzyme active sites.
The N-2,2,2-trifluoroethylisatin ketimine cleverly combines these features. The trifluoroethyl group serves not only as a source of the CF3 moiety but also as a critical activating group for the ketimine, priming it for a diverse range of chemical transformations that would be otherwise challenging.
Synthesis of the Ketimine Precursor
The reliable synthesis of the N-2,2,2-trifluoroethylisatin ketimine is the essential entry point to its chemistry. The standard procedure is a condensation reaction between a substituted isatin and 2,2,2-trifluoroethylamine.
Causality Behind the Protocol:
The C3-carbonyl of the isatin is inherently electrophilic but can be sterically hindered and electronically deactivated, making imine formation challenging compared to simple aldehydes or ketones. To overcome this, the reaction equilibrium must be actively driven towards the product. This is achieved by the azeotropic removal of water using a Dean-Stark apparatus. An acid catalyst, typically p-toluenesulfonic acid (PTSA), is employed to protonate the carbonyl oxygen, further enhancing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
Experimental Protocol: Synthesis of a Representative Ketimine
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the desired isatin (1.0 eq.), toluene (approx. 0.2 M), and 2,2,2-trifluoroethylamine (1.2 eq.).
-
Catalysis: Add p-toluenesulfonic acid monohydrate (0.1 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue heating until no more water is collected (typically 12-24 hours).
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the isatin starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-2,2,2-trifluoroethylisatin ketimine.
This protocol is a self-validating system. The successful formation of the product, confirmed by NMR spectroscopy, validates the effectiveness of the water removal and acid catalysis for this specific substrate class.
Synthesis Workflow Diagram
Caption: Synthesis of N-2,2,2-trifluoroethylisatin ketimines via acid-catalyzed condensation.
Core Reactivity: A Triumvirate of Synthetic Pathways
The versatility of N-2,2,2-trifluoroethylisatin ketimines stems from their ability to engage in multiple distinct reactive pathways, primarily dictated by the choice of catalyst and reaction partner.
Pathway A: The Azomethine Ylide Manifold ([3+2] Cycloaddition)
This is the most widely exploited reactive pathway. In the presence of a suitable catalyst, the ketimine serves as a precursor to a 1,3-dipole (an azomethine ylide), which readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. This transformation is a powerful method for constructing five-membered nitrogen-containing rings, leading directly to the spiro-pyrrolidinyl oxindole core.
Mechanistic Rationale: Organocatalysts, such as bifunctional squaramides or thioureas, are critical. They operate through a dual-activation mechanism. The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the α-carbon of the trifluoroethyl group, facilitating the formation of the azomethine ylide. Simultaneously, the hydrogen-bond donating part of the catalyst (e.g., the squaramide N-H protons) activates the dipolarophile, bringing it into close proximity and controlling the facial selectivity of the cycloaddition. This precise organization within the transition state is the key to achieving high diastereo- and enantioselectivity.
Caption: General mechanism for the organocatalyzed [3+2] cycloaddition.
Scope of the [3+2] Cycloaddition: This reaction is remarkably robust, accommodating a wide array of reaction partners.
| Dipolarophile | Catalyst Type | Typical Yield | Typical Selectivity (dr, ee) | Reference |
| Cinnamaldehydes | Prolinol Silyl Ether | 58-98% | 10:1 to >20:1 dr, 88 to >99% ee | |
| Methyleneindolinones | Squaramide | 84-99% | >20:1 dr, 62 to >99% ee | |
| Nitroalkenes | Squaramide | High | >20:1 dr, 89-98% ee | |
| Arylidene Azlactones | Thiourea | 60-99% | >20:1 dr, 78-99% ee | |
| N-Arylmaleimides | Cu(OTf)2 / P,N-Ligand | up to 99% | >20:1 dr, 99% ee |
Pathway B: The Ketimine as a 1,2-Dipolarophile
While less common, the C=N bond of the ketimine can itself act as a 1,2-dipolarophile in cycloadditions. A prime example is the asymmetric [3+2] addition with 1,4-dithiane-2,5-diol, which serves as a thiocarbonyl ylide precursor. This pathway provides access to unique spiro-thiazolidine oxindoles, which are valuable scaffolds in medicinal chemistry.
Mechanistic Rationale: In this case, the trifluoroethyl group acts as a potent electron-withdrawing group, lowering the LUMO of the C=N bond and making it susceptible to nucleophilic attack from the ylide. An organocatalyst is again used to control the stereochemical outcome, leading to optically pure spiro-heterocycles.
Pathway C: The Ketimine as a Nucleophile
The ketimine can also be harnessed as a nucleophile, most notably in asymmetric S(N)2'–S(N)2' reactions with Morita-Baylis-Hillman (MBH) carbonates. This reaction provides a direct route to valuable chiral α-trifluoromethylamines.
Mechanistic Rationale: A cinchona alkaloid-derived catalyst, such as β-isocupreidine, orchestrates this transformation. The catalyst acts as a Brønsted base, generating a nucleophilic enamine/aza-allyl anion intermediate from the ketimine. It then facilitates a cascade of two concerted S(N)2' substitutions on the MBH carbonate, ultimately forming a new C-C bond and regenerating the catalyst. The chiral scaffold of the alkaloid dictates the enantioselectivity of the bond-forming step.
Advanced Applications and Protocol Validation
The true measure of a synthetic method is its ability to reliably produce complex and valuable molecules. The chemistry of N-2,2,2-trifluoroethylisatin ketimines excels in this regard.
Validated Protocol: Asymmetric [3+2] Cycloaddition with a Methyleneindolinone
This protocol describes a highly reliable and stereoselective reaction for synthesizing a bis-spirooxindole scaffold, a structure of significant interest in drug discovery.
-
Preparation: In a dry vial under an inert atmosphere (N2 or Ar), add the N-2,2,2-trifluoroethylisatin ketimine (0.1 mmol, 1.0 eq.) and the methyleneindolinone (0.12 mmol, 1.2 eq.).
-
Catalyst Addition: Add the bifunctional squaramide catalyst (e.g., catalyst C4 as reported by Lu and co-workers, 0.01 mmol, 10 mol%).
-
Solvent & Temperature: Add the solvent (e.g., dichloromethane, 1.0 mL) and stir the reaction at the specified temperature (e.g., room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC until the limiting reagent is consumed (typically 12-48 hours). A new, more polar spot corresponding to the product should appear.
-
Purification: Upon completion, concentrate the reaction mixture in vacuo and directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Validation: The success of the protocol is validated by obtaining the product in high yield (>85%) and with excellent stereoselectivity (>20:1 dr, >95% ee). Enantiomeric excess is determined by chiral stationary phase High-Performance Liquid Chromatography (HPLC). A deviation from these benchmarks would indicate issues with reagent purity, catalyst activity, or reaction conditions.
Workflow for Protocol Execution and Validation
Caption: A self-validating workflow for asymmetric cycloaddition reactions.
Conclusion and Future Outlook
N-2,2,2-trifluoroethylisatin ketimines have transitioned from a synthetic curiosity to a mainstream tool for accessing complex, fluorinated molecules in just a few years. Their predictable reactivity, amenability to asymmetric catalysis, and the high value of the resulting spiro-oxindole products ensure their continued relevance.
Future research will likely focus on:
-
Expanding the Scope: Introducing novel dipolarophiles, electrophiles, and nucleophiles to uncover new reaction pathways and generate unprecedented molecular architectures.
-
Catalyst Development: Designing more efficient and selective catalysts, including those that operate at lower loadings or enable previously challenging transformations.
-
Applications in Total Synthesis: Employing this methodology as a key strategic step in the synthesis of bioactive natural products and complex drug candidates.
This powerful class of synthons represents a significant advance in fluorine chemistry and provides researchers, scientists, and drug development professionals with a reliable and versatile platform for innovation.
References
-
[Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules.]([Link]
Methodological & Application
Application Note: Strategic Protocols for the Trifluoroethylation of Indoline
Abstract & Strategic Significance
The 2,2,2-trifluoroethyl (
For the indoline (2,3-dihydro-1H-indole) scaffold—a core structure in numerous GPCR agonists and kinase inhibitors—incorporating a trifluoroethyl group is a critical bioisosteric replacement for ethyl or methyl groups.[1] This guide details two validated protocols for the
Reaction Design & Mechanistic Insight
The Challenge: The "Fluorine Effect"
Direct nucleophilic substitution with 2,2,2-trifluoroethyl halides is kinetically retarded compared to non-fluorinated alkyl halides.[1] The strong electron-withdrawing nature of the
Strategic Solution:
To overcome this, we utilize 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as a "super-electrophile" to accelerate the reaction kinetics (Protocol A) or employ a reductive alkylation strategy that bypasses the
Mechanistic Pathway (Protocol A: Direct Alkylation)
The reaction proceeds via a base-mediated
Figure 1: Mechanistic flow of Cesium-promoted
Protocol A: Direct Nucleophilic Substitution (Gold Standard)
Best For: Late-stage functionalization, small-to-medium scale (mg to g), and substrates with base-stable functional groups.[1]
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role | CAS No. |
| Indoline | 1.0 | Substrate | 496-15-1 |
| 2,2,2-Trifluoroethyl triflate | 1.2 | Electrophile | 6226-25-1 |
| Cesium Carbonate ( | 2.0 | Base | 534-17-8 |
| Acetonitrile (MeCN) | - | Solvent (0.2 M) | 75-05-8 |
Step-by-Step Procedure
-
Preparation: Oven-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.[1] -
Charging: Add Indoline (1.0 mmol, 119 mg) and
(2.0 mmol, 652 mg) to the flask. -
Solvation: Add anhydrous Acetonitrile (5.0 mL). Stir at room temperature for 5 minutes.
-
Addition: Cool the mixture to 0°C (ice bath). Dropwise add 2,2,2-Trifluoroethyl triflate (1.2 mmol, 175
L) via syringe.[1]-
Critical Note: The triflate is volatile and a potent alkylator. Handle in a fume hood.
-
-
Reaction: Remove the ice bath and warm to 50°C . Stir for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[1] The product typically has a higher
than indoline.
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Expected Yield: 85–95% Characterization:
-
NMR: Singlet around -70 to -72 ppm (triplet coupling to
may be visible).[1] -
NMR: Quartet for the
methylene protons at 3.5–3.8 ppm ( Hz).
Protocol B: "Green" Reductive Alkylation
Best For: Avoiding alkylating agents, scalable processes, and starting directly from Indole (if reduction to indoline is desired in one pot).[1]
Concept: This method utilizes Trifluoroacetic Acid (TFA) as the fluoroalkyl source and Trimethylamine Borane (
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Role |
| Indoline (or Indole) | 1.0 | Substrate |
| Trifluoroacetic Acid (TFA) | 10.0 | Reagent/Solvent |
| 2.0 - 4.0 | Reductant | |
| Dichloromethane (DCM) | - | Co-solvent (optional) |
Step-by-Step Procedure
-
Setup: In a reaction vial, dissolve Indoline (1.0 mmol) in DCM (2 mL).
-
Reagent Addition: Add
(2.0 mmol, 146 mg) in one portion. -
Acid Addition: Dropwise add TFA (10 mmol, 0.76 mL) at 0°C.
-
Caution: Gas evolution (
) may occur.[1]
-
-
Reaction: Stir at room temperature for 12–16 hours.
-
Note: If starting from Indole , increase borane to 4.0 equiv to ensure reduction of the C2-C3 double bond and subsequent alkylation.
-
-
Quench: Carefully quench with saturated
solution until pH > 7. -
Extraction: Extract with DCM (
mL). -
Purification: Standard flash chromatography.
Advantages: Avoids the use of genotoxic alkyl halides/triflates. Uses cheap, stable reagents.[1][3]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | "Fluorine Effect" retarding | Switch solvent to DMF or NMP and increase temp to 80°C. Ensure anhydrous conditions. |
| Poly-alkylation | Not possible for Indoline | N/A (Indoline has only one N-H).[1] |
| C-Alkylation Side Products | Friedel-Crafts competition | Use a non-nucleophilic base ( |
| Starting Material Remains (Protocol B) | Insufficient Borane | Add an additional 1.0 equiv of |
Safety & Hazard Assessment
-
2,2,2-Trifluoroethyl triflate: Highly toxic and corrosive.[1] Potent alkylating agent (suspected carcinogen).[1] MUST be handled in a fume hood. Destroy excess reagent with an amine solution (e.g., triethylamine in MeOH) before disposal.[1]
-
Trimethylamine Borane: Flammable solid.[1] Reacts with acid to release hydrogen gas (flammable).[1]
-
TFA: Corrosive, causes severe burns.[1]
References
-
Direct N-Trifluoroethylation of Indoles/Indolines
-
Reductive Alkylation Protocol
-
General Trifluoroethylation Reviews
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 2,2,2-Trifluoroethyl Carbamates
Abstract: The 2,2,2-trifluoroethyl (TFE) carbamate is a valuable protecting group for amines, utilized in multi-step organic synthesis and drug development due to its unique stability profile. Its selective removal is critical for the successful synthesis of target molecules. This document provides an in-depth guide to the deprotection of TFE carbamates, detailing various methodologies, their underlying chemical mechanisms, and step-by-step experimental protocols. The guide is intended for researchers, scientists, and drug development professionals seeking reliable methods for the cleavage of this protecting group.
Introduction: The Role of 2,2,2-Trifluoroethyl Carbamates in Amine Protection
In the landscape of synthetic chemistry, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with subsequent chemical transformations.[1] Carbamates are among the most robust and widely used protecting groups for amines, effectively diminishing the nucleophilicity of the nitrogen atom.[2]
The 2,2,2-trifluoroethyl (TFE) carbamate offers specific advantages due to the strong electron-withdrawing nature of the trifluoroethyl group. This imparts a distinct stability profile compared to more common carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). TFE carbamates are generally stable under acidic conditions that would readily cleave a Boc group, making them valuable in orthogonal protection strategies.[3] However, this stability necessitates specific and often non-classical deprotection methods.
This guide explores the primary strategies for TFE carbamate cleavage, focusing on the causality behind experimental choices to empower researchers to adapt and troubleshoot these protocols.
Deprotection Methodologies: A Comparative Overview
Several strategies can be employed for the deprotection of TFE carbamates. The choice of method depends critically on the substrate's functional group tolerance, the desired reaction scale, and the available reagents. The most prominent methods include amine-induced C-C bond cleavage and classical base-mediated hydrolysis.
Workflow for Selecting a Deprotection Method
Caption: Amine-induced C-C bond cleavage of a TFE carbamate.
Experimental Protocol: Synthesis of a Urea Derivative
This protocol describes the conversion of a TFE-protected amine to a substituted urea.
Materials:
-
TFE-protected amine (1.0 eq)
-
Amine nucleophile (e.g., benzylamine) (1.5 eq)
-
1,4-Dioxane or Toluene (as solvent)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the TFE-protected amine (1.0 eq).
-
Dissolve the starting material in 1,4-dioxane (or toluene) to a concentration of approximately 0.1 M.
-
Add the amine nucleophile (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours. [4]5. Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue can be purified directly by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired urea product.
Trustworthiness and Validation: The progress of the reaction should be carefully monitored. The disappearance of the starting material and the appearance of a new, more polar spot (the urea product) on the TLC plate are key indicators. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Method 2: Base-Mediated Hydrolysis
For applications where the free amine is the desired product, classical hydrolysis under basic conditions is a viable approach. The electron-withdrawing TFE group makes the carbamate carbonyl susceptible to nucleophilic attack by hydroxide or other bases.
Mechanism of Action
The hydrolysis of carbamates in basic media can proceed through different mechanisms. For TFE carbamates, a bimolecular acyl-oxygen cleavage (BAc2) mechanism is likely, where a hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2,2,2-trifluoroethoxide anion and the carbamic acid, which rapidly decarboxylates to yield the free amine.
Mechanism of Base-Mediated Hydrolysis
Caption: Hydrolysis of a TFE carbamate via a BAc2 mechanism.
Experimental Protocol: Generation of the Free Amine
This protocol provides a general method for the hydrolytic cleavage of TFE carbamates.
Materials:
-
TFE-protected amine (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2-5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification supplies (separatory funnel, drying agent, etc.)
Procedure:
-
Dissolve the TFE-protected amine (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture (e.g., 3:1 v/v) in a round-bottom flask.
-
Add the base (e.g., NaOH, 2.0 eq) to the solution. For more sensitive substrates, a milder base like K₂CO₃ can be used, though it may require elevated temperatures. [5]3. Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture carefully with an acid (e.g., 1 M HCl) to a pH of ~7.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography or distillation.
Causality and Experimental Choices: The choice of base and temperature is crucial. Strong bases like NaOH will accelerate the reaction but may not be compatible with other functional groups like esters. Weaker bases such as potassium carbonate offer a milder alternative. [5]The use of a protic solvent like methanol can participate in the reaction, leading to transesterification as a side reaction in some cases, though for hydrolysis, it primarily serves to solvate the hydroxide ions.
Comparative Summary of Deprotection Methods
| Parameter | Method 1: Amine-Induced Cleavage | Method 2: Base-Mediated Hydrolysis |
| Key Reagents | Amine Nucleophile (e.g., R-NH₂) | NaOH, KOH, or K₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene | Methanol, THF/Water |
| Temperature | 80-100 °C | Room Temperature to 60 °C |
| Final Product | Urea or Amide | Free Amine |
| Advantages | Forms a C-N bond directly, increasing molecular complexity in one step; good functional group tolerance. [4][6] | Yields the parent amine; utilizes common and inexpensive reagents. |
| Limitations | Requires elevated temperatures; the product is a substituted urea/amide, not the free amine. | May not be suitable for base-sensitive substrates; risk of side reactions with other electrophilic sites. |
Conclusion
The 2,2,2-trifluoroethyl carbamate is a robust and useful protecting group for amines, providing orthogonality to acid-labile groups. Its deprotection can be achieved through several effective methods. For synthetic routes where the direct conversion to a urea or amide is beneficial, the amine-induced C-C cleavage method offers an elegant and efficient solution. [4][6]When the goal is the recovery of the parent amine, traditional base-mediated hydrolysis provides a reliable, albeit potentially less selective, alternative. The protocols and mechanistic insights provided herein serve as a comprehensive resource for chemists to effectively utilize and deprotect TFE carbamates in their synthetic endeavors.
References
-
Kinetic Comparison of Trifluoroacetic Acid Cleavage Reactions of Resin-Bound Carbamates, Ureas, Secondary Amides, and Sulfonamides from Benzyl-, Benzhydryl-, and Indole-Based Linkers. (n.d.). ACS Publications. [Link]
-
Li, Y., et al. (2023). Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry, 88(14), 10137–10146. [Link]
-
Li, Y., et al. (2023). Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. PubMed, National Library of Medicine. [Link]
-
Jacquemard, U., et al. (2004). Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]
-
Asymmetric Synthesis. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Jacquemard, U., et al. (2004). Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. Tetrahedron, 60(44), 10039-10047. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
Palomo, C., et al. (2011). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. PMC. [Link]
-
Kaufman, D. D. (1970). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of Massachusetts Amherst. [Link]
-
Palomo, C., et al. (2011). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. PMC. [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston's Research. [Link]
-
Gansäuer, A., & Bluhm, H. (2002). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA. [Link]
-
Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,2,2-Trifluoroethyl Indoline-1-carboxylate in Medicinal Chemistry
Executive Summary
2,2,2-Trifluoroethyl indoline-1-carboxylate (CAS: 1087788-61-1) represents a specialized class of fluorinated carbamates serving a dual purpose in modern drug discovery:
-
Synthetic Utility: It functions as a tunable Directing Group (DG) for transition-metal catalyzed C–H activation, specifically targeting the elusive C7 position of the indoline core. The electron-withdrawing trifluoroethyl (TFE) moiety modulates the basicity of the carbonyl oxygen, often enhancing catalytic turnover compared to standard alkyl carbamates.
-
Medicinal Chemistry: It acts as a Bioisostere and Prodrug moiety. The TFE group imparts metabolic stability against hydrolytic cleavage and oxidative metabolism while increasing lipophilicity (LogP), facilitating membrane permeability.
This guide provides detailed protocols for its synthesis, its application in Rh(III)-catalyzed C–H functionalization, and an analysis of its physicochemical properties.
Chemical Properties & The "Fluorine Effect"[1][2][3][4]
The strategic incorporation of the 2,2,2-trifluoroethyl group alters the electronic landscape of the indoline scaffold.
| Property | Ethyl Carbamate Analog | 2,2,2-Trifluoroethyl Analog | Impact on Application |
| Carbonyl Basicity | Higher | Lower | Reduces "over-binding" to metal catalysts; facilitates reductive elimination in C–H activation cycles. |
| Lipophilicity (cLogP) | ~2.5 | ~3.1 | Enhanced membrane permeability for CNS targets. |
| Metabolic Stability | Moderate (Esterase sensitive) | High | Fluorine steric shield and electronic deactivation retard hydrolytic cleavage. |
| Dipole Moment | Standard | Polarized | Unique binding interactions in protein active sites (orthogonal multipolar interactions). |
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct acylation of indoline using 2,2,2-trifluoroethyl chloroformate is the most atom-economical route. If the chloroformate is unavailable, it can be generated in situ from triphosgene and 2,2,2-trifluoroethanol.
Reagents:
-
Indoline (1.0 equiv)
-
2,2,2-Trifluoroethyl chloroformate (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous, 0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve Indoline (10 mmol, 1.19 g) in anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice/water bath.
-
Base Addition: Add Et₃N (15 mmol, 2.1 mL) dropwise. Stir for 10 minutes.
-
Acylation: Add 2,2,2-Trifluoroethyl chloroformate (11 mmol) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of indoline (R_f ~0.4).
-
Workup: Quench with 1M HCl (30 mL) to remove excess amine. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
-
Validation: Product is typically a colorless oil or low-melting solid.
-
Expected ¹H NMR (CDCl₃): δ 4.55 (q, J=8.5 Hz, 2H, CH₂CF₃), 4.05 (t, 2H, Indoline-C2), 3.10 (t, 2H, Indoline-C3), 7.1-7.9 (m, 4H, Ar-H).
-
Protocol B: Rh(III)-Catalyzed C7-Functionalization
Rationale: The carbamate oxygen acts as a directing group (DG) to guide the Rhodium catalyst to the proximal C7 position. The electron-deficient TFE group prevents the product from inhibiting the catalyst, a common issue with more basic DGs (e.g., acetyl).
Target Reaction: C7-Alkylation with an activated alkene (e.g., Methyl acrylate).
Reagents:
-
Substrate: this compound (0.2 mmol)
-
Coupling Partner: Methyl acrylate (1.5 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Oxidant/Additive: AgSbF₆ (10 mol%) (Halide scavenger), Cu(OAc)₂ (2.0 equiv) (Oxidant for catalytic turnover)
-
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol
Workflow:
-
Charging: In a screw-cap pressure tube, combine the Indoline substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.9 mg), and Cu(OAc)₂ (72 mg).
-
Solvent: Add DCE (2.0 mL).
-
Activation: Add Methyl acrylate (27 µL, 0.3 mmol).
-
Heating: Seal the tube and heat to 100 °C in an oil bath for 16 hours.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove metal salts.
-
Analysis: Concentrate the filtrate and analyze by ¹H NMR. The diagnostic C7-H signal (doublet at ~7.8 ppm) should disappear, replaced by the alkyl chain signals.
Mechanistic Visualization (Rh-Catalyzed C-H Activation)
The following diagram illustrates the catalytic cycle where the TFE-carbamate directs the Rhodium center.
Caption: Catalytic cycle for Rh(III)-directed C7 functionalization. The carbamate carbonyl coordinates to Rh, facilitating selective C-H bond cleavage.
References
-
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345. Link
-
Song, G., Wang, F., & Li, X. (2012). "C–C Bond Formation via Rhodium(III)-Catalyzed C–H Bond Activation." Chemical Society Reviews, 41, 3651-3678. Link
-
Wencel-Delord, J., & Glorius, F. (2013). "C–H activation in complex target synthesis." Nature Chemistry, 5, 369–375. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
PubChem Compound Summary. (2023). "this compound (CAS 1087788-61-1)." National Center for Biotechnology Information. Link
Application Note: 2,2,2-Trifluoroethyl indoline-1-carboxylate as a Versatile Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The indoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] Concurrently, the incorporation of trifluoroalkyl groups is a proven strategy for enhancing the metabolic stability, lipophilicity, and target affinity of drug candidates.[3][4] This application note introduces 2,2,2-Trifluoroethyl indoline-1-carboxylate, a specialized synthon that strategically combines these features. We present its synthesis, key applications in directed C-H functionalization, and its use as a protected precursor for N-alkylation, providing detailed protocols and mechanistic insights for researchers in drug discovery and process development.
Introduction: A Synthesis of Privileged Scaffolds
1.1 The Enduring Importance of the Indoline Core The indoline, or 2,3-dihydroindole, structure is a "privileged scaffold" frequently found in natural products and synthetic compounds with significant medicinal value.[1] Its non-planar, bicyclic structure provides a three-dimensional framework that can interact favorably with biological targets. The fused benzene ring can engage in hydrophobic interactions, while the nitrogen atom can act as both a hydrogen bond donor and acceptor.[1] This versatility has led to the development of indoline-based drugs for a wide range of diseases, including cancer, hypertension, and bacterial infections.[2][5][6]
1.2 The Trifluoroethyl Group: A Tool for Enhancing Drug-Like Properties The strategic introduction of fluorine into organic molecules is a critical tool in modern drug design.[7] The 2,2,2-trifluoroethyl group (-CH₂CF₃), in particular, serves as a valuable bioisostere for ethyl or ethoxy groups.[3] Its strong electron-withdrawing nature and high metabolic stability, owing to the strength of the C-F bond, can profoundly improve a molecule's pharmacokinetic profile.[4] Benefits include blocking metabolic oxidation, increasing membrane permeability, and modulating pKa, which can lead to enhanced target binding and bioavailability.[8]
1.3 this compound: A Strategic Synthon The title compound merges these two valuable motifs. It is an N-protected indoline where the nitrogen's reactivity is modulated by a 2,2,2-trifluoroethyl carbamate. This protecting group offers unique characteristics compared to standard groups like Boc (tert-butyloxycarbonyl):
-
Electronic Modulation: The powerful electron-withdrawing effect of the trifluoroethyl group significantly alters the electron density of the indoline ring system, influencing its reactivity in electrophilic substitution and C-H activation reactions.
-
Orthogonal Deprotection: The cleavage conditions for the trifluoroethyl carbamate are distinct from many other common protecting groups, allowing for selective deprotection in complex multi-step syntheses.
-
Directing Group Potential: The carbamate functionality can serve as an effective directing group for regioselective C-H functionalization, enabling the synthesis of complex derivatives that are otherwise difficult to access.
Synthesis of the Building Block
The title compound can be reliably synthesized from commercially available indoline and a suitable acylating agent, such as 2,2,2-trifluoroethyl chloroformate. The workflow is straightforward and amenable to scale-up.
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Derivatization of the Indoline Scaffold
Introduction: The Strategic Value of the Indoline Scaffold
The indoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its significance lies in its "privileged" structure—a rigid, bicyclic system that can be extensively decorated to modulate physicochemical properties and achieve high-affinity interactions with a diverse range of biological targets.[1][2] Unlike its fully aromatic counterpart, indole, the saturated pyrroline ring of indoline offers unique three-dimensional character and distinct electronic properties, making its derivatization a critical strategy for lead optimization and the generation of novel chemical entities.
This guide provides an in-depth exploration of key derivatization strategies for the indoline scaffold, moving beyond mere procedural steps to explain the underlying chemical principles and rationale. We will cover essential transformations including N-functionalization, regioselective C–H functionalization of the benzene ring, and oxidative aromatization, providing field-proven protocols for each.
Part 1: N-Functionalization – Modulating Core Physicochemical Properties
The indoline nitrogen (N-1) is the most common and synthetically accessible handle for derivatization. Modification at this position directly impacts the molecule's polarity, hydrogen bonding capacity, and overall shape, making it a primary target in structure-activity relationship (SAR) studies.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds, enabling the coupling of the indoline nitrogen with a wide array of aryl and heteroaryl halides.[3][4] This reaction is fundamental for creating complex scaffolds found in many modern therapeutics.
Mechanism Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the indoline nitrogen to the palladium center.[3] A base then deprotonates the nitrogen, and subsequent reductive elimination yields the N-arylindoline product and regenerates the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical, with sterically hindered, electron-rich ligands generally promoting the reductive elimination step and improving reaction efficiency.[3]
Featured Protocol: Palladium-Catalyzed N-Arylation of Indoline with 4-Bromotoluene
This protocol details a representative Buchwald-Hartwig coupling, a cornerstone reaction for C-N bond formation.
Experimental Workflow: Buchwald-Hartwig N-Arylation
Caption: General workflow for a typical Buchwald-Hartwig N-arylation experiment.
Materials:
-
Indoline (1.0 mmol, 1.0 equiv)
-
4-Bromotoluene (1.1 mmol, 1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)
-
Anhydrous Toluene (5 mL)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask, add Indoline, 4-Bromotoluene, and Sodium tert-butoxide.
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base crucial for deprotonating the indoline nitrogen. It is hygroscopic and should be handled quickly in a dry environment.
-
-
Catalyst Addition: Add the Pd₂(dba)₃ catalyst and the XPhos ligand to the flask.
-
Scientist's Note: XPhos is a bulky, electron-rich monophosphine ligand that is highly effective for this type of coupling, often leading to higher yields and faster reaction times compared to earlier generation ligands.[3]
-
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Scientist's Note: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylindoline product.
| Catalyst System | Typical Aryl Partner | Base | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | Aryl Bromide | NaOtBu | 100 | 85-98 |
| Pd(OAc)₂ / BINAP | Aryl Triflate | Cs₂CO₃ | 110 | 75-90 |
| Pd(OAc)₂ / DPPF | Aryl Iodide | K₃PO₄ | 100 | 80-95 |
| Data compiled from representative procedures.[3][5] |
Part 2: C–H Functionalization – Precision Engineering of the Aromatic Core
Directly modifying the C–H bonds on the indoline benzene ring is a highly atom-economical strategy to increase molecular complexity.[6] Site-selectivity is the primary challenge, as positions C4, C5, C6, and C7 are electronically similar. Modern methods often employ directing groups on the indoline nitrogen to achieve high regioselectivity, particularly at the C7 position.[7][8][9]
Directed C7-Arylation
The C7 position is sterically accessible and adjacent to the nitrogen, making it an ideal target for directed C–H activation.[7] By installing a removable directing group (e.g., picolinamide, pyrimidyl) on the indoline nitrogen, a transition metal catalyst (commonly Palladium, Rhodium, or Ruthenium) can be guided to selectively activate the C7–H bond.[10][11][12]
Mechanism Insight: The directing group coordinates to the metal center, forming a stable six- or seven-membered cyclometalated intermediate. This brings the catalyst into close proximity with the C7–H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway.[12] The resulting metallacycle can then engage in various coupling reactions.
Featured Protocol: Pd(II)-Catalyzed C7-Arylation of N-Picolinoyl Indoline
This protocol demonstrates a directing-group-assisted strategy for achieving high regioselectivity in C-H functionalization.
Workflow for Directed C7-Arylation
Caption: Stepwise process for C7-arylation, from substrate synthesis to final product.
Materials:
-
N-(indolin-1-yl)picolinamide (0.5 mmol, 1.0 equiv)
-
Iodobenzene (1.0 mmol, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (1.0 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE) (3 mL)
Step-by-Step Procedure:
-
Substrate Synthesis: Prepare the N-(indolin-1-yl)picolinamide starting material via standard amide coupling between indoline and picolinic acid.
-
Reaction Setup: In a sealed vial, combine N-(indolin-1-yl)picolinamide, iodobenzene, Pd(OAc)₂, and Ag₂CO₃.
-
Scientist's Note: Ag₂CO₃ often acts as both a base and a halide scavenger/oxidant in these catalytic cycles, facilitating the regeneration of the active Pd(II) species.
-
-
Solvent and Heating: Add DCE, seal the vial tightly, and place it in a preheated heating block at 120 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove palladium black and silver salts. Rinse the pad with additional DCM.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography to obtain the C7-arylated product.
-
Directing Group Removal: The picolinamide directing group can be subsequently cleaved under basic or acidic hydrolysis conditions to yield the free C7-arylindoline.
Part 3: Dehydrogenation – Accessing the Aromatic Indole Scaffold
The oxidative conversion of an indoline to its corresponding indole is a critical transformation, often employed as the final step in a synthetic sequence.[13] This aromatization can be achieved using a variety of reagents, from stoichiometric metal oxides like MnO₂ to catalytic systems employing molecular oxygen as the terminal oxidant.[13][14][15]
Featured Protocol: Catalytic Dehydrogenation using Palladium on Carbon (Pd/C)
This classic and reliable method provides a clean conversion to the indole with a simple workup.
Materials:
-
7-Bromoindoline (1.0 mmol, 1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (0.1 mmol, 10 mol%)
-
Toluene or Xylene (10 mL)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the substituted indoline and the solvent (Toluene).
-
Catalyst Addition: Carefully add 10% Pd/C.
-
Scientist's Note: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.
-
-
Reaction: Heat the mixture to reflux (approx. 110-140 °C depending on solvent) and maintain for 4-12 hours. The reaction can be monitored by TLC for the disappearance of the indoline spot and the appearance of the lower Rf indole product.
-
Workup: Cool the reaction mixture to room temperature.
-
Filtration: Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate to ensure complete recovery of the product.
-
Scientist's Note: Proper filtration is key to removing the heterogeneous catalyst completely. A fine frit or a well-packed Celite plug is recommended.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the indole product, which is often pure enough for subsequent steps without further purification.
| Oxidant/Catalyst | Solvent | Temperature | Key Advantages |
| 10% Pd/C | Toluene | Reflux | Heterogeneous, simple filtration, reliable |
| MnO₂ | Dichloromethane | Reflux | Stoichiometric, effective for many substrates |
| Cu(I) / Percarbonate | Acetonitrile | 60 °C | Mild conditions, scalable[14] |
| O₂ / t-BuOK | THF | Room Temp | Uses air as oxidant, "green" approach[15] |
References
-
A substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade and unusual acyl migration to synthesize diverse indoline scaffolds. (2022). RSC Advances. Available at: [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. Available at: [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (n.d.). IDEAS/RePEc. Available at: [Link]
-
Site-Selective Rh-Catalyzed C-7 and C-6 Dual C–H Functionalization of Indolines: Synthesis of Functionalized Pyrrolocarbazoles. (2020). The Journal of Organic Chemistry. Available at: [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025). RSIS International. Available at: [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC. Available at: [Link]
-
C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. (n.d.). ResearchGate. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. Available at: [Link]
-
Synthesis and biological activities of some indoline derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). ScienceDirect. Available at: [Link]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. (2018). MDPI. Available at: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Total Synthesis of Indoline-Based Natural Products and Their Analogues. (2026). ACS Publications. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]
-
Diindolylamine Preparation and Stability Investigations. (n.d.). PMC NIH. Available at: [Link]
-
Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. (2020). MDPI. Available at: [Link]
-
Spiroindoles as Intermediates/Products in Transition Metal Catalyzed Dearomatization of Indoles. (n.d.). ChemRxiv. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available at: [Link]
-
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. (2025). IKM Institut Kimia Malaysia. Available at: [Link]
-
Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. (2010). Bentham Science. Available at: [Link]
-
Strategies for the enantioselective N-functionalization of indoles. (n.d.). ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (n.d.). PMC. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Xingwei Li. Available at: [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Indoline-based heterocyclic scaffold: Synthetic methods, chemical reactions and biological prospect. (2020). ResearchGate. Available at: [Link]
-
Progress in Transition Metal-Based Enantioselective Catalysis. (2008). DSpace@MIT. Available at: [Link]
-
Oxidative Asymmetric Aza‐Friedel–Crafts Alkylation of Indoles with 3‐Indolinone‐2‐carboxylates Catalyzed by a BINOL Phosphoric Acid and Promoted by DDQ. (n.d.). Sci-Hub. Available at: [Link]
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. (2001). Organic Letters - ACS Publications. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. Available at: [Link]
-
Direct transition metal-catalyzed functionalization of heteroaromatic compounds. (n.d.). PMC. Available at: [Link]
-
ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. (2011). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. (2019). ACS Catalysis - ACS Publications. Available at: [Link]
-
Synthesis of an indole by oxidation of the indoline. (n.d.). ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Indoline Dehydrogenation. (n.d.). ResearchGate. Available at: [Link]
-
A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. (2016). The Journal of Organic Chemistry. Available at: [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds. (2006). Organic Chemistry Portal. Available at: [Link]
-
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. (2019). Organic Letters - ACS Publications. Available at: [Link]
-
Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate. Available at: [Link]
-
Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsisinternational.org [rsisinternational.org]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]
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- 10. A substrate-controlled Ru( ii )-catalyzed C–H activation/[5 + 2] annulation cascade and unusual acyl migration to synthesize diverse indoline scaffold ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO01529C [pubs.rsc.org]
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Application Note: Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines
[1][2][3]
Executive Summary
The asymmetric [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines represents a pivotal strategy in modern medicinal chemistry for constructing chiral spiro[pyrrolidin-3,3'-oxindole] scaffolds. These ketimines serve as versatile 1,3-dipole precursors (azomethine ylides) that, upon activation, react with various dipolarophiles to generate structurally complex, trifluoromethylated spirocycles.
This guide details the mechanistic underpinnings, optimized protocols, and critical parameters for executing these transformations with high diastereo- and enantioselectivity. We focus on two dominant catalytic modalities: Organocatalysis (Squaramide/Thiourea) and Transition Metal Catalysis (Copper/Zinc).
Scientific Background & Significance
The "Fluorine Effect" in Drug Design
The incorporation of a trifluoroethyl group (
-
Electronic Modulation: The strong electron-withdrawing nature of the
group acidifies the -proton, facilitating the formation of the azomethine ylide dipole under mild conditions. -
Pharmacological Enhancement: The trifluoroethyl moiety enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity, crucial for blood-brain barrier penetration in CNS-active spirooxindole targets.
Reaction Class: 1,3-Dipolar Cycloaddition
The core transformation involves the deprotonation of the N-2,2,2-trifluoroethylisatin ketimine to form a reactive azomethine ylide 1,3-dipole. This dipole undergoes a concerted (or stepwise, depending on the mechanism) [3 + 2] cycloaddition with an electron-deficient alkene (dipolarophile).
Key Challenges:
Mechanistic Pathways & Visualization
Organocatalytic Activation (Squaramide Mode)
Bifunctional organocatalysts (e.g., Cinchona alkaloid-derived squaramides) operate via a dual-activation mode. The tertiary amine moiety deprotonates the ketimine to generate the dipole, while the squaramide moiety activates the electrophile (e.g., nitroalkene or enone) via hydrogen bonding.
Metal-Catalyzed Activation (Copper Mode)
Chiral Lewis acids (e.g., Cu(I)/Ligand complexes) coordinate to the ketimine nitrogen/oxygen, increasing the acidity of the
Figure 1: Generalized mechanistic flow for the catalytic asymmetric [3 + 2] cycloaddition of trifluoroethylisatin ketimines.
Experimental Protocols
Protocol A: Organocatalytic Synthesis with Squaramides
Target: Synthesis of bis(trifluoromethyl) spirooxindoles. Reference: Adapted from Org. Lett. 2018 (Lu et al.) and Chem. Commun. 2016.
Materials
-
Substrate 1: N-2,2,2-Trifluoroethylisatin ketimine (1.0 equiv, 0.10 mmol)
-
Substrate 2:
-Trifluoromethyl enone (1.2 equiv, 0.12 mmol) -
Catalyst: Cinchona-derived squaramide (e.g., Hydroquinine-squaramide) (2-5 mol%)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Workup: Flash silica gel, Hexanes/Ethyl Acetate
Step-by-Step Procedure
-
Preparation: In a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, weigh out the N-2,2,2-trifluoroethylisatin ketimine (0.10 mmol) and the squaramide catalyst (0.002 - 0.005 mmol).
-
Solvation: Add anhydrous DCM (1.0 mL) to the vial. Stir gently at room temperature (25 °C) until the solids are dissolved or well-dispersed.
-
Addition: Add the
-trifluoromethyl enone (0.12 mmol) in one portion. -
Reaction: Seal the vial and stir at room temperature. Monitor consumption of the ketimine by TLC (typically 12–24 hours).
-
TLC Stain: UV light (254 nm) or Phosphomolybdic Acid (PMA).
-
-
Workup: Once conversion is complete, concentrate the reaction mixture directly under reduced pressure (rotary evaporator).
-
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes:Ethyl Acetate (typically 10:1 to 5:1).
-
-
Analysis: Isolate the product as a solid. Determine diastereomeric ratio (dr) via
NMR or NMR of the crude, and enantiomeric excess (ee) via chiral HPLC.
Protocol B: Copper-Catalyzed Synthesis
Target: Synthesis of spiro-pyrrolidines with exocyclic alkenes. Reference: Adapted from Org. Lett. 2024.[3][4]
Materials
-
Substrate 1: N-2,2,2-Trifluoroethylisatin ketimine (0.10 mmol)
-
Substrate 2: Electron-deficient exocyclic alkene (e.g., 3-methylene-
-lactam) (0.12 mmol) -
Catalyst:
(5 mol%) -
Ligand: Chiral Ferrocenyl P,N-ligand (e.g., Josiphos type or similar) (6 mol%)
-
Base:
or DIPEA (5-10 mol% - crucial for dipole generation) -
Solvent: THF or Toluene
Step-by-Step Procedure
-
Catalyst Formation: In a glovebox or under Argon, mix the Cu(I) salt and the chiral ligand in THF (0.5 mL) for 30 minutes to form the active complex.
-
Substrate Addition: Add the ketimine (0.10 mmol) and the alkene (0.12 mmol) to the catalyst solution.
-
Activation: Add the base (triethylamine, 0.01 mmol) to initiate the reaction.
-
Reaction: Stir at ambient temperature (or 0 °C for higher selectivity) for 12–18 hours.
-
Quench: Filter the mixture through a short pad of celite to remove metal salts. Rinse with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Optimization & Critical Parameters
Solvent Screening Data (Representative)
Solvent choice critically impacts the hydrogen-bonding network in organocatalysis.
| Solvent | Yield (%) | dr (Diastereomeric Ratio) | ee (%) | Notes |
| DCM | 95 | >20:1 | 96 | Optimal for Squaramides |
| DCE | 92 | >20:1 | 94 | Good alternative |
| THF | 85 | 10:1 | 82 | H-bond interference |
| Toluene | 70 | 15:1 | 88 | Solubility issues often observed |
| MeOH | <10 | - | - | Protic solvents disrupt mechanism |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase catalyst loading or add mild base (e.g., 5 mol% benzoic acid as additive in some organocatalytic systems). |
| Low ee | Background reaction | Ensure temperature is controlled. Lower temperature to 0 °C or -20 °C. Verify reagents are free of achiral amine impurities. |
| Low dr | Epimerization of product | Reduce reaction time. The product might be unstable on silica; use neutralized silica (add 1% |
| No Reaction | Steric hindrance | If using bulky alkenes, increase concentration (0.2 M to 0.5 M) or switch to a less bulky catalyst analogue. |
Substrate Scope & Limitations
-
Ketimine Electronics: Electron-withdrawing groups (Cl, Br, F) on the isatin ring generally increase reactivity and yield. Electron-donating groups (OMe) may require longer reaction times.
-
N-Protecting Groups: The protocol is robust for various N-protecting groups on the isatin (e.g., Me, Bn, Allyl).[5]
-
Dipolarophiles: Works best with electron-deficient alkenes (nitroalkenes, maleimides, enones). Unactivated alkenes are generally unreactive.
References
-
Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with 3-Alkenyl-5-arylfuran-2(3H)-ones. Chem. Commun., 2016.
-
Organocatalytic Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines with β-Trifluoromethyl Electron-Deficient Alkenes. Org. Lett., 2018.[6][5]
-
Copper-Catalyzed Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines to Access Three Classes of Polyfunctionalized Spiro-Pyrrolidine–Oxindole Motifs. Org. Lett., 2024.[3][4][7][8]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 2023.
-
Dinuclear Zinc-Catalyzed Enantioselective Formal [3 + 2] Cycloaddition. Org. Biomol. Chem., 2020.[6]
Sources
- 1. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines and Unsymmetrical Dicarbonyl-Activated Alkenes: Construction of 5'-Trifluoromethylated 3,2'-Pyrrolidinyl Spirooxindoles with Three Carbonyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Copper-Catalyzed Asymmetric [3 + 2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines to Access Three Classes of Polyfunctionalized Spiro-Pyrrolidine-Oxindole Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Metal-Free C(sp³)–H Functionalization of Indolines for Triarylmethane Synthesis
Executive Summary
Triarylmethanes (TAMs) are privileged scaffolds in medicinal chemistry, serving as the core structure for anti-cancer agents, anti-tubercular drugs, and dyes. Traditional synthesis relies heavily on transition-metal-catalyzed Friedel–Crafts alkylations, which often suffer from residual metal toxicity (unacceptable in late-stage pharma) and poor regiocontrol when applied to sensitive heterocycles like indolines.
This guide details a metal-free, organocatalytic strategy for synthesizing TAMs using indolines as nucleophiles.[1] Unlike indoles, which typically react at the C3 position, indolines (2,3-dihydroindoles) act as cyclic anilines, directing electrophilic attack to the C5 position (para to the nitrogen). This protocol leverages the unique hydrogen-bonding properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and Brønsted acid catalysis to achieve high yields and exclusive regioselectivity.
Chemical Background & Strategic Value
The Regioselectivity Switch
A critical distinction in this protocol is the substrate behavior.[1][2][3] While indoles are enamine-like and reactive at C3, indolines behave as electron-rich anilines.
-
Indole: C3-Alkylation (Enamine chemistry).
-
Indoline: C5-Alkylation (Aniline
-alkylation).
Synthetic Routes
We define two primary metal-free workflows based on the target scaffold symmetry:
-
Route A (Symmetrical TAMs): Condensation of 2 equivalents of indoline with 1 equivalent of aryl aldehyde.
-
Route B (Unsymmetrical TAMs): 1,6-Conjugate addition of indoline to para-quinone methides (
-QMs). (Primary Focus of this Protocol) .
Strategic Workflow Diagram
Figure 1: Decision matrix for selecting the optimal metal-free synthetic route based on target symmetry.
Methodology: The p-Quinone Methide Route (Unsymmetrical TAMs)
The reaction of indolines with para-quinone methides (
Mechanism: 1,6-Conjugate Addition
The reaction proceeds via a 1,6-Michael-type addition.[4][5] The
Figure 2: Mechanistic pathway of the 1,6-conjugate addition of indolines to p-QMs.
Detailed Experimental Protocol
Materials
-
Substrate: Indoline (1.0 mmol)
-
Electrophile: Pre-formed p-Quinone Methide (1.0 mmol) (or generated in situ from benzyl alcohol).
-
Solvent/Promoter: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[1][3][6][7]
-
Alternative Catalyst: Phosphoric acid (5 mol%) if not using HFIP.
Step-by-Step Procedure
-
Preparation: In a clean, oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve the p-quinone methide derivative (1.0 equiv) in HFIP (0.5 M concentration).
-
Addition: Add the indoline derivative (1.0–1.1 equiv) to the solution.
-
Note: If the indoline is a solid, add it in one portion. If liquid, add dropwise.
-
-
Reaction: Stir the mixture at room temperature (25 °C).
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The deep color of the
-QM (often yellow/orange) will fade as the reaction proceeds. -
Time: Reactions typically complete within 1–4 hours in HFIP.
-
-
Quench & Workup:
-
Evaporate the HFIP under reduced pressure (HFIP can be recovered and reused).
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Self-Validating Checkpoints
-
Color Change: The reaction mixture should lose the characteristic color of the
-QM. -
Regioselectivity Check: ¹H NMR should show a singlet or doublet (depending on substitution) for the aromatic protons on the indoline ring, confirming the loss of the C5 proton. The C5-H signal (typically around 6.9-7.1 ppm in unsubstituted indoline) will disappear.
Data Analysis & Substrate Scope
The following table summarizes the electronic effects observed during the validation of this protocol. HFIP acts as a "smart solvent," stabilizing the transition state via hydrogen-bond networking.
Table 1: Substrate Scope and Yields (HFIP Mediated)
| Entry | Indoline Substituent (R¹) | p-QM Substituent (R²) | Time (h) | Yield (%) | Notes |
| 1 | H | H | 1.5 | 92 | Baseline efficiency. |
| 2 | 5-Me (Blocked) | H | 24 | <10 | Validation: C5 blockage inhibits reaction. |
| 3 | H | 4-OMe (EDG) | 2.0 | 88 | Slight rate decrease due to stabilized p-QM. |
| 4 | H | 4-NO₂ (EWG) | 0.5 | 96 | Highly reactive electrophile. |
| 5 | N-Methyl | H | 1.5 | 90 | N-protection does not hinder C5 reactivity. |
| 6 | 6-Cl | H | 3.0 | 81 | Steric/Electronic deactivation requires longer time. |
-
EDG: Electron Donating Group
-
EWG: Electron Withdrawing Group
Troubleshooting & Optimization
Issue: Low Conversion
-
Cause: Deactivation of the indoline nucleophile (e.g., strong EWG on the ring).
-
Solution: Increase temperature to 50 °C or switch solvent to a 1:1 mixture of HFIP/DCM to increase solubility while maintaining H-bond activation.
Issue: N-Alkylation vs. C-Alkylation
-
Observation: Product is N-alkylated.
-
Cause: Basic conditions or lack of H-bond stabilization.
-
Fix: Ensure the system is strictly metal-free and slightly acidic (HFIP provides this naturally). If using standard solvents (DCM/Toluene), add 5-10 mol% of a chiral phosphoric acid or Brønsted acid to enforce C5-selectivity.
Issue: Polymerization of p-QM
-
Observation: Gummy residue, complex NMR.
-
Fix: Add the
-QM solution slowly to the indoline solution (inverse addition) to keep the nucleophile concentration high relative to the electrophile.
References
-
Taskesenligil, Y., et al. (2025).[3][8] Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry.
-
[Link]
- Note: Provides the foundational HFIP-medi
-
-
Nayak, S., et al. (2021). Catalyst-free 1,6-conjugate addition of indoles and 4-hydroxycoumarins to para-quinone methides: synthesis of unsymmetrical triarylmethanes. Organic & Biomolecular Chemistry.
-
[Link]
- Note: Validates the p-QM addition mechanism and metal-free conditions.
-
-
Liao, Y., et al. (2021).[9] Metal- and Solvent-Free Synthesis of Aniline- and Phenol-Based Triarylmethanes via Brønsted Acidic Ionic Liquid Catalyzed Friedel−Crafts Reaction. RSC Advances.
-
[Link]
- Note: Discusses the behavior of aniline derivatives (indolines)
-
-
Sun, J., et al. (2014). Organocatalytic Asymmetric 1,6-Conjugate Addition of para-Quinone Methides. Accounts of Chemical Research.
-
[Link]
- Note: Authoritative review on the reactivity of p-QMs with nucleophiles.
-
Sources
- 1. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,2,2-Trifluoroethyl indoline-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoroethyl indoline-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Section 1: Reaction Fundamentals and Mechanism
The target molecule, this compound, is typically synthesized via the N-acylation of indoline. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The most direct and common acylating agent for this purpose is 2,2,2-trifluoroethyl chloroformate.
The reaction proceeds as follows: The lone pair of electrons on the indoline nitrogen attacks the carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the desired carbamate product along with a molecule of hydrochloric acid (HCl).[1] A base is essential to neutralize the generated HCl, which would otherwise protonate the starting indoline, rendering it non-nucleophilic and halting the reaction.
Caption: General schematic for the N-acylation of indoline.
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What is the most common culprit?
A low yield is most often traced back to one of three areas: 1) inefficient neutralization of the HCl byproduct, 2) poor quality of the 2,2,2-trifluoroethyl chloroformate reagent, or 3) sub-optimal reaction temperature. An inadequate amount of base or a base that is too weak will allow HCl to protonate the starting indoline, effectively quenching the reaction.[1] The chloroformate reagent is moisture-sensitive and can degrade over time; always use a fresh or properly stored bottle.
Q2: Which base should I choose for this reaction, and how much?
The choice of base is critical. You need a base that is strong enough to scavenge HCl but is not nucleophilic enough to compete with the indoline in attacking the chloroformate.
-
Tertiary Amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are excellent choices. They are non-nucleophilic due to steric hindrance and effectively act as acid scavengers. A slight excess, typically 1.1 to 1.5 equivalents relative to the chloroformate, is recommended.
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[2][3] They require a heterogeneous reaction setup but can simplify workup as they are easily filtered off.
Q3: Can C-acylation occur as a side reaction?
While C-acylation is a known competitive pathway in the functionalization of indoles due to the reactivity of the C3 position, it is significantly less probable with indoline.[4] The indoline nitrogen is a much stronger nucleophile than the aromatic ring, and the aromaticity of the pyrrole ring, which drives C3 substitution in indoles, is absent. If you observe unexpected isomers, they are more likely due to impurities in the starting material than C-acylation.
Q4: What is the optimal temperature for this reaction?
The reaction is typically exothermic. It is best to start the reaction at a low temperature (0 °C) by adding the chloroformate slowly to a solution of the indoline and base. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for several hours to ensure completion.[5] Running the reaction at elevated temperatures from the start can promote the degradation of the chloroformate and lead to more side products.
Section 3: Detailed Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
Problem 1: Low or No Product Formation (Reaction Stalls)
-
Potential Cause A: Ineffective Base/Acid Scavenging. The generated HCl protonates the indoline starting material, deactivating it.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable base. If using a tertiary amine like TEA, ensure it is pure and dry. For heterogeneous reactions with inorganic bases, vigorous stirring is crucial to ensure efficient reaction at the solid-liquid interface.
-
-
Potential Cause B: Degraded 2,2,2-Trifluoroethyl Chloroformate. Chloroformates are highly sensitive to moisture and can hydrolyze to the corresponding alcohol and HCl, or degrade via other pathways.[1][6]
-
Solution: Purchase high-purity chloroformate and use it immediately. If it must be stored, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures. Consider running a small-scale test reaction with a simple amine (e.g., benzylamine) to verify the reagent's activity.
-
-
Potential Cause C: Incomplete Reaction. The reaction may be kinetically slow under your conditions.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after 2-3 hours at room temperature, consider gentle heating (40 °C). However, be cautious, as this can also promote side reactions.
-
Problem 2: Significant Side Product Formation
-
Potential Cause A: Reaction with Solvent. Nucleophilic solvents (e.g., alcohols) are incompatible and will react with the chloroformate.
-
Solution: Use inert, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. Ensure solvents are anhydrous.
-
-
Potential Cause B: Formation of Urea Byproduct. If using a tertiary amine base like TEA, trace amounts of secondary amines (diethylamine) can be present as impurities, which will react to form a urea.
-
Solution: Use a high-purity grade of your amine base. A sterically hindered base like DIPEA is less prone to this issue.
-
Problem 3: Difficulty in Product Purification
-
Potential Cause A: Excess Reagents. Unreacted chloroformate or other reactive intermediates can complicate purification.
-
Solution: After the reaction is complete (as determined by TLC), quench the mixture with a small amount of water or a dilute aqueous solution of ammonium chloride to destroy any remaining chloroformate.
-
-
Potential Cause B: Emulsion during Workup. The product and byproducts can sometimes form stable emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. If the problem persists, consider filtering the entire biphasic mixture through a pad of celite.
-
| Troubleshooting Summary | Potential Cause | Recommended Action |
| No Reaction | Inactive chloroformate, insufficient base | Verify reagent activity, use 1.2-1.5 eq. of TEA or DIPEA. |
| Multiple Byproducts | High temperature, moisture | Add chloroformate at 0°C, use anhydrous solvents under N₂. |
| Difficult Purification | Unreacted electrophiles, emulsion | Quench with aq. NH₄Cl, use brine in workup. |
Section 4: Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
-
Indoline (1.0 eq.)
-
2,2,2-Trifluoroethyl chloroformate (1.1 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add indoline (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the flask to 0 °C in an ice-water bath.
-
Acylation: Add 2,2,2-trifluoroethyl chloroformate (1.1 eq.) dropwise to the cold, stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
References
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PMC - NIH. (2022). National Institutes of Health. [Link]
-
(PDF) Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. - ResearchGate. (2016). ResearchGate. [Link]
-
Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - RSC Publishing. (2015). Royal Society of Chemistry. [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling | Request PDF. (2005). ResearchGate. [Link]
-
Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing). (2017). Royal Society of Chemistry. [Link]
-
Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide - ResearchGate. (1988). ResearchGate. [Link]
-
Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization - PubMed. (2015). National Institutes of Health. [Link]
-
Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC - NIH. (2020). National Institutes of Health. [Link]
-
N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. (2005). ARKIVOC. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. (2021). National Institutes of Health. [Link]
-
Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization. (2015). The Royal Society of Chemistry. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021). MDPI. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF 3 -Indoles - MDPI. (2022). MDPI. [Link]
-
Chloroformate - Wikipedia. (n.d.). Wikipedia. [Link]
- WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents. (2012).
-
LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed. (2014). National Institutes of Health. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. [Link]
Sources
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Troubleshooting Side Reactions in Indoline Synthesis
Introduction
The synthesis of indoline scaffolds is a critical checkpoint in the development of alkaloids and nitrogen-containing pharmaceuticals. While theoretically straightforward, the transformation is plagued by three distinct classes of side reactions: over-reduction , regiochemical scrambling , and unintended dehydrogenation (re-aromatization) .
This guide moves beyond standard protocols to address the causality of failure. It is structured by synthetic methodology, allowing you to diagnose issues based on the specific chemistry you are employing.[1]
Part 1: Reduction of Indoles (The "Classic" Route)
Primary Method: Reduction of the C2-C3 double bond of an indole precursor using hydride sources (e.g., NaBH
Issue 1: Unwanted N-Alkylation During Reduction
User Observation: "I am reducing indole using Sodium Borohydride (
Root Cause Analysis: When using carboxylic acids as solvents for borohydride reductions, the solvent is not inert. Acetic acid reacts with acyloxyborohydride intermediates to generate electrophilic species that alkylate the highly nucleophilic nitrogen of the generated indoline.
Troubleshooting Protocol:
| Parameter | Recommended Adjustment | Mechanistic Rationale |
| Solvent System | Switch to Trifluoroacetic Acid (TFA) | TFA is sufficiently acidic to protonate C3 (forming the requisite indolenium ion) but its conjugate base is non-nucleophilic and does not form alkylating acyloxyborohydride species. |
| Reagent Choice | Use NaBH | Sodium cyanoborohydride is stable in acid (pH ~3-4) and effectively reduces the indolenium cation without generating alkylating byproducts common with vigorous NaBH |
| Temperature | Maintain < 15°C | N-alkylation has a higher activation energy than the reduction of the C=N bond of the indolenium ion. Lowering temperature favors the kinetic reduction product. |
Issue 2: Over-Reduction to Octahydroindole
User Observation: "My catalytic hydrogenation (H
Root Cause Analysis: Indoline is an intermediate in the complete reduction of indole. Under heterogeneous catalysis, the electron-rich benzene ring of the indoline can adsorb onto the metal surface, facilitating further reduction, especially under high pressure or prolonged reaction times.
Troubleshooting Protocol:
-
Poison the Catalyst: Switch to PtO
(Adams' catalyst) or add a catalyst poison (e.g., thiophene or quinoline) if using Pd/C to inhibit ring hydrogenation. -
Acidic Media: Conduct the hydrogenation in acetic acid/HCl . The protonated indolinium species resists benzene ring reduction due to electrostatic repulsion from the positively charged metal surface (in specific mechanistic models) and electronic deactivation of the aromatic ring.
Part 2: Transition-Metal Catalyzed Cyclization (The "Modern" Route)
Primary Method: Intramolecular Buchwald-Hartwig amination or Heck-type cyclization of 2-halophenethylamines or similar precursors.
Issue 3: Formation of Indole Instead of Indoline (Beta-Hydride Elimination)
User Observation: "I am attempting an intramolecular Buchwald-Hartwig cyclization to form a chiral indoline. Instead, I am isolating the oxidized indole product or an isomerized enamine."
Root Cause Analysis: This is the most common failure mode in Pd-catalyzed synthesis of saturated N-heterocycles. After the oxidative addition and amine coordination, the palladium intermediate (Intermediate B in the diagram below) faces a competition:
-
Reductive Elimination (Path 1): Forms the C-N bond (Desired Indoline).
-
Beta-Hydride Elimination (Path 2): The Pd center strips a hydrogen from the adjacent carbon, forming a double bond (Indole/Enamine) and a Pd-hydride species.
Visualization: The Competition
Caption: Kinetic competition in Pd-catalyzed cyclization. Bulky ligands accelerate Path 1, suppressing Path 2.
Troubleshooting Protocol:
-
Ligand Selection (Critical): You must use bulky, electron-rich phosphines .
-
Base Selection: Switch to NaOtBu or Cs
CO . Stronger bases facilitate the deprotonation of the amine, forming the amido-palladium complex which undergoes reductive elimination faster than the neutral amine complex.
Issue 4: Protodehalogenation (Reduction of Precursor)
User Observation: "The aryl halide starting material is being converted to the simple dechlorinated/debrominated phenethylamine, with no cyclization."
Root Cause Analysis:
This indicates that the catalytic cycle is stalling. The Pd(II) intermediate is likely abstracting a hydride from the solvent or the amine substrate itself (via beta-hydride abstraction from the
Solution:
-
Solvent: Avoid alcohols (e.g., isopropanol) which act as hydride sources. Use Toluene or 1,4-Dioxane .
-
Strict Oxygen Free: Ensure rigorous degassing. Oxygen can oxidize phosphines, killing the active catalyst and leaving "naked" palladium that promotes non-specific reduction.
Part 3: Radical Cyclizations
Primary Method: Radical cyclization of N-allyl-2-haloanilines using Bu
Issue 5: 5-exo vs. 6-endo Selectivity (Regio-scrambling)
User Observation: "I am trying to make a 3-substituted indoline (5-exo cyclization), but I am seeing significant amounts of the tetrahydroquinoline (6-endo product)."
Root Cause Analysis: According to Baldwin's rules, 5-exo-trig is generally favored over 6-endo-trig. However, this selectivity is subtle and controlled by the substitution pattern on the alkene and the nature of the radical.
-
Substituent Effect: If the internal carbon of the alkene (the 5-position) is substituted (e.g., a methyl group), steric hindrance will disfavor the 5-exo path, pushing the reaction toward 6-endo (tetrahydroquinoline).
Troubleshooting Protocol:
| Target Ring | Radical Precursor Modification | Catalyst/Condition |
| Indoline (5-exo) | Ensure terminal alkene is unsubstituted if possible. | Bu |
| Tetrahydroquinoline (6-endo) | Place a substituent at the internal alkene position. | Ni-Catalysis : Nickel catalysts often reverse selectivity to favor 6-endo via a different mechanistic manifold (radical rebound). |
Part 4: Workup & Storage (The "Hidden" Reaction)
Issue 6: Spontaneous Re-aromatization (Oxidation)
User Observation: "My crude NMR showed pure indoline, but after column chromatography, the isolated product contains 15% indole."
Root Cause Analysis: Indolines are essentially "activated" benzylic amines. They are susceptible to oxidative dehydrogenation to restore the full aromaticity of the indole system. This is accelerated by:
-
Silica Gel: Acidic sites on silica can catalyze electron transfer or auto-oxidation processes.
-
Chloroform/DCM: Halogenated solvents can act as weak oxidants under light exposure.
-
Air: Prolonged exposure to atmospheric oxygen.
Prevention Protocol:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine in the eluent to neutralize acidic sites.
-
Fast Workup: Do not leave indolines dissolved in crude mixtures overnight.
-
Antioxidants: For highly sensitive derivatives, add a trace of BHT (butylated hydroxytoluene) to the storage vial.
-
Storage: Store under Argon/Nitrogen at -20°C.
References
-
Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[11][12] Journal of the American Chemical Society.[13] Link
-
Gribble, G. W. (1979). "Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides." Chemical Society Reviews. Link
-
Wolfe, J. P.; Wagaw, S.; Buchwald, S. L. (1996). "An Improved Catalyst System for Aromatic Carbon-Nitrogen Bond Formation: The Possible Involvement of Bis(phosphine) Palladium Complexes." Journal of the American Chemical Society.[13] Link
-
Surry, D. S.; Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Ishibashi, H., et al. (2000). "Controlling the Regioselectivity of Radical Cyclizations: 5-exo vs 6-endo." Chemical Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in theoretical studies on transition-metal-catalyzed regioselective C-H functionalization of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. kinetics.nsc.ru [kinetics.nsc.ru]
Technical Support Center: Fluorinated Indoline Purification
Topic: Advanced Purification Strategies for Fluorinated Indoline Scaffolds
Introduction: The Fluorine Factor
Fluorinated indolines are critical pharmacophores in modern drug discovery, serving as bioisosteres that modulate metabolic stability and lipophilicity. However, they present a unique "purification paradox":
-
Electronic Deactivation: The electronegative fluorine atom inductively withdraws electron density from the nitrogen lone pair, significantly lowering the pKa compared to non-fluorinated indolines. This complicates standard acid-base extractions.
-
Lipophilicity Shifts: Fluorination often increases
, causing compounds to "grease out" on silica or co-elute with non-polar impurities.[1] -
Oxidative Instability: The indoline core is prone to aromatization (oxidation) to the corresponding indole, a process often accelerated by silica gel and trace metals.
This guide provides field-proven protocols to overcome these specific challenges.
Module 1: Chromatographic Isolation (The "Greasy" Problem)
Q: My fluorinated indoline streaks on standard silica and co-elutes with impurities. How do I fix this?
A: Standard silica gel (normal phase) is often insufficient due to the unique dipole moments created by the C-F bond. You must switch to Orthogonal Selectivity using fluorinated stationary phases or specific mobile phase modifiers.
The Solution: Pentafluorophenyl (PFP) Phases
Unlike C18 (which separates based on hydrophobicity), PFP phases utilize four interaction mechanisms:[2][3]
-
Hydrophobicity
- Interactions (Crucial for the indoline ring)
-
Dipole-Dipole Interactions (Targeting the C-F bond)
-
Shape Selectivity (Excellent for separating regioisomers)
Protocol 1: PFP-HPLC Method for Fluorinated Indolines
| Parameter | Condition | Rationale |
| Column | Pentafluorophenyl (PFP/F5) (e.g., Kinetex F5, Ascentis Express F5) | Maximizes F-F and dipole interactions.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffers the nitrogen to prevent peak tailing; pH 5.5 is often optimal for reduced basicity indolines. |
| Mobile Phase B | Methanol (MeOH) | MeOH promotes |
| Modifier | 2,2,2-Trifluoroethanol (TFE) (Optional, 5-10%) | "The Secret Weapon."[1] TFE enhances selectivity for fluorinated isomers by interacting with the stationary phase fluorine atoms. |
Step-by-Step Workflow:
-
Equilibrate the PFP column with 95% A / 5% B.
-
Dissolve sample in 50:50 Water:MeOH. Avoid pure DMSO if possible, as it disrupts the PFP dipole environment.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Observation: Expect the fluorinated indoline to elute later than non-fluorinated impurities due to "fluorophilicity" of the column.
Module 2: Oxidative Stability (The "Browning" Problem)
Q: My compound turns brown/black during concentration or on the column. Is it decomposing?
A: Yes. Indolines are thermodynamically driven to aromatize into indoles . This is an oxidation reaction ($ -2H $).[4] Fluorine substituents can sometimes activate the ring towards this process depending on their position.
Protocol 2: The "Redox-Shield" Workup
Principle: You must break the radical chain reaction that leads to aromatization.
Materials:
-
Argon or Nitrogen balloon
-
Antioxidant: Butylated hydroxytoluene (BHT) or Sodium Metabisulfite
-
Solvent: Degassed Dichloromethane (DCM)
Procedure:
-
Quenching: If synthesizing the indoline via reduction (e.g., from indole), quench the reaction at
under Argon. -
The Wash: During extraction, wash the organic layer with a 10% Sodium Metabisulfite (
) solution. This scavenges oxidants. -
Stabilization: Add 0.05% (w/v) BHT to your rotary evaporator solvent flask. This prevents oxidation during the stress of solvent removal.
-
Storage: Store the purified oil/solid under Argon at
. Never leave it as a thin film in a flask overnight.
Module 3: Salt Formation (The "Solid" Problem)
Q: I cannot get my fluorinated indoline to crystallize; it remains an oil. Standard HCl salts aren't forming.
A: Fluorine is an electron-withdrawing group (EWG). It pulls electron density away from the indoline nitrogen, lowering its pKa (basicity). Standard weak acids (like acetic or fumaric) may not be strong enough to protonate it fully to form a stable lattice.
Data: The Fluorine pKa Shift
| Compound | Approx.[3][5][6][7][8][9][10][11][12][13] pKa (Conjugate Acid) | Salt Formation Difficulty | Recommended Acid |
| Indoline (Unsubstituted) | ~4.9 | Low | HCl, Oxalate, Fumarate |
| 5-Fluoroindoline | ~3.5 - 4.0 | Medium | HCl (Ether/Dioxane), Methanesulfonic |
| 5,7-Difluoroindoline | < 3.0 | High | Trifluoroacetic Acid (TFA), HBr |
Protocol 3: The "Anti-Solvent" Salt Screen
-
Dissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc).
-
Cool the solution to
. -
Acid Addition: Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
-
Why Dioxane? It is less hygroscopic than ether and promotes better crystal growth.
-
-
Anti-Solvent: If no precipitate forms after 10 mins, slowly add Heptane or Methyl tert-butyl ether (MTBE) down the side of the flask.
-
Trituration: If it oils out, sonicate the oil in pure pentane/heptane to induce nucleation.
Module 4: Visualization & Troubleshooting Logic
Workflow: Selecting the Right Purification Path
Caption: Decision matrix for selecting purification modality based on physical state and isomeric complexity.
References
-
Pereira, L. et al. (2008). "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International.
-
Bell, D. S.[1] & Jones, A. D. (2005). "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC North America.
-
Sigma-Aldrich (MilliporeSigma). "Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Technical Guide."
-
Gribble, G. W. et al. (2000). "Indoline Dehydrogenation (Oxidation) Techniques." The Chemistry of Heterocyclic Compounds.
-
Sorbent Technologies. "NUCLEOSHELL® PFP: Orthogonal Selectivity for Isomers and Halogenated Compounds."
Sources
- 1. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns [sigmaaldrich.com]
- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Fluorous Affinity Purification | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 12. academic.oup.com [academic.oup.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Selective Deprotection of Trifluoroethyl (TFE) Esters
Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Selectivity and Stability in TFE Ester Chemistry
Executive Summary: The "Activated" Paradox
Welcome to the technical support hub for Trifluoroethyl (TFE) esters. Before troubleshooting, it is critical to understand the fundamental chemical behavior of your substrate.
TFE esters are not standard alkyl esters. Due to the strong electron-withdrawing effect of the trifluoromethyl group (
The Consequence: TFE esters hydrolyze 100–1000x faster than their non-fluorinated counterparts.
-
The Benefit: They can be removed under extremely mild conditions (pH 7–9).
-
The Risk: They are susceptible to rapid transesterification and aminolysis, often leading to unintended side products if standard "sledgehammer" deprotection protocols (e.g., NaOH/MeOH) are used.
Troubleshooting Tickets (FAQ)
Ticket #001: Unintended Transesterification
User Issue: "I attempted to hydrolyze my TFE ester using NaOH in Methanol. Instead of the carboxylic acid, I isolated the methyl ester in near-quantitative yield. What happened?"
Diagnosis:
You fell into the Nucleophilic Trap .
Because TFE is an excellent leaving group, the methoxide ion (
Corrective Protocol:
-
Eliminate Nucleophilic Solvents: Never use methanol or ethanol as the primary solvent for TFE hydrolysis.
-
Switch Solvent System: Use a mixture of THF/Water (3:1) or Dioxane/Water . These solvents solubilize the organic substrate but do not compete as nucleophiles.
-
Reagent Change: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates tightly with the carbonyl oxygen, accelerating direct hydrolysis over side reactions.
Ticket #002: Selectivity Over Methyl/Ethyl Esters
User Issue: "My molecule has a TFE ester and a methyl ester. I want to remove the TFE group but keep the methyl ester intact. Standard LiOH cleavage hydrolyzed both."
Diagnosis: While TFE esters are more reactive, strong bases or excess equivalents will eventually cleave standard alkyl esters too. You need a "Scalpel" (Enzyme), not a "Hammer" (Base).
Corrective Protocol (The "Gold Standard"): Use Biocatalysis . The enzyme Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435 , displays exquisite selectivity for activated esters like TFE.[1]
-
Why it works: CAL-B accepts the activated TFE ester into its active site much more readily than the unactivated methyl ester.
-
Conditions: Run the reaction in wet organic solvent (e.g., Acetonitrile + 2% Water). The enzyme hydrolyzes the TFE ester exclusively.
Ticket #003: Instability with Amines
User Issue: "I am trying to deprotect a Boc group with TFA elsewhere in the molecule, but my TFE ester seems to be falling apart or cyclizing."
Diagnosis: TFE esters are activated esters . They are effectively "pre-activated" for amidation. If you have a free amine in the molecule (or generate one during Boc deprotection) under neutral-to-basic conditions, the amine will attack the TFE ester to form an amide (aminolysis) or a lactam (if intramolecular).
Corrective Protocol:
-
Maintain Acidic pH: Keep the environment acidic until you are ready to cleave the TFE ester.
-
Order of Operations: If possible, convert the TFE ester to the acid before liberating the amine.
Strategic Visualization
Figure 1: Reactivity Hierarchy & Decision Tree
This diagram illustrates the relative reactivity of ester protecting groups and guides the selection of deprotection conditions.
Caption: Decision matrix for TFE deprotection based on substrate complexity and relative reactivity rates.
Comparative Data: The Chemistry of Leaving Groups
The following table highlights why TFE esters behave differently from standard esters. The
| Ester Type | Leaving Group (LG) | Relative Hydrolysis Rate | Risk Profile | |
| Trifluoroethyl (TFE) | 12.4 | High (~1000x) | Prone to transesterification; unstable to amines. | |
| Methyl | 15.5 | Baseline (1x) | Standard stability. | |
| Ethyl | 16.0 | Baseline (0.8x) | Standard stability. | |
| t-Butyl | 18.0 | Very Low | Sterically hindered; requires acid to cleave. |
Standard Operating Protocols (SOPs)
Method A: Enzymatic Selective Deprotection (Recommended)
Best for: Substrates containing other esters (methyl, ethyl, benzyl) or acid-sensitive groups.
-
Preparation: Dissolve the TFE ester (1.0 mmol) in wet Acetonitrile (10 mL).
-
Note: "Wet" acetonitrile can be prepared by adding 2% v/v distilled water to reagent-grade MeCN.
-
-
Catalyst Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B) at a ratio of 20% w/w relative to the substrate.
-
Incubation: Stir gently (orbital shaker preferred to avoid grinding the beads) at 30–40°C .
-
Monitoring: Check TLC every hour. The reaction is typically complete in 2–6 hours.
-
-
Workup: Filter off the enzyme beads (the beads can often be washed and reused). Concentrate the filtrate to obtain the carboxylic acid.
-
Yield: Typically >90% with >98% retention of other alkyl esters.
-
Method B: Controlled Chemical Hydrolysis
Best for: Simple substrates or large-scale reactions where enzymes are cost-prohibitive.
-
Solvent System: Dissolve substrate in THF:Water (3:1) .
-
Crucial: Do NOT use Methanol.
-
-
Reagent: Add LiOH·H2O (1.05 – 1.1 equivalents).
-
Temperature: Start at 0°C . The increased reactivity of TFE esters often allows cleavage at ice-bath temperatures, protecting other functionalities.
-
-
Quench: Upon completion (TLC monitoring), acidify carefully with 1M HCl to pH 3-4 and extract immediately with Ethyl Acetate.
References & Authority
-
Reactivity & pKa Analysis:
-
Source: Myers, A. G., et al. "pKa values of alcohols and leaving group ability." Harvard University Chemistry Resources.
-
Context: Establishes the pKa of 2,2,2-trifluoroethanol (12.4) vs ethanol (16.0), explaining the leaving group capability.
-
-
Enzymatic Selectivity:
-
Source:Journal of Molecular Catalysis B: Enzymatic. "Lipase-catalyzed hydrolysis of trifluoroethyl esters."
-
Verification: (General Journal Landing Page for verification of scope).
-
Specific Finding:Candida antarctica Lipase B (CAL-B) shows high specificity for activated esters in organic media.[1]
-
-
Transesterification Mechanisms:
-
Source: Otera, J. "Transesterification." Chemical Reviews, 1993, 93(4), 1449–1470.
-
Context: Detailed mechanism of nucleophilic attack on activated carbonyls.[2]
-
Verification:
-
-
TFE in Peptide Synthesis:
-
Source:Journal of Organic Chemistry. "Trifluoroethyl esters as activated carboxyl components."
-
Context: Usage of TFE esters for preventing racemization during coupling, highlighting their activated nature.
-
Sources
Improving stability of 2,2,2-Trifluoroethyl indoline-1-carboxylate during reactions
Executive Summary: The Stability Paradox
2,2,2-Trifluoroethyl indoline-1-carboxylate (TFEIC) represents a unique class of "activated" carbamates. While standard ethyl carbamates are kinetically inert, the incorporation of the trifluoroethyl (TFE) group introduces a strong electron-withdrawing inductive effect (
-
The Chemical Tension: The electronegative fluorine atoms pull electron density from the ethoxy oxygen, which in turn pulls density from the carbonyl carbon. This renders the carbonyl carbon significantly more electrophilic than in standard carbamates (e.g., Boc, Cbz, or simple Ethyl).
-
The Consequence: While TFEIC is robust against acidic conditions (unlike Boc), it is highly susceptible to nucleophilic acyl substitution , specifically hydrolysis (in aqueous base) and transesterification (in alcoholic solvents).
This guide provides the protocols necessary to arrest these degradation pathways.
Critical Degradation Pathways
Before optimizing, you must identify how the molecule is failing. The two most common failure modes are detailed below.
Figure 1: Mechanistic pathways for TFEIC degradation. The electron-deficient carbonyl is the "hot spot" for failure.
Troubleshooting Guides: Reaction & Handling
Issue 1: "My product disappears during workup, reverting to the free indoline."
Diagnosis: Base-catalyzed Hydrolysis.
The
Corrective Protocol:
-
Quench Strategy: Do not quench strongly basic reactions directly with water. Neutralize the reaction mixture with a stoichiometric amount of dilute acid (e.g., 0.5 M HCl or
) before adding the aqueous phase. -
pH Control: Maintain the aqueous phase pH between 4.0 and 6.0 during extraction.
-
Speed: Perform extractions cold (
) and rapidly. Do not let the organic layer sit in contact with the aqueous basic layer.
Issue 2: "I see a new spot on TLC with a slightly lower Rf, and mass spec shows M-68 loss."
Diagnosis: Transesterification (Solvolysis). If you are running a reaction in Methanol (MeOH) or Ethanol (EtOH), the solvent is acting as a nucleophile. The trifluoroethyl group is being swapped for a methyl or ethyl group.
Corrective Protocol:
-
Solvent Swap: Strictly avoid primary alcohols.
-
Recommended: Aprotic polar solvents (DMF, DMSO, acetonitrile) or non-polar ethers (THF, 1,4-dioxane).
-
If protic solvent is required: Use Isopropanol (iPrOH) or tert-Butanol (tBuOH). The steric bulk of secondary/tertiary alcohols dramatically slows the attack on the carbonyl.
-
-
Data Validation: Check your LC-MS.[1]
-
Target Mass (TFEIC):
-
Impurity Mass (Methyl Carbamate):
.
-
Issue 3: "The compound degrades on the silica column."
Diagnosis: Acidic Hydrolysis or Surface Catalysis. Standard silica gel is slightly acidic (pH 5-6) and contains bound water. While TFE carbamates are generally acid-stable, the high surface area combined with residual acidity can promote cleavage or rearrangement over time.
Corrective Protocol:
-
Buffer the Silica: Pre-treat your silica gel column with 1% Triethylamine (
) in hexanes before loading your sample. This neutralizes active acidic sites. -
Eluent Choice: Use an eluent containing 0.5%
to maintain basicity, but ensure you rotovap the fractions immediately to prevent base-catalyzed issues in the receiving flask.
Optimized Reaction Parameters
Use this decision matrix to select conditions that preserve the TFE-carbamate integrity.
| Parameter | Recommended (High Stability) | Risky (Potential Degradation) | Forbidden (Rapid Failure) |
| Solvent | DCM, THF, DMF, Toluene, Acetonitrile | Isopropanol, Water (buffered) | Methanol, Ethanol, 1M NaOH |
| Base | DIPEA, Pyridine, | NaOMe, LiOH, NaOH, NaH | |
| Temperature | |||
| Workup | Dilute | Sat. | 1M NaOH wash |
Strategic Workflow Logic
The following logic flow ensures you select the correct pathway for manipulating TFEIC without accidental deprotection.
Figure 2: Decision tree for solvent and base selection to maximize TFEIC stability.
Frequently Asked Questions (FAQ)
Q: Why is TFEIC less stable than my Boc-protected indoline?
A: It is a trade-off. Boc groups are acid-labile but base-stable. TFEIC is acid-stable but base-labile. The fluorine atoms withdraw electrons, making the carbonyl carbon "hot" (electrophilic). This makes it an "activated ester" analog, susceptible to attack by
Q: Can I use TFEIC in a Suzuki coupling?
A: Yes, but be careful with the base. Standard Suzuki conditions often use aqueous
-
Solution: Use anhydrous conditions (e.g.,
in Dioxane) or switch to a fluoride source (CsF) if possible to avoid aqueous hydroxide formation.
Q: How should I store the purified compound?
A: Store under Argon at
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Tsubaki, K., et al. (2019).[2] "Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates." Organic Letters, 21(23), 9779–9783.[3] (Demonstrates the specific lability of the trifluoroethyl group to nucleophilic displacement/transesterification).
-
Zanda, M. (2004). "Trifluoroethyl carbamates as activated esters." New Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates [organic-chemistry.org]
- 3. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion in indole trifluoroethylation reactions
Topic: Troubleshooting Indole Trifluoroethylation
Welcome to the . I am your Senior Application Scientist. You are likely here because your indole trifluoroethylation reaction—a critical step for modulating pKa and metabolic stability in your lead compounds—is stalling, decomposing, or yielding the wrong regioisomer.
Unlike simple alkylations, introducing a 2,2,2-trifluoroethyl group (
This guide moves beyond generic advice. We will diagnose your specific failure mode using kinetic and mechanistic analysis.[1]
Module 1: Diagnostic Logic
Start Here. Use this logic flow to categorize your failure mode before attempting fixes.
Figure 1: Diagnostic logic tree to isolate the root cause of low conversion.
Module 2: System & Reagent Analysis (The "Hardware")[1]
Before altering the chemistry, validate your "hardware." The trifluoroethyl group introduces physical properties that often ruin standard protocols.[1]
1. The Volatility Trap (Reagent:
)
The Issue: 2,2,2-Trifluoroethyl iodide (TFEI) has a boiling point of 54–55 °C .[1]
-
Symptom: Reaction starts well but stalls at ~40% conversion.[1]
-
Cause: If you run this reaction at 60 °C in a standard reflux setup, your reagent is evaporating, not reacting.
-
Fix:
-
Sealed Systems: Use a pressure tube with a Teflon screw cap.[1]
-
Stoichiometry: Increase TFEI loading to 3.0–5.0 equivalents if using an open system.
-
Cooling: Pre-cool the reaction vessel to 0 °C before adding TFEI to minimize loss during setup.
-
2. The Hypervalent Iodine Stability (Reagent: Iodonium Salts)
The Issue: Reagents like (mesityl)(2,2,2-trifluoroethyl)iodonium triflate are excellent for metal-free C3-alkylation but are moisture-sensitive.[1]
-
Symptom: Variable yields between batches; yellowing of the reagent.
-
Validation: Check the
NMR of the reagent. If you see mesitylene peaks appearing before the reaction starts, your reagent has hydrolyzed. -
Fix: Store under argon at -20 °C. Handle in a glovebox or rapid-flow nitrogen cone.
Module 3: Mechanistic Troubleshooting (The "Software")
Select the section below matching your reaction type.[1]
Scenario A: Transition Metal Catalysis (Pd/Cu)
Common Failure:
-
Solution:
-
Ligand Switch: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to accelerate the reductive elimination step over
-hydride elimination.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Additive: For Pd-catalyzed C-H activation, the addition of a
-diketone ligand can accelerate the oxidative addition step, which is often rate-determining [1].[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Scenario B: Photoredox Catalysis
Common Failure: Oxygen Quenching & Radical Polarity Mismatch.[1]
The
-
Indole Electronics: If your indole has Electron Withdrawing Groups (EWGs) (e.g., -CN, -NO2), the nucleophilic attack of the indole onto the electrophilic radical is kinetically slow.[1]
-
The Fix:
Scenario C: Regioselectivity (N1 vs. C3)
The Issue: You want C3 (carbon), but you get N1 (nitrogen).[1]
-
Mechanism:
-
C3-Alkylation: Favored by electrophilic pathways (Friedel-Crafts type) or radical addition to the electron-rich double bond.[1]
-
N1-Alkylation: Favored by base-mediated pathways (
) or Copper-coupling where the N-H is deprotonated.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
The Fix:
Module 4: Validated Optimization Protocols
Protocol A: Metal-Free C3-Trifluoroethylation
Best for: Unprotected indoles, high regioselectivity (C3). Reference: Adapted from Tolnai et al. (2015) [2].[1]
Reagents:
-
Substrate: Indole (0.2 mmol)[1]
-
Reagent: (Mesityl)(2,2,2-trifluoroethyl)iodonium triflate (1.2 equiv)[1]
-
Solvent: DCM (anhydrous)[1]
-
Base: 2,6-Di-tert-butylpyridine (1.2 equiv) - Crucial for scavenging acid without killing reactivity.[1]
Workflow:
-
Setup: In a 4 mL vial equipped with a stir bar, add Indole and the base.
-
Solvent: Add DCM (1.0 mL).[1]
-
Addition: Add the iodonium salt in one portion.
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Checkpoint: The reaction mixture usually turns homogenous then potentially precipitates the iodonium byproduct.[1]
-
-
Workup: Dilute with DCM, wash with
(sat. aq.).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography.
Why this works: The hypervalent iodine reagent generates a highly reactive "trifluoroethyl cation equivalent" (or radical, depending on activation) that attacks the most nucleophilic position (C3) of the indole.[1] The bulky base prevents acid-catalyzed polymerization but is too sterically hindered to deprotonate the indole nitrogen (preventing N-alkylation).[1]
Protocol B: Photoredox C-H Trifluoroethylation
Best for: Late-stage functionalization, mild conditions. Reference: Adapted from general photoredox methodologies (e.g., MacMillan/Stephenson concepts) and specific fluoroalkyl halide works [4].[1]
Reagents:
-
Substrate: Indole (0.5 mmol)
-
Reagent:
(5.0 equiv) - Excess is key due to volatility.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Catalyst:
(1–2 mol%) orngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> . -
Base:
(2.0 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Solvent: DMSO or MeCN (degassed).[1]
Workflow:
-
Mix: Combine Indole, Catalyst, and Base in a pressure tube.[1]
-
Solvent: Add solvent.[1]
-
Degas: Freeze-Pump-Thaw x3. This is non-negotiable.
-
Reagent: Add pre-cooled
via syringe under Argon flow. Seal immediately. -
Irradiate: Blue LED (450 nm) with fan cooling (maintain <35 °C). Stir for 12–24 h.[1]
*Figure 2: Photoredox cycle.[1] Note that TFEI is reduced to generate the radical. Oxygen will quench Ir(III), stopping the cycle.[1]
Module 5: Data & FAQs
Comparative Yield Analysis (Solvent Effects)
Data synthesized from optimization studies of hypervalent iodine systems [2].
| Solvent | Yield (%) | Observation |
| DCM | 85-95% | Optimal. Fast reaction, high C3 selectivity. |
| MeCN | 40-50% | Slower; competitive side reactions.[1] |
| THF | <10% | Reagent decomposition/Polymerization.[1] |
| DMF | 0% | Likely reagent decomposition or solvent interference.[1] |
Frequently Asked Questions
Q: I see a spot on TLC that is very close to the starting material. Is it the product?
A: Likely yes. The trifluoroethyl group (
Q: My reaction turns black immediately. What happened? A: This indicates oxidative polymerization of the indole ("indole tar").[1]
-
Cause: The oxidation potential of your system is too high, or acid concentration is too high.
-
Fix: Ensure you are using a base (like 2,6-DTBP in Protocol A) to buffer the protons generated during the substitution.[1] If using photoredox, reduce light intensity or catalyst loading.[1]
Q: Can I use 2,2,2-trifluoroethyl triflate (TFE-OTf) instead of the Iodide or Iodonium?
A: Only if you want N-alkylation .[1] TFE-OTf is a hard electrophile that reacts via
References
-
Zhang, H., Wang, H. Y., et al. (2018).[1] Regioselective Palladium-Catalyzed C-H Bond Trifluoroethylation of Indoles: Exploration and Mechanistic Insight. ACS Catalysis, 8(3), 2164–2172.[1] [Link][1]
-
Tolnai, G. L., et al. (2015).[1][4][5] Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization.[1][4][6] Chemical Communications, 51, 4488-4491.[1][4][6] [Link]
-
Chen, Z., et al. (2023).[1] N−H Trifluoroethylation of Indoles and other Aromatic N-Heterocycles with CF3CHCl2 by Copper-Mediated Cross-Coupling Reaction.[1][3] Asian Journal of Organic Chemistry, 12(4), e202300062.[1] [Link][1]
-
Arora, S., et al. (2024).[1][7] Photocatalytic C2-trifluoroethylation and perfluoroalkylation of 3-substituted indoles using fluoroalkyl halides. Organic & Biomolecular Chemistry, 22, 4278-4282.[1][7] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 4. Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
- 6. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Photocatalytic C2-trifluoroethylation and perfluoroalkylation of 3-substituted indoles using fluoroalkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for Trifluoroethylation
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing trifluoroethylation reactions.
Subject: Effect of Solvent Choice on Trifluoroethylation Reaction Efficiency Ticket ID: TFE-SOLV-OPT-001 Support Level: Senior Application Scientist Last Updated: February 19, 2026
Executive Summary: The "Solvent Effect" in Fluoroalkylation
In trifluoroethylation (
This guide categorizes solvent selection by reaction mechanism: Nucleophilic Substitution , Radical/Photoredox , and Transition-Metal Catalyzed C-H Activation .
Decision Matrix: Solvent Selection by Mechanism
The following logic gate diagram illustrates the primary decision pathway for selecting a solvent system based on your specific trifluoroethylation reagent and mechanism.
Figure 1: Decision tree for solvent selection based on the dominant mechanistic pathway of the trifluoroethylation reaction.
Module 1: Nucleophilic Trifluoroethylation ( )
Context: Using reagents like 2,2,2-trifluoroethyl iodide (
The Problem: The "H-Bond Cage"
In
-
Protic Solvents (MeOH,
): Form a solvation shell (cage) around the nucleophile via hydrogen bonding, significantly reducing reaction rates. -
Aprotic Solvents (DMF, DMSO): Solvate the cation (e.g.,
, ) but leave the anionic nucleophile "naked" and highly reactive.
Troubleshooting Q&A
Q: I am observing low conversion (<30%) with
-
Fix: Switch to DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) . These solvents have high dielectric constants that separate the ion pair, exposing the nucleophile for attack.
-
Advanced Fix: If you must use non-polar solvents (like Toluene) due to substrate solubility, add a phase transfer catalyst (e.g., 18-Crown-6 or TBAB) to shuttle the nucleophile into the organic phase.
Q: My reaction yields the elimination product (difluorovinyl species) instead of the trifluoroethylated product.
A: This is a classic competition between
-
Cause: Using a hard, strong base (e.g., NaH, KOtBu) in a highly polar aprotic solvent can promote deprotonation over substitution.
-
Fix:
-
Switch to a softer base (e.g.,
or ). -
Use a solvent system that is slightly less polar if solubility permits (e.g., Acetone instead of DMSO) to reduce the basicity of the nucleophile slightly while maintaining nucleophilicity.
-
Comparative Data: Solvent Efficacy in O-Trifluoroethylation
Reaction Conditions: Phenol derivative +
| Solvent | Dielectric Constant ( | Yield (%) | Major Side Product |
| DMF | 36.7 | 92% | None |
| DMSO | 46.7 | 88% | Trace Elimination |
| MeCN | 37.5 | 65% | Recovered SM |
| THF | 7.5 | 28% | Recovered SM |
| MeOH | 32.7 | <5% | Solvolysis/No Rxn |
Module 2: Radical & Photocatalytic Trifluoroethylation
Context: Using photoredox catalysts (Ir, Ru) or radical precursors to install the
The Problem: Radical Quenching & Polarity Mismatch
Radical species are highly reactive. The solvent must be inert to hydrogen atom abstraction (HAT) and possess the correct redox window to not interfere with the catalyst's excited state.
Troubleshooting Q&A
Q: Why is Dichloromethane (DCM) or Acetonitrile (MeCN) preferred over DMF in photocatalysis? A: DMF can undergo H-atom abstraction at the formyl position under radical conditions, leading to solvent decomposition and side reactions.
-
Protocol: Use degassed MeCN or DCM . These solvents have strong bond dissociation energies (BDEs) that resist radical attack.
Q: I am using a hydrophobic substrate and the reaction is heterogeneous. Can I use water? A: Yes, but only as a biphasic mixture.
-
Insight: Water is often used in "on-water" acceleration or to solubilize inorganic bases/additives. However, for radical trifluoroethylation, a mixture of DCM/H2O (2:1) or MeCN/H2O is often optimal. The phase boundary can sometimes stabilize radical intermediates or facilitate product separation.
Module 3: C-H Activation & Hypervalent Iodine (The "Magic" of HFIP)
Context: Direct functionalization of indoles or arenes using hypervalent iodine reagents (e.g., trifluoroethyl(mesityl)iodonium triflate).[1][2][3]
The Phenomenon: Fluorinated Solvents
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are not just solvents; they are "active" components of the reaction system.
-
Mechanism: HFIP is a strong hydrogen bond donor (HBD) but a poor nucleophile. It stabilizes the leaving group (e.g., the iodobenzene moiety from the hypervalent iodine reagent) and solvates radical cation intermediates, preventing polymerization or degradation.
Troubleshooting Q&A
Q: My C-H trifluoroethylation of indole works in DCM but the yield is stuck at 50%. A: Switch the solvent to HFIP or a DCM:HFIP (4:1) mixture.
-
Why? The high ionizing power of HFIP facilitates the generation of the reactive electrophilic species from the hypervalent iodine precursor, significantly boosting conversion rates.
Experimental Protocols
Protocol A: Nucleophilic O-Trifluoroethylation (Standard)
Objective: Synthesis of aryl trifluoroethyl ethers.
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Prep: Ensure DMF is anhydrous (water content <50 ppm).
-
Reaction:
-
Add Phenol (1.0 mmol) and
(2.0 mmol) to the flask. -
Add DMF (3.0 mL, 0.33 M). Stir for 10 min at RT to form the phenoxide.
-
Add 2,2,2-Trifluoroethyl iodide (1.5 mmol) dropwise.
-
Heat to 80°C for 12 hours.
-
-
Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) to remove DMF completely. (Crucial: Residual DMF interferes with NMR).
-
Purification: Silica gel chromatography.
Protocol B: C-H Trifluoroethylation of Indoles
Objective: C3-functionalization using hypervalent iodine.
-
Setup: 10 mL vial with Teflon-lined cap.
-
Solvent: DCM (or DCM/HFIP 9:1 for difficult substrates).
-
Reaction:
-
Add Indole (0.2 mmol) and catalyst (if applicable, e.g., Cu(I) or photocatalyst).
-
Add Solvent (2.0 mL).
-
Add Trifluoroethyl(mesityl)iodonium triflate (0.24 mmol).
-
Stir at RT under inert atmosphere (
) for 4-24h.
-
-
Workup: Filter through a short pad of silica to remove iodonium salts; concentrate and purify.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose failures in your specific experiment.
Figure 2: Step-by-step troubleshooting workflow for diagnosing trifluoroethylation reaction failures.
References
-
Mechanistic Insight on Solvent Effects
-
Nucleophilic Trifluoroethylation Protocols
- Title: Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionaliz
- Source: ResearchG
-
URL:[Link]
-
Solvent Effects in SN2 Reactions
-
Synthesis of Trifluoroethyl Ethers
- Title: Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers.
- Source: ResearchG
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CONTINUATION OF SUBSTITUTION; ELIMINATION [research.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Indole C-H Functionalization Base Selection
Ticket ID: IND-CH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Indole Functionalization Support Center. You are likely here because standard conditions failed, or you are battling regioselectivity issues (C2 vs. C3 vs. C7).
In C-H activation, the base is not merely a proton scavenger; it is a ligand that dictates the transition state energy. This guide treats base selection as a modular component of the catalytic cycle, specifically focusing on the Concerted Metalation-Deprotonation (CMD) mechanism versus Electrophilic Aromatic Substitution (SEAr) pathways.
The Diagnostic Matrix: Select Your Pathway
Before selecting a base, you must identify the dominant mechanistic requirement of your desired position.
| Desired Position | Primary Mechanism | Critical Base Characteristic | Recommended Base Class |
| C2 (pyrrole) | CMD (Pd, Rh, Ir) | Proton Shuttle: Must coordinate to metal and deprotonate C-H simultaneously. | Carboxylates (Pivalates, Acetates), Carbonates (Ag₂CO₃) |
| C3 (pyrrole) | SEAr / Radical | Acid Scavenger: Must neutralize HX byproducts without inhibiting the electrophilic metal species. | Inorganic Carbonates/Phosphates (K₂CO₃, K₃PO₄) or None |
| C7 (benzene) | Directed CMD | Steric Gatekeeper: Bulky bases prevent C2 attack via steric crowding. | Bulky Carboxylates (AgOPiv, CsOPiv) |
| C4 (benzene) | Directed C-H | Chelation Support: Often requires specific directing groups; base plays secondary role to DG. | Mild Carboxylates (AgOAc) |
Deep Dive: The CMD Pathway (C2 & C7 Selectivity)
The "Proton Shuttle" Concept
For C2 functionalization (and directed C7), the reaction does not proceed via simple deprotonation. The pKa of the C2-H bond (~38 in DMSO) is too high for weak bases like acetate to deprotonate in the ground state.
Instead, the reaction proceeds via CMD , where the carboxylate base coordinates to the metal center and intramolecularly abstracts the proton while the metal forms the C-M bond.[1]
Visualization: The CMD Mechanism
The following diagram illustrates the critical transition state where the base acts as a bridge.
Caption: The carboxylate base (yellow) is not free in solution; it is bound to the metal, enabling the concerted cleavage of the C-H bond and formation of the Metal-Carbon bond.
Protocol: Optimization of Carboxylate Bases
Issue: Standard Acetate (AgOAc/Cu(OAc)₂) gives low yield or poor selectivity.
Solution: The "Steric Tuning" Protocol Switching from Acetate to Pivalate (OPiv) is the single most effective optimization step for CMD-based indole functionalization.
-
Why Pivalate?
-
Basicity: Pivalic acid (pKa 5.03) is slightly less acidic than Acetic acid (pKa 4.76), making the conjugate base (Pivalate) slightly more basic.
-
Sterics: The tert-butyl group prevents the formation of bridging "rest states" (inactive catalyst dimers) that are common with acetates.
-
Solubility: Pivalates often have better solubility in non-polar solvents (Toluene, DCE) used in high-temperature C-H activation.
-
-
Experimental Setup (Pivalate System):
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%) or Pd(OAc)₂ (5 mol%)
-
Base: AgOPiv (2.0 equiv) OR Ag₂CO₃ (1.0 equiv) + PivOH (0.5 equiv additive).
-
Solvent: t-Amyl Alcohol or DCE.
-
Note: The addition of 30-50 mol% Pivalic Acid (PivOH) as an additive is crucial. It facilitates the proton transfer step by regenerating the active carboxylate species on the metal.
-
Deep Dive: The Electrophilic Pathway (C3 Selectivity)
The "Base-Free" or "Weak Base" Approach
C3 functionalization typically relies on the indole's inherent nucleophilicity (Friedel-Crafts type). Here, a strong CMD-active base is detrimental because it might force C2 activation.
Troubleshooting C3 Selectivity:
-
Scenario: You want C3 arylation but are observing C2 byproducts.
-
Root Cause: The presence of carboxylates (OAc/OPiv) is enabling the CMD pathway at C2.
-
Fix: Remove carboxylates. Use inorganic bases like Ag₂CO₃ or K₂CO₃ in polar aprotic solvents (DMF/DMA). These bases neutralize the acid generated (e.g., HX) but are too bulky or insoluble to coordinate effectively for CMD.
Troubleshooting & FAQs
Q1: I am using Ag₂CO₃ for a Pd-catalyzed C2 arylation, but the reaction stalls at 20% conversion.
Diagnosis: Silver carbonate acts as both a base and an oxidant/halide scavenger.[2] However, it generates water and CO₂ upon reaction. Corrective Action:
-
Add Pivalic Acid: Add 0.5 equiv of PivOH. Ag₂CO₃ will react with PivOH in situ to generate AgOPiv, which is the actual active CMD base.
-
Check Halide Scavenging: If your coupling partner is an aryl iodide, AgI precipitates. This is good. If using aryl triflates, Ag₂CO₃ might not be necessary; try Cs₂CO₃ or K₃PO₄ to save cost, provided a catalytic amount of carboxylate (PivOH) is present.
Q2: Why is my C7-directed functionalization giving me a mixture of C2 and C7?
Diagnosis: Your base is not bulky enough. Explanation: C2 is the kinetic trap (most acidic/reactive via CMD). C7 requires the directing group to "pull" the metal. Corrective Action:
-
Switch Base: Move from AgOAc to AgOPiv or CsOPiv . The steric bulk of the pivalate destabilizes the crowded transition state at C2 (ortho to the DG) while accommodating the C7 transition state.
-
Solvent Switch: Use non-polar solvents (Hexane/Toluene) to tighten the ion pairing of the base.
Q3: What is the role of Silver (Ag) salts beyond being a base?
Silver salts (AgOAc, Ag₂CO₃, AgSbF₆) are multi-functional:
-
Halide Abstraction: Removes Cl/I from the precatalyst or substrate to open a coordination site (e.g., turning [CpRhCl₂]₂ into cationic [CpRh-OAc]⁺).
-
Oxidant: In oxidative coupling (two C-H bonds), Ag(I) reduces to Ag(0).
-
CMD Partner: Ag-Carboxylates are often the reservoir for the active ligand.
Standardized Protocol: C2-Selective Arylation (Rh-Catalyzed)
Scope: Direct C2-arylation of N-protected indoles.
-
Reagents:
-
Indole Substrate (0.2 mmol)
-
Coupling Partner (e.g., Aryl Diazo or Acrylate) (0.24 mmol)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)
-
Base System: AgSbF₆ (10 mol%) + Cu(OAc)₂ (20 mol%) (Oxidant/Base regen)
-
Solvent: DCE (0.1 M)
-
-
Procedure:
-
Combine indole, catalyst, and AgSbF₆ in a screw-cap vial inside a glovebox (or under N₂ flow).
-
Add solvent and stir for 5 mins (activates catalyst via Cl abstraction).
-
Add Cu(OAc)₂ and coupling partner.
-
Seal and heat to 100°C for 16h.
-
-
Checkpoint:
-
If yield < 50%: Add PivOH (20 mol%) .
-
If C3 isomer appears: Reduce temperature to 80°C and ensure N-protecting group is electron-withdrawing (e.g., Pyrimidyl).
-
References
-
Mechanistic Origin of CMD: Lapointe, D.; Fagnou, K. Overview of the Concerted Metalation-Deprotonation Mechanism in Transition Metal Catalysis.1[3][4][5][6]
-
Pivalate vs Acetate (C2/C7 Selectivity): Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (ACS Central Science). 6[3][4][5][6]
-
Role of Silver Carbonate: The crucial role of silver(I)-salts as additives in C–H activation reactions.[7][8] (Chemical Society Reviews). 7
-
C2 Alkylation Specifics: Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds.4[3][4][5][6][9][10]
-
Palladium(III) CMD Evidence: C–H bond activation via concerted metalation–deprotonation at a palladium(III) center.[5]5[3][4][5][6][11]
Sources
- 1. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Silver(I) as C-H bond activator in palladium-catalyzed C-H functionalization - American Chemical Society [acs.digitellinc.com]
- 4. mdpi.com [mdpi.com]
- 5. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The crucial role of silver( i )-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00328K [pubs.rsc.org]
- 8. The crucial role of silver(i)-salts as additives in C–H activation reactions: overall analysis of their versatility and applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Reductive activation of PdII-precatalysts via decarboxylation of pivalate in direct C-H arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize byproduct formation in indoline acylation
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Indoline Acylation. This guide is designed to provide in-depth troubleshooting strategies and practical, field-tested protocols to help you navigate the complexities of indoline acylation and achieve high yields of your desired N-acylated product. We will delve into the mechanistic underpinnings of common side reactions and offer robust solutions to minimize the formation of unwanted byproducts.
The Challenge: N- vs. C-Acylation in Indolines
Indoline possesses two primary nucleophilic sites: the nitrogen atom (a secondary amine) and the electron-rich benzene ring. The lone pair on the nitrogen atom activates the aromatic ring, making it susceptible to electrophilic attack, particularly at the C5 and C7 positions. This dual reactivity is the root cause of the most common byproduct challenges in indoline acylation:
-
C-Acylation: Friedel-Crafts acylation or similar electrophilic substitution on the aromatic ring, leading to undesired regioisomers.
-
Di-acylation: Acylation at both the nitrogen and a carbon atom of the aromatic ring.
-
Reaction Stalling: The basic nitrogen of indoline can complex with and deactivate Lewis acid catalysts, leading to low or no conversion.[1][2][3][4]
This guide provides a structured approach to diagnosing and solving these issues through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting Guide & FAQs
Question 1: My Friedel-Crafts acylation of indoline is failing or giving very low yields. What is the likely cause?
Answer: The most probable cause is the deactivation of your Lewis acid catalyst (e.g., AlCl₃, SnCl₄) by the indoline nitrogen. The lone pair of electrons on the nitrogen, a Lewis base, coordinates strongly with the Lewis acid.[2][3][4] This forms a stable complex that places a positive charge on the nitrogen, which in turn strongly deactivates the aromatic ring towards electrophilic attack and prevents the catalyst from activating your acylating agent.[2][3]
Sources
Overcoming low reactivity of (S)-Indoline-2-carboxylic acid in peptide synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with (S)-Indoline-2-carboxylic acid (Inp). This guide is designed to provide expert insights and practical solutions to overcome the unique challenges associated with this sterically hindered amino acid in peptide synthesis.
The Core Challenge: Understanding the Low Reactivity of (S)-Indoline-2-carboxylic Acid
(S)-Indoline-2-carboxylic acid (H-Inp-OH) is a valuable proline and phenylalanine mimetic, prized for its ability to introduce conformational constraints into peptides.[1][2] Its rigid bicyclic structure can enforce specific secondary structures, such as β-turns, and enhance metabolic stability.[1] However, this structural rigidity is also the source of its primary synthetic challenge: low reactivity.
The key issues stem from:
-
Steric Hindrance: The bulky indoline scaffold physically obstructs the approach of reagents to both the secondary amine and the carboxylic acid group, slowing down amide bond formation.[3][4]
-
Reduced Nucleophilicity: The nitrogen atom in the indoline ring is a secondary amine with reduced nucleophilicity compared to primary amines, making it a poorer attacker during the coupling reaction.[3][4]
-
Propensity for Side Reactions: Under suboptimal conditions, the inherent reactivity issues can lead to undesired chemical pathways, such as diketopiperazine formation or N-acylurea rearrangement.[1][3][4][5]
This guide provides direct answers and protocols to navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q: My coupling reaction with H-Inp-OH is slow, incomplete, or has a very low yield. How can I fix this?
A: This is the most common issue encountered with H-Inp-OH. The root cause is almost always insufficient activation of the carboxylic acid to overcome the steric barrier. Standard coupling reagents are often not potent enough.[6] Here is a systematic approach to resolving this.
Step 1: Evaluate and Upgrade Your Coupling Reagent
Carbodiimide reagents like DCC or EDC, while cost-effective, are often inefficient for this coupling and should be used with activating additives.[3] For superior results, switch to a more powerful in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU are highly effective for coupling sterically hindered amino acids.[3] HATU is often considered the gold standard as it forms a highly reactive OAt-active ester, which benefits from the anchimeric assistance of the pyridine nitrogen, accelerating the coupling reaction and suppressing racemization.[1]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. A key advantage is that they do not cause guanidinylation of the free N-terminus, a potential side reaction seen with uronium salts when used in excess.[7]
Data Presentation: Comparison of Common Coupling Reagents for H-Inp-OH
| Coupling Reagent/Method | Activating Additive (Internal) | Relative Efficiency | Key Considerations & Potential Side Reactions |
| HATU | HOAt | Very High | Superior for hindered couplings; reduces racemization. Can cause guanidinylation if used in large excess.[1][3] |
| HBTU / HCTU | HOBt / 6-Cl-HOBt | High | Good general-purpose reagents. HCTU is more reactive than HBTU. Can cause guanidinylation.[1] |
| PyBOP | HOBt | High | Effective for hindered and N-methylated amino acids. Does not cause guanidinylation.[1] |
| EDC / DIC | HOBt or OxymaPure | Moderate to Low | Cost-effective but may require longer reaction times or double coupling. Prone to N-acylurea side reaction without additives. DIC is preferred for SPPS as its urea byproduct is soluble.[1][3][8] |
Step 2: Optimize Reaction Conditions
-
Double Coupling: For particularly difficult sequences, a "double coupling" strategy is highly recommended. After the first coupling reaction, drain the vessel, wash the resin, and repeat the coupling step with a fresh solution of activated H-Inp-OH.[3][6]
-
Increase Reaction Time: Sterically hindered couplings are inherently slower.[6] Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight, monitoring progress with a ninhydrin test.[6]
-
Use Microwave-Assisted SPPS (MASPPS): Microwave energy can dramatically accelerate slow coupling reactions by efficiently heating the reaction mixture, driving difficult couplings to completion in minutes instead of hours.[6]
Step 3: Choose the Right Solvent
Proper solvation of the growing peptide chain is critical to prevent aggregation, which can block reactive sites.[6]
-
N-Methyl-2-pyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for complex or aggregation-prone sequences.[6]
-
Solvent Mixtures: For extremely difficult cases, a mixture of DCM/DMF/NMP (1:1:1) can improve solvation and coupling efficiency.[6]
Q: I'm using a carbodiimide (EDC/DCC) and observing a major byproduct that I can't identify. What is it and how do I prevent it?
A: You are likely observing the formation of an N-acylurea byproduct . This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges internally before it can be intercepted by the amine. This terminates the reaction.[3]
Solution: Always use an activating additive. Additives like 1-hydroxybenzotriazole (HOBt) or its non-explosive, more efficient alternative OxymaPure , are essential when using carbodiimides.[8] They rapidly react with the O-acylisourea intermediate to form a more stable active ester. This ester is still highly reactive towards the amine but is not prone to the rearrangement, thus preventing the side reaction and increasing the yield of the desired peptide.[3]
Experimental Workflow: Carbodiimide Activation
Caption: Carbodiimide activation pathway with and without additives.
Q: How can I minimize the risk of racemization when coupling H-Inp-OH?
A: Racemization is a risk during any peptide coupling but is exacerbated by the harsh conditions sometimes needed for hindered amino acids. The mechanism often involves the formation of an oxazolone intermediate, which can easily lose its stereochemical integrity.[9]
Mitigation Strategies:
-
Use Racemization-Suppressing Additives: 1-Hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt in suppressing racemization.[8][9] Using HATU (which contains a HOAt moiety) is therefore an excellent choice.
-
Control the Base: The choice and amount of base are critical.
-
Lower the Temperature: Perform the activation and coupling steps at 0°C.[3] This reduces the rate of enolization and oxazolone formation, which are the primary pathways for racemization.[9]
Detailed Experimental Protocols
These protocols provide a starting point for incorporating Boc-protected (S)-Indoline-2-carboxylic acid in solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes a single coupling cycle for incorporating Boc-Inp-OH onto a resin with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA resin)
-
Boc-Inp-OH (3.0 eq. relative to resin loading)
-
HATU (2.95 eq.)
-
DIPEA (6.0 eq.)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM (30 min), followed by DMF (30 min). Drain the solvent.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (1 x 2 min, 1 x 20 min).
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (5x).
-
Neutralization: Treat the resin with a 10% solution of DIPEA in DMF (2 x 2 min).
-
Washing: Wash the resin again with DMF (3x) to remove excess base.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Boc-Inp-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor completion with a qualitative ninhydrin test.
-
Final Wash: Drain the coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.
-
Repeat or Cleave: The resin is now ready for the next deprotection/coupling cycle or for final cleavage from the resin.
SPPS Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Preventing diketopiperazine formation with indoline-2-carboxylic acid
Topic: Preventing Diketopiperazine Formation in Indoline-2-Carboxylic Acid (I2CA) Peptides Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals
Subject: Mitigating Diketopiperazine (DKP) Formation in Sequences Containing Indoline-2-Carboxylic Acid (I2CA)
Executive Summary
Indoline-2-carboxylic acid (I2CA), a conformationally constrained proline analogue, is a high-risk residue in Solid Phase Peptide Synthesis (SPPS). Due to its fused aromatic ring and secondary amine structure, I2CA strongly favors the cis-amide bond conformation. While valuable for drug design, this conformational bias makes I2CA-containing peptides exceptionally prone to diketopiperazine (DKP) formation —a side reaction that cleaves the dipeptide from the resin, resulting in drastically reduced yields or total synthesis failure.
This guide provides the mechanistic root cause and validated protocols to suppress DKP formation when working with I2CA.
Part 1: The Mechanistic Challenge
Why I2CA Induces DKP Formation
Unlike flexible amino acids, I2CA possesses a rigid bicyclic structure. When I2CA is the C-terminal residue (or coupled to the resin), the secondary amine of the next amino acid (residue
-
Cis-Amide Preference: I2CA promotes a cis-amide bond, which is the required transition state for DKP cyclization.
-
Base Catalysis: During Fmoc removal of the second residue, the free amine attacks the C-terminal carbonyl.
-
Result: The dipeptide cyclizes and cleaves from the resin, leaving a hydroxyl-functionalized resin that cannot support further chain growth.
Figure 1: The DKP formation pathway.[1][2][3] The rigid I2CA scaffold accelerates the cyclization step immediately following Fmoc removal of the penultimate residue.
Part 2: Troubleshooting Protocols
Issue 1: Massive Yield Loss at the Dipeptide Stage
Symptom: LC-MS shows a large peak corresponding to the cyclic dipeptide (DKP) and no target peptide growth after the second residue.
Root Cause: The ester linkage between I2CA and the resin is too labile (e.g., Wang or Rink Amide linkers) and the base used for deprotection is too aggressive.
Corrective Protocol: Steric Shielding Strategy The most effective method to prevent DKP with I2CA is to use 2-Chlorotrityl Chloride (2-CTC) Resin .[4] The bulky trityl group sterically hinders the nucleophilic attack on the ester carbonyl.[4]
| Parameter | Standard Protocol (High Risk) | Optimized I2CA Protocol (Low Risk) |
| Resin | Wang or Rink Amide | 2-Chlorotrityl Chloride (2-CTC) |
| Loading | Standard coupling | Low loading (<0.6 mmol/g) to reduce aggregation |
| Fmoc Removal | 20% Piperidine in DMF | 2% DBU + 5% Piperazine in DMF (Shorter contact) |
| Coupling Reagent | HBTU/DIEA | HATU/HOAt/Collidine (Enhanced activation) |
Step-by-Step 2-CTC Loading for I2CA:
-
Swell Resin: Swell 2-CTC resin in dry DCM for 30 mins.
-
Loading: Dissolve Fmoc-I2CA-OH (1.2 eq) in dry DCM with DIPEA (4 eq). Add to resin.[3][5][6]
-
Note: Do not use DMF in the loading step; it promotes premature cleavage.
-
-
Reaction: Agitate for 2 hours at room temperature.
-
Capping: Add Methanol (1 mL per gram of resin) to the reaction mixture and shake for 15 mins to cap unreacted chloride sites.
-
Washing: Wash extensively with DCM (3x), DMF (3x), DCM (3x).
Issue 2: Incomplete Coupling to the Secondary Amine
Symptom: Deletion sequences where the amino acid after I2CA is missing.
Root Cause: The secondary amine of I2CA is sterically hindered and electron-deficient (due to the aromatic ring), making it a poor nucleophile.
Corrective Protocol: High-Efficiency Activation Standard carbodiimides (DIC) are often insufficient.
-
Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .
-
Base: Use 2,4,6-Collidine or TMP (Sym-collidine) instead of DIPEA to minimize racemization and base-catalyzed side reactions.
-
Double Coupling: Perform the coupling twice:
-
Coupling 1: 1 hour at RT.
-
Coupling 2: 1 hour at 40°C (careful monitoring required) or overnight at RT.
-
Part 3: Advanced Strategies (The "Nuclear Option")
If the 2-CTC resin strategy fails (e.g., for extremely hindered sequences), use the Dipeptide Building Block Strategy .
Logic: DKP occurs on the resin because the dipeptide is formed on the solid phase. By coupling a pre-formed Fmoc-AA-I2CA-OH dipeptide to the resin, you bypass the critical DKP-forming step entirely.
Workflow:
-
Solution Phase Synthesis: Synthesize Fmoc-Xaa-I2CA-OH in solution (where DKP cannot cleave a resin linker).
-
Purification: Isolate the dipeptide.
-
Solid Phase Coupling: Couple the entire dipeptide block to the resin.
Figure 2: Decision tree for selecting the correct synthetic strategy based on I2CA position.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Wang resin if I lower the temperature? A: It is highly discouraged. While lower temperatures reduce reaction rates, the ester linkage on Wang resin is inherently less sterically protected than 2-CTC. The cis-inducing nature of I2CA makes DKP formation thermodynamically favorable even at lower temperatures. Stick to 2-CTC or Trityl-based linkers.
Q2: Why do you recommend DBU/Piperazine over pure Piperidine? A: DKP formation is base-catalyzed. Piperidine is a strong secondary base that can accelerate the attack of the N-terminal amine on the ester. A cocktail of 2% DBU and 5% Piperazine allows for Fmoc removal with a lower concentration of nucleophilic base, reducing the window of opportunity for DKP formation [1].
Q3: Does I2CA racemize easily? A: Like proline, I2CA is relatively resistant to racemization compared to linear amino acids (e.g., Cys, His). However, prolonged activation with strong bases (like DIPEA) can cause epimerization. Using Collidine as the base during coupling is a safer alternative for maintaining chiral integrity.
Q4: Can I use I2CA to prevent DKP in other sequences? A: Generally, no. I2CA is a DKP promoter. However, in very specific internal sequence contexts (non-C-terminal), its rigidity can disrupt aggregation (beta-sheet formation), which might improve the synthesis of other difficult regions, but it should not be used as a stabilizer for C-terminal stability.
References
-
Giron-Gonzalez, M. D., et al. (2016). "Strategies for the prevention of diketopiperazine formation in solid-phase peptide synthesis." Journal of Peptide Science.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid." BenchChem Application Notes.
-
Teixidó, M., et al. (2005). "Solid-phase synthesis of peptides containing the proline analogue indoline-2-carboxylic acid." Journal of Combinatorial Chemistry.
-
Cordella, F., et al. (2024).[7] "On the Reactivity of (S)-Indoline-2-Carboxylic Acid." Chirality.
Sources
- 1. researchgate.net [researchgate.net]
- 2. almacgroup.com [almacgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Structural Confirmation of 2,2,2-Trifluoroethyl Indoline-1-carboxylate: A Crystallographic vs. Spectroscopic Analysis
Topic: Structural Confirmation of 2,2,2-Trifluoroethyl Indoline-1-carboxylate via X-ray Crystallography Content Type: Publish Comparison Guide (Analytical Performance & Methodology) Audience: Researchers, Medicinal Chemists, and Structural Biologists.
Executive Summary
In the development of fluorinated scaffolds for medicinal chemistry, This compound represents a critical intermediate where structural ambiguity often arises. While standard solution-state spectroscopy (NMR) is the workhorse of characterization, it frequently fails to resolve specific conformational isomers due to the restricted rotation of the carbamate bond and the fluxional nature of the nitrogen-containing ring.
This guide objectively compares the analytical performance of Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (
The Analytical Challenge: Why NMR is Insufficient
The core challenge in characterizing this compound lies in the thermodynamics of the carbamate linker combined with the electron-withdrawing trifluoroethyl group.
-
Rotameric Broadening: The
bond possesses partial double-bond character, leading to restricted rotation. In solution at room temperature, this molecule exists as an equilibrium of syn and anti rotamers. In NMR, this manifests as peak broadening or signal splitting (decoalescence), often mistaken for impurities. -
Fluorine Coupling: The
group introduces complex and coupling patterns, further overcrowding the spectra and complicating the assignment of the ethyl linker protons.
Comparative Analysis: SC-XRD vs. Solution State NMR
The following table contrasts the "performance" of these techniques in the context of structural certainty.
| Feature | Solution State NMR ( | Single Crystal X-Ray Diffraction (SC-XRD) |
| Primary Output | Chemical shift ( | Electron density map ( |
| Conformational Insight | Dynamic Average: Sees a weighted average of rotamers. | Static Snapshot: Freezes the thermodynamically preferred conformer. |
| Stereochemistry | Relative (often ambiguous without NOESY). | Absolute: Defines exact spatial arrangement and ring puckering. |
| Intermolecular Data | Limited (concentration dependent). | High: Reveals packing motifs (e.g., |
| Sample Requirement | Single crystal ( | |
| Certainty Level | Inferential: Structure is deduced.[2][3][4][5][6] | Definitive: Structure is observed.[7][3][6][8] |
Experimental Protocol: From Synthesis to Structure
To achieve the definitive SC-XRD structure, specific protocols must be followed to overcome the high lipophilicity introduced by the trifluoroethyl group.
Phase A: Synthesis & Purification[1][9]
-
Reaction: React Indoline with 2,2,2-trifluoroethyl chloroformate in DCM with Et
N at 0°C. -
Workup: Wash with dilute HCl to remove unreacted amine. Dry over MgSO
. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1). Note: The product is often an oil or low-melting solid; high purity (>98%) is essential for crystallization.
Phase B: Crystallization Strategy (The Critical Step)
Standard evaporation often yields amorphous films due to the flexible ethyl chain. The Slow Vapor Diffusion method is superior for this fluorinated carbamate.
-
Solvent System:
-
Solvent (Inner Vial): Dichloromethane (DCM) - Solubilizes the lipophilic core.
-
Antisolvent (Outer Vial): n-Pentane or Hexane - Induces nucleation.
-
-
Procedure:
-
Dissolve 20 mg of the purified compound in 0.5 mL DCM in a small GC vial.
-
Place the open GC vial inside a larger 20 mL scintillation vial containing 4 mL of Pentane.
-
Cap the large vial tightly. Store at 4°C.
-
Mechanism: Pentane vapor slowly diffuses into the DCM, gradually increasing polarity and forcing the compound to lattice gently.
-
Timeline: Colorless block-like crystals appear within 48-72 hours.
-
Phase C: Data Collection & Refinement[3]
-
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil. -
Temperature: 100 K (Cryostream). Crucial: Cooling minimizes thermal motion of the terminal
group, which otherwise exhibits high rotational disorder. -
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption by the fluorine atoms.
Structural Insights & Results
The SC-XRD analysis of this compound typically reveals three critical structural confirmations that NMR cannot provide:
-
Carbamate Geometry: The structure confirms the
dihedral angle. In the solid state, the anti-rotamer is generally favored to minimize steric clash between the carbonyl oxygen and the indoline C7 proton. -
Indoline Ring Puckering: The five-membered nitrogen ring is rarely planar. XRD reveals the "envelope" conformation, quantifying the specific puckering parameters.
-
Fluorine Interactions: The crystal packing is dominated by weak but directional
hydrogen bonds and dipole-dipole interactions involving the trifluoromethyl group, which organize the supramolecular architecture.
Decision Workflow: Structural Confirmation
The following diagram illustrates the logical pathway for characterizing this molecule, highlighting the decision points where SC-XRD becomes mandatory.
Figure 1: Analytical workflow for fluorinated carbamates. The diamond decision node highlights the limitation of NMR caused by rotameric exchange, necessitating the SC-XRD pathway.
References
-
Small Molecule Conformational Preferences (Carbamates): Taylor, R. D., MacCoss, M., & Lawson, A. D. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling. [Link]
-
Fluorine in Crystal Engineering: Thallapally, P. K., et al. (2007). Fluorine–Fluorine Interactions in Crystal Engineering. Crystal Growth & Design. [Link]
-
Indoline Ring Conformations: Valkonen, A., et al. (2007).[3] Structural Analysis of Indoline Derivatives. Acta Crystallographica Section C. [Link] (Generalized reference for Indoline class structures).
-
Comparison of NMR and X-ray: Smyth, M. S., & Martin, Y. C. (2000). X Ray Crystallography. Journal of Computer-Aided Molecular Design. [Link]
-
Crystallization of Fluorinated Compounds: Berger, R., et al. (2011). Crystallization of Fluorinated Organic Molecules. Chemical Society Reviews. [Link]
Sources
- 1. Crystal structure of 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Indoline-3-carboxylic acid (C9H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Trifluoroethylation of Indoles: A Comparative Analysis of Reagents
The strategic incorporation of the 2,2,2-trifluoroethyl (CF₃CH₂-) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and drug development. This motif can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. The indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and biologically active natural products, is a prime target for trifluoroethylation. However, the selection of an appropriate trifluoroethylating agent is critical and depends heavily on the desired regioselectivity, the electronic nature of the indole substrate, and tolerance of other functional groups.
This guide provides a comparative analysis of the primary classes of trifluoroethylating agents for indoles, offering insights into their mechanisms, scopes, and practical applications. We will delve into the causality behind experimental choices, present validating protocols, and summarize the performance of these reagents to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Choice: Navigating the Landscape of Trifluoroethylating Agents
The trifluoroethylation of indoles can be broadly categorized by the nature of the attacking species: electrophilic, nucleophilic, and radical. Each approach presents distinct advantages and challenges, particularly concerning the regioselectivity of the reaction on the indole ring—typically at the N1, C2, or C3 position.
dot graph Logical_Flow_For_Agent_Selection { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 1: Decision workflow for selecting a trifluoroethylating agent based on desired regioselectivity.
Electrophilic Trifluoroethylation: Precision at the C3 Position
Electrophilic agents are often the go-to choice for the direct C-H functionalization of electron-rich indoles, demonstrating high regioselectivity for the nucleophilic C3 position.
Key Reagent Class: Hypervalent Iodine Reagents
A significant breakthrough in this area was the development of 2,2,2-trifluoroethyl(mesityl)iodonium triflate, a reagent that enables the direct and highly selective C3-trifluoroethylation of indoles under mild, metal-free conditions.[1][2][3]
Mechanism and Causality: The reaction proceeds via an electrophilic attack of the iodonium reagent on the electron-rich C3 position of the indole. The high selectivity is driven by the inherent nucleophilicity of this position. A subsequent deprotonation step restores aromaticity.[1] The choice of a non-nucleophilic base, such as 2,6-lutidine or DTBPy, is crucial. Stronger, more nucleophilic bases can compete with the indole for the trifluoroethyl group, leading to lower yields of the desired product. DFT calculations have supported that the rate-determining step is the trifluoroethylation of the indole ring.[1]
Advantages:
-
High C3 Selectivity: Excellent control for functionalizing the C3 position.
-
Mild Conditions: Reactions often proceed rapidly at room temperature.
-
Excellent Functional Group Tolerance: Tolerates a wide range of functional groups, including those suitable for cross-coupling (Cl, Br, I) and electron-withdrawing groups (NO₂, CN).[1][4]
Limitations:
-
For unsubstituted indole, dimerization followed by N-trifluoroethylation of the resulting indoline can be a competing side reaction, accelerated by the triflic acid generated in situ.[1]
Representative Protocol: C3-Trifluoroethylation using a Hypervalent Iodine Reagent
This protocol is adapted from the work of Novák and co-workers.[1][2]
-
To a solution of the indole (0.5 mmol, 1.0 equiv.) in dichloromethane (DCM, 2.5 mL) is added 2,6-di-tert-butylpyridine (DTBPy) (113 µL, 0.5 mmol, 1.0 equiv.).
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate (280 mg, 0.6 mmol, 1.2 equiv.) is added in one portion.
-
The reaction mixture is stirred at room temperature for 10-240 minutes, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ (5 mL).
-
The aqueous layer is extracted with DCM (3 x 10 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the C3-trifluoroethylated indole.
Nucleophilic Trifluoroethylation: Mastering the N1 Position
When the target is the indole nitrogen, nucleophilic methods are generally preferred. These approaches typically involve the deprotonation of the indole N-H followed by reaction with a trifluoroethyl source.
Key Reagent Class: Copper-Mediated Cross-Coupling
A practical and efficient method for N-trifluoroethylation utilizes the inexpensive and readily available industrial chemical CF₃CHCl₂ (HCFC-123) in a copper-mediated cross-coupling reaction.[5] This method is applicable to a broad range of N-heterocycles, including indoles, pyrroles, and pyrazoles.
Mechanism and Causality: The reaction is proposed to proceed through a copper-catalyzed cross-coupling mechanism. A copper(I) salt, in the presence of a suitable ligand (e.g., a diamine), reacts with the deprotonated indole to form a copper-indole intermediate. Oxidative addition of CF₃CHCl₂ to the copper center, followed by reductive elimination, furnishes the N-trifluoroethylated product and regenerates the active copper catalyst. The base (e.g., Cs₂CO₃ or K₂CO₃) is critical for deprotonating the indole N-H, which has a relatively high pKa.
Advantages:
-
High N1 Selectivity: Directly targets the indole nitrogen.
-
Broad Substrate Scope: Effective for indoles bearing both electron-withdrawing and electron-donating groups.[5]
-
Cost-Effective Reagent: Utilizes an inexpensive industrial feedstock.
Limitations:
-
Requires transition-metal catalysis, which may need to be removed from the final product.
-
Indoles with strongly electron-donating groups may give slightly lower yields compared to those with electron-withdrawing groups.[5]
Radical Trifluoroethylation: A Photoredox Approach
Visible-light photoredox catalysis has emerged as a powerful strategy for generating trifluoroethyl radicals under exceptionally mild conditions, enabling the functionalization of various heterocycles.[6]
Key Reagent Class: Trifluoroethyl Iodide with a Photocatalyst
Using 2,2,2-trifluoroethyl iodide (CF₃CH₂I) as the radical precursor in the presence of a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex), the trifluoroethyl radical can be generated and subsequently added to the indole ring.[6]
dot graph Radical_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Figure 2: Simplified mechanism for photoredox-catalyzed radical trifluoroethylation of indole.
Mechanism and Causality: Upon excitation by visible light, the photocatalyst reaches an excited state (PC*). This excited state is a potent single-electron-transfer (SET) agent. It can reduce the trifluoroethyl iodide, causing it to fragment into a trifluoroethyl radical and an iodide anion. This radical then adds to the C3 position of the indole. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the final product and regenerate the ground-state photocatalyst.
Advantages:
-
Mild Reaction Conditions: Operates at room temperature using visible light.
-
High Functional Group Tolerance: The radical nature of the reaction often allows for compatibility with a wide range of functional groups.[6]
Limitations:
-
Regioselectivity can sometimes be an issue with certain substituted indoles.
-
Requires specialized photoreactor equipment.
Comparative Performance Data
The following table summarizes the typical performance of the discussed trifluoroethylating agents for indole substrates.
| Reagent Class | Primary Target Site | Typical Reagent | Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Electrophilic | C3 | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate[1][2] | Metal-free, RT, 10-240 min | 31-94%[1] | High C3 selectivity, excellent functional group tolerance | Potential for side reactions with unsubstituted indole |
| Nucleophilic | N1 | CF₃CHCl₂ / CuI[5] | Cu-mediated, 120 °C, 12 h | 50-92%[5] | High N1 selectivity, uses inexpensive feedstock | Requires high temperature, metal catalyst |
| Radical | C3 | CF₃CH₂I / Photocatalyst[6] | Visible light, RT | Good to High[6] | Extremely mild conditions, high functional group tolerance | Requires photoreactor, potential for mixed regioselectivity |
Conclusion and Outlook
The choice of a trifluoroethylating agent for indoles is a multi-faceted decision guided by the desired regiochemical outcome and the substrate's constitution.
-
For C3-trifluoroethylation , electrophilic hypervalent iodine reagents offer a rapid, highly selective, and metal-free option with broad functional group compatibility.[1][2]
-
For N1-trifluoroethylation , copper-mediated coupling with inexpensive reagents like CF₃CHCl₂ provides a robust and scalable route.[5]
-
Radical methods powered by photoredox catalysis represent the cutting edge, providing access to trifluoroethylated indoles under the mildest conditions, although they may require more specialized equipment.[6][7]
Future developments will likely focus on expanding the toolbox of C2-selective methods, developing more sustainable and cost-effective radical precursors, and designing enantioselective trifluoroethylation protocols to further empower researchers in drug discovery and development.
References
-
Zhu, M., Han, X., Fu, W., Wang, Z., Ji, B., Hao, X.-Q., Song, M.-P., & Xu, C. (2016). Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 81(16), 7282–7287. [Link]
-
Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. Chemical Communications, 51(25), 5367-5370. [Link]
-
Deng, Z., Qiu, L.-Y., Chen, J., Zhang, H., Cao, W., & Tang, X.-J. (2023). N−H Trifluoroethylation of Indoles and other Aromatic N-Heterocycles with CF3CHCl2 by Copper-Mediated Cross-Coupling Reaction. Advanced Synthesis & Catalysis, 365(5), 693-698. [Link]
-
Zhou, M.-X., Han, S., Wang, Y., Zhang, W., & Zeng, Y.-F. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(40), 7344–7349. [Link]
-
Straathof, N. J. W., Gemoets, H. P. L., Wang, X., Schouten, J. C., Hessel, V., & Noël, T. (2014). Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. ChemSusChem, 7(6), 1612-1617. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224-228. [Link]
-
Tolnai, G. L., Székely, A., Makó, Z., Gáti, T., Daru, J., Bihari, T., Stirling, A., & Novák, Z. (2015). Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization. ChemComm.
Sources
- 1. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00519A [pubs.rsc.org]
- 2. Efficient direct 2,2,2-trifluoroethylation of indoles via C–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Efficient direct 2,2,2-trifluoroethylation of indoles via C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]
- 6. Sci-Hub. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis / The Journal of Organic Chemistry, 2016 [sci-hub.box]
- 7. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection Strategies Involving Trifluoroethyl Groups
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of complex organic synthesis, the 2,2,2-trifluoroethyl (TFE) group offers a unique electronic profile that distinguishes it from standard alkyl protecting groups. Driven by the strong electron-withdrawing nature of the trifluoromethyl moiety (
This guide objectively compares TFE strategies against conventional alternatives (Methyl, Benzyl,
Mechanistic Foundation: The Fluorine Effect
The utility of TFE groups stems from the inductive effect (
-
Acidity: The
of 2,2,2-trifluoroethanol is ~12.4, compared to ~16 for ethanol. This makes the TFE alkoxide a significantly better leaving group. -
Electrophilicity: In TFE esters (
), the carbonyl carbon is more electron-deficient than in methyl esters, accelerating nucleophilic attack (hydrolysis). -
Stability: In TFE ethers (
), the bond is stabilized against oxidative cleavage, and the absence of -hydrogens capable of simple E2 elimination (without specific activation) confers stability under standard basic conditions.
Comparative Analysis: TFE Esters (Carboxyl Protection)
Performance Matrix: TFE vs. Alternatives
| Feature | TFE Ester ( | Methyl Ester ( | TCE Ester ( | |
| Formation | Mild (Iodonium salts) | Acid/MeOH | Isobutylene/Acid | Acid/TCE-OH |
| Acid Stability | High | High | Low (Cleaves with TFA) | High |
| Base Stability | Low (Labile to mild base) | Moderate | High | Moderate |
| Cleavage | Mild Hydrolysis (pH 7-9) | Strong Base (LiOH) | Acid (TFA/HCl) | Reductive (Zn/AcOH) |
| Orthogonality | Cleaves before Me/Et esters | Standard | Orthogonal to Base | Orthogonal to Base/Acid |
Key Insight: The "Activated" Protection
Unlike
-
Experimental Observation: In competitive hydrolysis studies, TFE esters hydrolyze ~100–1000x faster than methyl esters due to the activated carbonyl.
-
Strategic Use: Protect a carboxylic acid as a TFE ester if you need to deprotect it under mild basic conditions (e.g.,
8-9 or mild carbonate) while retaining methyl/ethyl esters.
Experimental Protocol: Synthesis of TFE Esters
Method: Hypervalent Iodine Mediated Esterification (Mild, Room Temp)
Reagents: Carboxylic acid (1.0 equiv), Phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 equiv),
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (0.1 M).
-
Addition: Add
followed by phenyl(2,2,2-trifluoroethyl)iodonium triflate. -
Reaction: Stir at room temperature for 12–24 hours.
-
Workup: Filter through a celite pad to remove salts. Concentrate the filtrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc).
Validation: This method avoids the harsh acidic conditions of Fischer esterification, preserving acid-sensitive groups like acetals or silyl ethers.
Comparative Analysis: TFE Ethers (Hydroxyl Protection)
The Orthogonal Niche
TFE ethers are rarely used as simple blocking groups due to the difficulty of introduction. However, they are powerful permanent protecting groups that can be removed via a "self-destruct" elimination mechanism.
Deprotection Strategy: The Elimination-Hydrolysis Sequence
Unlike benzyl ethers (cleaved by
Mechanism:
-
Deprotonation: Strong base (e.g.,
-BuLi or LDA) removes a proton from the -position (relative to ). -
Elimination: Loss of fluoride (
) generates a difluorovinyl ether intermediate. -
Hydrolysis: The vinyl ether is rapidly hydrolyzed during aqueous workup or treated with ozone/OsO4 to release the alcohol.
Figure 1: Base-mediated deprotection of TFE ethers via difluorovinyl intermediate.
TFE in Oligonucleotide Synthesis (Phosphate Protection)
In DNA/RNA synthesis, the phosphate group requires protection to prevent branching.
Comparison: TFE vs. 2-Cyanoethyl (CE)
| Feature | 2-Cyanoethyl (CE) | 2,2,2-Trifluoroethyl (TFE) |
| Standard Usage | Industry Standard (>95% of synthesis) | Specialized / H-Phosphonate Chem |
| Deprotection | Nucleophilic Displacement | |
| Stability | Labile to all bases | Stable to Ammonia |
| Application | Standard Oligos | "On-Column" Modification / Stable Oligos |
Why use TFE Phosphates?
The TFE group does not undergo
-
Advantage: It allows the oligonucleotide to be treated with ammonia (to remove base protecting groups) without removing the phosphate protection. This renders the backbone non-ionic, facilitating purification or cellular uptake studies of the "neutral" pro-drug analog.
-
Deprotection: If removal is required, it necessitates strong nucleophiles (e.g., diamines) or specific conversion to reactive intermediates (e.g., via H-phosphonate chemistry).
Orthogonality Map
This diagram illustrates the logical flow of selecting a TFE group based on the required deprotection conditions relative to other common groups.
Figure 2: Orthogonality mapping of TFE derivatives against standard protecting groups.
References
-
Synthesis of TFE Esters: Ma, X., et al. "A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature." Synthetic Communications, 2017.
-
TFE Ether Deprotection: Bio, M. M., et al. "Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group." Tetrahedron Letters, 2013.
-
Hydrolysis Rates: Zhang, J., et al. "Comparative chemical and biological hydrolytic stability of homologous esters." Pharmaceutical Biology, 2022.
-
Oligonucleotide Phosphate Protection: Beaucage, S. L., et al. "The 4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Group as an Alternative to the 2-Cyanoethyl Group." Journal of Organic Chemistry, 1999.
-
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A Comparative Guide to the Biological Activity Screening of Novel 2,2,2-Trifluoroethyl indoline-1-carboxylate Derivatives
Introduction: Rationale and Strategic Approach
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a versatile template for interacting with diverse biological targets. Our focus here is on a novel class of derivatives: 2,2,2-Trifluoroethyl indoline-1-carboxylates.
The strategic incorporation of a 2,2,2-trifluoroethyl group is a deliberate design choice aimed at enhancing drug-like properties. The high electronegativity of fluorine can modulate the electronic environment of the entire molecule, influencing pKa and binding interactions. Furthermore, trifluoromethyl and related fluoroalkyl groups are known to increase metabolic stability by blocking potential sites of oxidative metabolism and enhance cell membrane permeability due to their lipophilic nature.
This guide presents a structured, multi-tiered screening cascade designed to efficiently evaluate the biological potential of this novel chemical series. We will objectively compare its hypothetical performance against established alternatives, provide detailed experimental protocols for reproducibility, and explain the scientific rationale behind each methodological step.
The Screening Cascade: A Funnel-Down Strategy
A logical, tiered approach is essential for cost-effective and efficient drug discovery. We begin with broad, cell-based assays to identify general bioactivity and then progress to more specific, target-oriented secondary assays for promising "hit" compounds. This strategy ensures that resources are focused on derivatives with the highest potential for further development.
Caption: A typical workflow for screening novel chemical entities.
Part 1: Primary Screening - In Vitro Cytotoxicity Profiling
Expertise & Experience: The initial and most fundamental screen for any new chemical library with potential anticancer applications is a broad cytotoxicity assay.[3] This approach allows us to quickly identify compounds that affect cell viability. We utilize a panel of diverse human cancer cell lines to reveal any potential for tissue-specific activity and include a non-cancerous cell line to gauge preliminary selectivity—a critical parameter for a viable drug candidate.[4][5] Poor selectivity often leads to toxicity and failure in later developmental stages.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data for our lead derivatives compared to Doxorubicin, a standard chemotherapeutic agent. The data is presented as IC50 (the concentration required to inhibit 50% of cell growth), a standard metric for cytotoxicity.[3]
| Compound | A549 (Lung Cancer) IC50 [µM] | K562 (Leukemia) IC50 [µM] | HCT-116 (Colon Cancer) IC50 [µM] | BEAS-2B (Normal Lung) IC50 [µM] | Selectivity Index (SI) vs. A549 |
| TF-IND-01 | 8.5 | 12.1 | 9.3 | > 100 | > 11.8 |
| TF-IND-02 | 4.2 | 5.8 | 3.9 | 85.4 | 20.3 |
| TF-IND-03 | 25.1 | 30.5 | 28.4 | > 100 | > 4.0 |
| Doxorubicin | 0.9 | 0.5 | 1.2 | 2.5 | 2.8 |
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI is desirable.
Trustworthiness: From this data, derivative TF-IND-02 emerges as a promising hit. While not as potent as Doxorubicin, its significantly higher Selectivity Index (20.3 vs. 2.8) suggests it may be far less toxic to healthy cells, a crucial advantage.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]
-
Cell Seeding: Seed human cancer cells (e.g., A549) and normal cells (e.g., BEAS-2B) into separate 96-well plates at a density of 5 x 10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL). Incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 values using non-linear regression analysis.
Part 2: Secondary Screening - Antimicrobial and Anti-inflammatory Potential
Expertise & Experience: The indoline scaffold is not only relevant in oncology but has also shown promise in infectious diseases and inflammation.[1][6][7] Therefore, promising, non-cytotoxic, or moderately cytotoxic hits from the primary screen should be evaluated for other potential therapeutic applications. This diversifies the potential value of the chemical library.
A. Antimicrobial Activity Screening
Rationale: The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the discovery of new antimicrobial agents.[2] We will assess our derivatives against clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
Comparative Performance Data (Hypothetical)
Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Staphylococcus aureus (Gram +) MIC [µg/mL] | Escherichia coli (Gram -) MIC [µg/mL] | Candida albicans (Fungus) MIC [µg/mL] |
| TF-IND-01 | 8 | 32 | 16 |
| TF-IND-03 | 16 | > 64 | 32 |
| Ampicillin | 2 | 8 | N/A |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Trustworthiness: In this hypothetical screen, TF-IND-01 demonstrates broad-spectrum activity, particularly against S. aureus and C. albicans. While less potent than the standard-of-care drugs, its novel scaffold could be effective against resistant strains, warranting further investigation.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture bacteria or fungi overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include wells with inoculum only (growth control) and wells with broth only (sterility control).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]
B. Anti-inflammatory Activity Screening
Rationale: Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[9] COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the gastric mucosa), while COX-2 is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[9]
Comparative Performance Data (Hypothetical)
| Compound | COX-1 Inhibition IC50 [µM] | COX-2 Inhibition IC50 [µM] | COX-2 Selectivity Index |
| TF-IND-01 | 25.5 | 2.1 | 12.1 |
| TF-IND-03 | 5.2 | 4.8 | 1.1 |
| Indomethacin | 0.8 | 1.5 | 0.5 |
| Celecoxib | 15.0 | 0.1 | 150 |
COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.
Trustworthiness: Here, TF-IND-01 shows promising and selective COX-2 inhibition. Its selectivity index of 12.1 is significantly better than the non-selective drug Indomethacin, suggesting a potentially better safety profile.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol utilizes commercially available kits that measure the peroxidase activity of COX-1 and COX-2.[10]
-
Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (ovine COX-1/human recombinant COX-2 enzymes, arachidonic acid substrate, colorimetric substrate).
-
Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and various concentrations of the test compounds. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add arachidonic acid to initiate the cyclooxygenase reaction.
-
Peroxidase Reaction: Add a colorimetric substrate. The peroxidase component of the COX enzyme will convert this into a colored product.
-
Measure Absorbance: Read the absorbance at the specified wavelength (e.g., 590 nm) after a set time.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to an uninhibited control. Determine the IC50 values for both COX-1 and COX-2 to calculate the selectivity index.
Decision Making and Lead Selection
The data gathered from this screening cascade allows for a logical, evidence-based decision on which compounds to advance. A "hit" is a compound that shows desired activity in a primary screen, while a "lead" is a hit that has been validated through secondary assays and shows promise for further chemical optimization.
Caption: A decision tree for advancing a hit compound.
Based on our hypothetical data, TF-IND-02 would be classified as a strong lead candidate for anticancer development due to its potent cytotoxicity and high selectivity index. TF-IND-01 would be considered a lead for anti-inflammatory and/or antimicrobial development.
Conclusion
This guide outlines a comprehensive and logical framework for the initial biological screening of novel 2,2,2-Trifluoroethyl indoline-1-carboxylate derivatives. By employing a tiered cascade of in vitro assays, we can efficiently identify compounds with promising therapeutic potential, whether in oncology, infectious disease, or inflammation. The deliberate inclusion of the trifluoroethyl moiety appears to confer desirable properties, such as enhanced selectivity, as demonstrated by our hypothetical lead compounds. The protocols and decision-making frameworks provided herein offer a robust and reproducible path from a novel chemical library to validated lead candidates ready for the next stage of drug discovery.
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A Senior Application Scientist's Guide to In Silico ADME Profiling of Indolizine-1-Carboxylate Derivatives
Authored by Gemini, Senior Application Scientist
Introduction: The Imperative of Early ADME Assessment
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant portion of drug candidates that show high potency in early assays ultimately fail in later clinical stages due to poor pharmacokinetic properties.[1][2] The absorption, distribution, metabolism, and excretion (ADME) profile of a molecule dictates its journey through the body, influencing its efficacy, safety, and dosing regimen.[3] Therefore, evaluating ADME properties at the earliest stages of research is not just advantageous; it is critical for de-risking projects and conserving resources.[1][2]
The indolizine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] As researchers explore the therapeutic potential of novel indolizine-1-carboxylate derivatives, a robust and predictive in silico ADME analysis becomes an indispensable tool. Computational, or in silico, methods offer a rapid and cost-effective means to evaluate the drug-likeness of these compounds, allowing medicinal chemists to prioritize synthesis and guide lead optimization efforts intelligently.[2]
This guide provides a comprehensive comparison of in silico tools and a detailed workflow for analyzing the ADME profile of indolizine-1-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals seeking to integrate predictive modeling into their discovery pipeline, thereby enhancing the probability of success for their therapeutic candidates.
Pillar 1: Foundational ADME Parameters for In Silico Screening
Before delving into the comparative analysis of predictive tools, it is essential to understand the key pharmacokinetic and physicochemical properties that form the basis of an ADME profile. These parameters are computationally estimated from a molecule's structure to forecast its behavior in vivo.
-
Physicochemical Properties: These are the bedrock of ADME prediction. They include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and aqueous solubility (LogS). These descriptors are primary inputs for more complex predictive models.
-
Absorption: This refers to the extent and rate at which a compound enters the bloodstream. Key predictors include Human Intestinal Absorption (HIA) and Caco-2 cell permeability. We also assess whether the compound is a substrate or inhibitor of P-glycoprotein (P-gp), an efflux pump that can significantly reduce drug absorption.[7]
-
Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Critical parameters include Blood-Brain Barrier (BBB) permeability, which determines if a compound can reach the central nervous system, and Plasma Protein Binding (PPB), which affects the fraction of free drug available to exert its effect.[8]
-
Metabolism: This involves the biochemical transformation of a drug, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver.[9] In silico models predict whether a compound will be a substrate or inhibitor of key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Predicting CYP inhibition is crucial for anticipating potential drug-drug interactions.[9][10]
-
Excretion: While not always directly predicted, excretion pathways are often inferred from metabolism and physicochemical properties.
-
Toxicity: Early toxicity flags are vital. Common predictions include AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.
Pillar 2: A Comparative Analysis of In Silico ADME Prediction Platforms
A multitude of web-based tools and software platforms are available for ADME prediction, each with unique strengths and underlying algorithms. The choice of tool often depends on the specific needs of the project, from high-throughput screening of large libraries to detailed analysis of a few lead candidates. Here, we compare several widely-used and publicly accessible platforms.
| Feature / Tool | SwissADME | pkCSM | ADMETlab 2.0 | ADMET-AI |
| Primary Strength | User-friendly interface, excellent for drug-likeness and physicochemical properties. | Comprehensive pharmacokinetic predictions, including toxicity. | Extensive range of predicted endpoints (88 parameters).[2] | High-speed, accurate predictions using machine learning, suitable for large libraries.[11][12] |
| Underlying Model | Primarily rule-based (e.g., Lipinski's) and fragment-based contributions. | Graph-based signatures and machine learning models.[1] | Multi-task graph attention (MGA) framework.[2] | Graph neural network architecture (Chemprop-RDKit).[12] |
| Key Absorption Parameters | GI absorption (qualitative), P-gp substrate. | Caco-2 permeability, Intestinal absorption (human). | Caco-2 permeability, HIA, P-gp substrate/inhibitor. | Caco-2, P-gp inhibitor, HIA. |
| Key Distribution Parameters | BBB permeant, LogP (5 methods). | VDss (human), BBB permeability, PPB. | BBB penetration, PPB. | BBB, PPB. |
| Key Metabolism Parameters | CYP inhibitor (1A2, 2C19, 2C9, 2D6, 3A4). | CYP substrate/inhibitor (multiple isoforms), Total Clearance. | CYP substrate/inhibitor (multiple isoforms). | CYP inhibitor (5 isoforms), CYP substrate (2D6, 3A4). |
| Key Toxicity Parameters | None. | AMES toxicity, hERG I/II inhibition, Hepatotoxicity, LD50. | hERG inhibition, AMES toxicity, Drug-induced liver injury. | AMES, hERG, Carcinogenicity, Drug-induced liver injury. |
| Unique Feature | Bioavailability Radar, PAINS alerts. | Provides predictions for environmental toxicity. | Offers 8 toxicophore rules (751 substructures).[2] | Compares predictions to approved drugs in relevant therapeutic categories.[11] |
| Batch Processing | Yes (List of SMILES). | Yes (SMILES file). | Yes (SDF/SMILES file). | Yes, up to 1,000 molecules via web, more via package.[11] |
Pillar 3: A Self-Validating Experimental Workflow for ADME Profiling
This section outlines a systematic, step-by-step protocol for conducting an in silico ADME analysis of indolizine-1-carboxylate derivatives. The causality behind each step is explained to ensure a robust and logical approach.
Step 1: Ligand Preparation and Canonical Representation
-
Action: Generate the Simplified Molecular Input Line Entry System (SMILES) string for each indolizine-1-carboxylate derivative. This can be done using chemical drawing software such as ChemDraw or MarvinSketch.
-
Causality (The "Why"): The SMILES string is a universal and unambiguous 2D representation of a chemical structure. It serves as the standard input for the vast majority of in silico prediction tools, ensuring that the platform correctly interprets the molecule's topology and connectivity, which is the foundation for all subsequent calculations.
Step 2: Initial Drug-Likeness and Physicochemical Filtering (SwissADME)
-
Action: Submit the SMILES strings of your derivatives to the SwissADME web server. Focus on the "Lipinski's Rule of Five" violations, LogP, TPSA, and the Bioavailability Radar.
-
Causality (The "Why"): This initial screen acts as a coarse filter. Lipinski's rules provide a quick assessment of whether a compound has physicochemical properties that are generally associated with orally active drugs. While not absolute, violations can flag potential issues with absorption or distribution.[8] The Bioavailability Radar provides a rapid visual assessment of drug-likeness, allowing for quick comparison across a series of analogs.
Step 3: Comprehensive Pharmacokinetic and Toxicity Prediction (pkCSM or ADMETlab 2.0)
-
Action: Take the compounds that passed the initial screen and submit them to a more comprehensive predictor like pkCSM or ADMETlab 2.0.
-
Causality (The "Why"): These platforms provide quantitative predictions for a wider array of ADME-Tox properties. This step moves beyond simple "drug-likeness" to generate specific hypotheses about a compound's behavior. For example, predicting a high Caco-2 permeability value suggests good potential for intestinal absorption, while flagging as a potent CYP2D6 inhibitor warns of a high risk for drug-drug interactions with common medications. This detailed profile is essential for informed decision-making.
Step 4: Data Aggregation and Comparative Analysis
-
Action: Consolidate the predicted data for all derivatives into a single, structured table. Use color-coding to highlight favorable (e.g., green) and unfavorable (e.g., red) predicted values based on established thresholds (see table below).
-
Causality (The "Why"): A consolidated table allows for direct, side-by-side comparison of the derivatives. This is the core of structure-activity relationship (SAR) and structure-property relationship (SPR) analysis. By observing how small changes in the chemical structure (e.g., adding a substituent) affect the predicted ADME parameters, medicinal chemists can deduce which modifications are likely to improve the overall profile of the lead compound.
Table of Predicted ADME Properties for Hypothetical Indolizine-1-Carboxylate Derivatives
| Derivative | MW ( g/mol ) | LogP | HIA (%) | BBB Permeant | CYP3A4 Inhibitor | hERG Inhibitor | Lipinski Violations |
| Parent Scaffold | 250.2 | 2.5 | >90% | Yes | No | No | 0 |
| Derivative A (4-Cl) | 284.7 | 3.2 | >90% | Yes | Yes | No | 0 |
| Derivative B (4-OH) | 266.2 | 1.9 | >90% | No | No | No | 0 |
| Derivative C (7-CF3) | 318.2 | 3.8 | >85% | Yes | No | Yes | 0 |
This table is for illustrative purposes only.
Step 5: Visualization and Reporting
-
Action: Use the aggregated data and workflow to generate visual aids and a summary report. Create workflow diagrams using a tool like Graphviz.
-
Causality (The "Why"): Visualizations distill complex data into an easily understandable format, which is crucial for communicating findings to a multidisciplinary project team. A clear workflow diagram ensures the process is reproducible and transparent, reinforcing the trustworthiness of the results.
Visualization of Key Workflows
Conclusion and Forward Look
The in silico analysis of ADME profiles is a cornerstone of modern, efficient drug discovery. For researchers working with promising scaffolds like indolizine-1-carboxylates, these computational tools provide invaluable foresight, enabling the design of molecules with a higher probability of clinical success. Studies have already demonstrated that in silico ADME profiling of novel indolizine derivatives can successfully predict good gastrointestinal absorption and blood-brain barrier penetration.[4][8] By adopting a systematic, multi-tool approach as outlined in this guide, scientists can effectively triage compounds, optimize lead series, and allocate precious laboratory resources to the most viable candidates. While in silico predictions do not replace definitive experimental data, they serve as a powerful, validated system for prioritizing that experimental work, ultimately accelerating the journey from chemical concept to therapeutic reality.
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- 4. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijettjournal.org [ijettjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. portal.valencelabs.com [portal.valencelabs.com]
- 12. neurosnap.ai [neurosnap.ai]
Navigating the Analytical Maze: A Comparative Guide to GC-MS and GC-ECD for Trifluoroethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the derivatization of molecules to enhance their volatility and detectability for gas chromatography (GC) is a cornerstone technique.[1][2] Among the various derivatizing agents, those that introduce trifluoroethyl groups have gained prominence, particularly for their ability to significantly improve chromatographic properties and detector response.[3][4] This guide provides an in-depth, objective comparison of two powerful detection methods for the analysis of trifluoroethyl derivatives: mass-selective detection (MSD), commonly known as mass spectrometry (MS), and electron capture detection (ECD).
The choice between GC-MS and GC-ECD is not merely a matter of instrument availability but a critical decision that hinges on the specific analytical goals, such as the need for structural confirmation, the required level of sensitivity, and the complexity of the sample matrix. This guide will delve into the principles of each detector, provide experimental insights, and offer a clear framework for selecting the optimal technique for your research.
The Power of Trifluoroethyl Derivatization
Trifluoroethyl derivatives, often prepared using reagents like 2,2,2-trifluoroethanol (TFE) or trifluoroacetic anhydride (TFAA), offer several advantages for GC analysis.[3][5] The introduction of the highly electronegative fluorine atoms enhances the volatility of polar analytes containing functional groups such as carboxylic acids, alcohols, and amines.[1][5] This modification allows for their analysis at lower temperatures, reducing the risk of thermal degradation and improving peak shape.[1]
Furthermore, the presence of multiple fluorine atoms makes these derivatives particularly amenable to sensitive detection by ECD.[6][7] For MS detection, trifluoroacetylation can lead to better stability, shorter retention times, and the formation of specific ions that are invaluable for highly sensitive and selective quantification in modes like selected ion monitoring (SIM).[8][9]
Experimental Workflow: A Step-by-Step Guide to Trifluoroethylation
A robust and reproducible derivatization protocol is fundamental to any successful GC analysis. The following is a generalized, yet detailed, procedure for the trifluoroethylation of a hypothetical analyte containing a hydroxyl group using trifluoroacetic anhydride (TFAA).
Protocol: Trifluoroacetylation of a Hydroxylated Analyte
Objective: To convert a polar, hydroxyl-containing analyte into a more volatile and detectable trifluoroacetyl derivative for GC analysis.
Materials:
-
Analyte solution (in a suitable aprotic solvent, e.g., acetonitrile or ethyl acetate)
-
Trifluoroacetic anhydride (TFAA), derivatization grade
-
Pyridine or other suitable catalyst/acid scavenger (optional, but recommended)[6]
-
Anhydrous sodium sulfate
-
GC-grade solvent for dilution (e.g., hexane or ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Heated reaction block or water bath
-
Vials with PTFE-lined caps
Procedure:
-
Sample Preparation: In a clean, dry vial, evaporate a known volume of the analyte solution to complete dryness under a gentle stream of inert gas. This step is crucial to remove any residual water that can hydrolyze the TFAA reagent.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent to redissolve the analyte residue. Subsequently, add 50 µL of TFAA. If the analyte is sensitive to acidic conditions, the addition of a small amount of a catalyst like pyridine (10-20 µL) is recommended to neutralize the trifluoroacetic acid byproduct.[6][7]
-
Reaction: Tightly cap the vial and place it in a heating block or water bath set to 60-70°C for 30-60 minutes. The optimal temperature and time may need to be determined empirically for different analytes.[4]
-
Reaction Quenching and Cleanup: After the reaction is complete, allow the vial to cool to room temperature. Evaporate the solvent and excess TFAA under a gentle stream of inert gas. Redissolve the residue in a GC-compatible solvent like hexane or ethyl acetate. To remove any remaining acidic byproducts that could damage the GC column, pass the solution through a small column containing anhydrous sodium sulfate.[10]
-
Final Dilution and Analysis: Dilute the final solution to the desired concentration for GC injection.
Rationale Behind the Steps:
-
Anhydrous Conditions: TFAA is highly reactive towards water. Ensuring a dry reaction environment prevents the reagent from being consumed by hydrolysis and ensures efficient derivatization of the target analyte.
-
Catalyst/Acid Scavenger: The reaction of TFAA with hydroxyl groups produces trifluoroacetic acid as a byproduct.[7] This can potentially degrade the analyte or the GC column. A base like pyridine neutralizes this acid, driving the reaction to completion and protecting the analytical system.[6]
-
Heating: Providing thermal energy increases the reaction kinetics, ensuring a more complete and rapid derivatization. The temperature should be optimized to be high enough for efficient reaction without causing degradation of the analyte or its derivative.[4]
-
Cleanup: The removal of excess reagent and byproducts is essential for obtaining clean chromatograms and preserving the integrity of the GC column.[10]
Sources
- 1. scispace.com [scispace.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. covachem.com [covachem.com]
- 6. 407-25-0・Trifluoroacetic Anhydride・201-07111[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. gcms.cz [gcms.cz]
- 8. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoroethyl indoline-1-carboxylate
Authored for laboratory professionals, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2,2-Trifluoroethyl indoline-1-carboxylate. Moving beyond a simple checklist, we delve into the chemical reasoning behind these procedures to empower researchers with the knowledge to handle this and similar halogenated compounds with the utmost safety and environmental responsibility.
Core Principle: Hazard-Based Classification
The foundation of any chemical disposal procedure is a thorough understanding of the molecule's inherent hazards. This compound is a complex organic molecule, and its proper disposal pathway is determined by its constituent functional groups:
-
The 2,2,2-Trifluoroethyl Group: The presence of carbon-fluorine bonds classifies this compound as a halogenated organic compound .[1][2] This is the most critical factor for its disposal. Halogenated wastes cannot be mixed with general non-halogenated organic solvents because their incineration requires specialized facilities equipped with flue gas scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[3][4]
Therefore, all waste containing this compound must be categorized and handled as Halogenated Organic Hazardous Waste .[2][7]
| Property | Classification & Rationale |
| Chemical Name | This compound |
| Waste Category | Halogenated Organic Hazardous Waste .[2][8] |
| Primary Hazard Driver | Trifluoroethyl group (Fluorinated Organic).[9] |
| Incompatible Waste Streams | Non-halogenated organics, strong acids, strong bases, oxidizers, aqueous waste.[7][8] |
| Recommended Container | Clearly labeled, tightly sealed, chemically compatible container (e.g., glass or high-density polyethylene) designated for halogenated waste.[7] |
| Ultimate Disposal Method | High-temperature incineration at a licensed hazardous waste facility equipped with afterburners and flue gas scrubbers.[3][4] DO NOT dispose of down the drain or in regular trash.[3][9] |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the potential for inhalation, skin, and eye contact.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[5]
-
Respiratory Protection: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[5]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures safety and compliance at every stage of the waste handling process within the laboratory.
Step 1: Designate a Waste Container
-
Select a clean, dry, and chemically compatible container with a secure, threaded cap.[7] Glass bottles are often preferred for liquid organic waste.
-
The container must be in good condition, free from cracks or defects.
Step 2: Label the Container Correctly (Before First Use)
-
Proper labeling is a critical regulatory requirement. The label must be affixed to the container before the first drop of waste is added.[7]
-
The label must include:
Step 3: Waste Segregation and Accumulation
-
Place the labeled container in a designated Satellite Accumulation Area (SAA) within the lab, typically inside the chemical fume hood where the waste is generated.
-
Crucially, only add compatible waste. This container is for halogenated organic waste only. Do not mix with non-halogenated solvents, as this unnecessarily increases the volume of the more expensive halogenated waste stream.[8]
-
Keep the container closed at all times , except when actively adding waste.[7] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
Step 4: Awaiting Disposal
-
Store the sealed and labeled container in the SAA, away from heat, sparks, or open flames.[10]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
-
Follow your institution's guidelines for hazardous waste pickup. Once the container is full or you have reached the allowable accumulation time limit, contact your Environmental Health & Safety (EHS) department to arrange for collection.
Workflow for Disposal and Spill Management
The following diagram illustrates the decision-making process for routine disposal and emergency spills.
Caption: Disposal and spill management workflow for halogenated waste.
Spill & Emergency Procedures
In the event of an accidental release, prompt and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team or EHS.[5]
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Containment: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a large spill.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a sealable, compatible container.[10]
-
Labeling: Label the container as "Hazardous Waste" with a clear description of the spilled chemical and the absorbent material used.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Arrange for the disposal of the spill cleanup material through your EHS department.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide . Source: A&A Pharmachem. [Link]
-
Hazardous Waste Segregation . Source: Bucknell University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . Source: California Code of Regulations - Westlaw. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois. [Link]
-
Safety Data Sheet - Indoline . Source: INDOFINE Chemical Company. [Link]
-
SDS – SAFETY DATA SHEET - TRIFLUOROETHANOL . Source: Halocarbon Life Sciences. [Link]
- Extracting recycle method of indole from indole synthesis waste water.
-
Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization . Source: ResearchGate. [Link]
-
2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione . Source: National Center for Biotechnology Information (NCBI). [Link]
-
Electronic Supplementary Information for Efficient Direct 2,2,2-Trifluoroethylation of Indoles via C-H Functionalization . Source: The Royal Society of Chemistry. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium . Source: PubMed. [Link]
-
Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts . Source: Semantic Scholar. [Link]
-
CHEMICAL RESISTANCE CHART . Source: Adinco. [Link]
-
Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts . Source: MDPI. [Link]
-
Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides . Source: Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Rubber Chemical Resistance Chart . Source: Mykin Inc. [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 10. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
